molecular formula C7H15N B121462 4-Methylazepane CAS No. 40192-30-1

4-Methylazepane

Cat. No.: B121462
CAS No.: 40192-30-1
M. Wt: 113.2 g/mol
InChI Key: WKZHYWWKUYGHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylazepane is a saturated heterocyclic amine of significant interest in organic synthesis and pharmaceutical research, where it serves as a versatile building block for constructing nitrogen-containing frameworks . The compound features a seven-membered azepane ring with a methyl substituent at the 4-position; this methyl group enhances the steric and electronic properties of the molecule, influencing its reactivity and selectivity in key transformations such as reductive amination and ring functionalization . Its stable cyclic structure offers distinct advantages in the design of bioactive molecules and is suitable for use in catalytic and asymmetric synthesis to create complex molecular architectures with high selectivity . As a secondary amine, this compound can undergo standard alkylation and acylation reactions typical for its class, which broadens its utility in synthetic pathways . This reagent is typically handled under inert conditions due to its sensitivity to oxidation and moisture, ensuring the integrity of the compound during experimental work .

Properties

IUPAC Name

4-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZHYWWKUYGHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598959
Record name 4-Methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40192-30-1
Record name 4-Methylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 4-Methylazepane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylazepane, a cyclic amine with a seven-membered ring, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents, influencing factors such as reaction kinetics, solubility, and bioavailability of its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols for their determination, and outlines a general workflow for its characterization.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not widely published. Therefore, a combination of predicted and available data is presented.

General Properties
PropertyValueSource
Molecular Formula C₇H₁₅NPubChem[1]
Molecular Weight 113.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 40192-30-1ChemicalBook[2]
Physical Properties
PropertyValue (Predicted)Source
Boiling Point 155-156 °C (at 745 Torr)ChemicalBook[2]
Melting Point Not available-
Density 0.807 ± 0.06 g/cm³ChemicalBook[3]
Chemical Properties
PropertyValue (Predicted)Source
pKa 11.27 ± 0.40ChemicalBook[2][3]
LogP 1.8Molinspiration[4]
Solubility Sparingly soluble in water; Soluble in common organic solvents like ethanol and DMSO.Inferred from structure and general amine properties.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a liquid amine like this compound are provided below. These are generalized procedures and may require optimization for this specific compound.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This micro-method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Mineral oil

Procedure:

  • A small amount of this compound (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a base, it refers to the pKa of its conjugate acid. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water

Procedure:

  • A known concentration of this compound is dissolved in deionized water.

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • The standardized HCl solution is added in small, known increments from the burette.

  • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.

  • The titration is continued until a significant change in pH is observed, indicating the equivalence point has been passed.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

  • Expected Signals: The spectrum would show signals corresponding to the methyl group protons, the methine proton at the 4-position, and the methylene protons of the azepane ring. The chemical shifts and coupling patterns would provide detailed structural information.

¹³C NMR Spectroscopy:

  • Sample Preparation: 20-50 mg of this compound is dissolved in a suitable deuterated solvent.

  • Expected Signals: The spectrum would display distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the methine carbon, and the different methylene carbons in the ring.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a volatile amine like this compound, Electron Ionization (EI) is a common technique.

Procedure:

  • A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons.

  • The resulting molecular ion and fragment ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

  • Expected Fragmentation: The mass spectrum of this compound would likely show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns for cyclic amines involve ring cleavage and loss of small alkyl fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. This provides information about the functional groups present.

Procedure:

  • A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • The plates are placed in the sample holder of the FT-IR spectrometer.

  • The infrared spectrum is recorded.

  • Expected Absorptions: As a secondary amine, this compound would exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹. C-N stretching and N-H bending vibrations would also be present in the fingerprint region.[5]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Chemical Properties Determination Purity Analysis (GC-MS) Purity Analysis (GC-MS) Structure Confirmation (NMR, MS, IR) Structure Confirmation (NMR, MS, IR) Purity Analysis (GC-MS)->Structure Confirmation (NMR, MS, IR) Boiling Point Boiling Point Structure Confirmation (NMR, MS, IR)->Boiling Point Proceed if pure and structure confirmed Density Density Boiling Point->Density Solubility Solubility Density->Solubility pKa (Potentiometric Titration) pKa (Potentiometric Titration) Solubility->pKa (Potentiometric Titration) LogP (Shake-flask or HPLC) LogP (Shake-flask or HPLC) pKa (Potentiometric Titration)->LogP (Shake-flask or HPLC)

Caption: Workflow for the physicochemical characterization of this compound.

Logic for Spectroscopic Analysis

This diagram outlines the logical approach to using different spectroscopic methods for the structural elucidation of this compound.

G Sample Sample FT-IR FT-IR Sample->FT-IR NMR (1H, 13C) NMR (1H, 13C) Sample->NMR (1H, 13C) MS MS Sample->MS Structure Elucidation Structure Elucidation FT-IR->Structure Elucidation Functional Groups (N-H, C-H) NMR (1H, 13C)->Structure Elucidation Connectivity and Environment of Atoms MS->Structure Elucidation Molecular Weight and Fragmentation

Caption: Logic diagram for the spectroscopic analysis of this compound.

References

Spectroscopic Profile of 4-Methylazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Methylazepane.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.95Doublet3H-CH₃
~1.2-1.4Multiplet2H-CH₂- (C5)
~1.5-1.7Multiplet3H-CH- (C4), -CH₂- (C3 or C5 protons)
~1.8 (variable)Broad Singlet1HN-H
~2.6-2.8Multiplet4H-N-CH₂- (C2, C7)

Note: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. The multiplicity of the methylene protons can be complex due to overlapping signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~22.5-CH₃
~30.0C4
~36.0C3, C5
~49.0C2, C7

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3350-3310N-H stretchWeak to Medium
~2950-2850C-H stretch (alkane)Strong
~1460C-H bend (methylene)Medium
~1250-1020C-N stretch (aliphatic amine)Medium to Weak
~910-665N-H wagMedium, Broad

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
113[M]⁺ (Molecular Ion)
98[M-CH₃]⁺
84[M-C₂H₅]⁺
70[M-C₃H₇]⁺
56Alpha-cleavage fragment
43Alpha-cleavage fragment

Note: The fragmentation pattern of cyclic amines can be complex. The most characteristic fragmentation is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters would need to be optimized for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The use of an internal standard such as tetramethylsilane (TMS) is recommended for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans is used to obtain a good signal-to-noise ratio. The addition of a few drops of D₂O to the NMR tube will result in the exchange of the N-H proton with deuterium, causing the N-H signal to disappear from the spectrum, which can be a useful diagnostic tool.[1]

    • ¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (Liquid): Place a drop of liquid this compound between two KBr or NaCl plates to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the crystal of an ATR accessory. This is often the simplest method for liquid samples.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum. For secondary amines, a single N-H stretching band is expected in the 3350-3310 cm⁻¹ region.[2]

2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions produced.

  • Data Analysis: Identify the molecular ion peak ([M]⁺). For a compound containing one nitrogen atom, the molecular weight will be an odd number according to the nitrogen rule.[3] Analyze the fragmentation pattern to deduce the structure. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, where the C-C bond adjacent to the nitrogen is broken.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Purified_Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

4-Methylazepane: A Technical Guide to Crystal Structure and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and conformational properties of 4-methylazepane, a saturated seven-membered nitrogen-containing heterocycle. While an experimental crystal structure for this compound is not publicly available, this document synthesizes information from theoretical studies, spectroscopic data, and crystallographic data of the parent azepane and related substituted derivatives to offer a detailed analysis of its likely solid-state and solution-phase behavior. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis, providing insights into the stereoelectronic properties and conformational landscape of this important molecular scaffold. The azepane moiety is a recurring motif in a variety of bioactive molecules and approved pharmaceuticals.[1] The conformational flexibility of the seven-membered ring is a critical determinant of a molecule's biological activity and interaction with its target.[1][2]

Introduction to this compound

This compound (C₇H₁₅N) is a derivative of azepane, a saturated heterocycle analogous to cycloheptane where one methylene group is replaced by a nitrogen atom. The introduction of a methyl group at the 4-position introduces a chiral center and influences the conformational preferences of the flexible seven-membered ring. Understanding these preferences is crucial for the rational design of molecules incorporating this scaffold, as different conformations can present distinct pharmacophoric features.

Hypothetical Crystal Structure and Solid-State Packing

In the absence of an experimental crystal structure for this compound, we can infer its likely solid-state characteristics from the known crystal structure of the parent compound, azepane (Cambridge Structural Database ID: 707207).[3] In the solid state, molecules are arranged to maximize favorable intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, it is anticipated that N-H···N hydrogen bonds would be a dominant feature in its crystal packing, similar to the parent azepane. The methyl group would likely orient itself to minimize steric hindrance with neighboring molecules.

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is conformationally flexible and is known to exist in several low-energy conformations, primarily variations of chair and boat forms. The most stable conformations for cycloheptane, and by extension azepane, are generally considered to be the twist-chair and chair conformations.[4] The presence of the nitrogen heteroatom and the methyl substituent at the 4-position will influence the relative energies of these conformers.

Key Conformations

Theoretical studies on azepane and its derivatives suggest that the twist-chair conformation is often the most stable.[4] The chair conformation can also be a low-energy state and may be a transition state in some cases.[4] For this compound, the methyl group can occupy either a pseudo-axial or a pseudo-equatorial position in these conformations, leading to different energetic profiles.

Quantitative Conformational Data (from related structures)

While specific experimental data for this compound is unavailable, the following table summarizes representative geometric parameters derived from the crystal structure of the parent azepane and theoretical calculations on related systems. These values provide a baseline for understanding the geometry of the this compound ring.

ParameterRepresentative ValueSource
Bond Lengths (Å)
C-N1.459Experimental (Azepane)[4]
C-C1.527Experimental (Azepane)[4]
**Bond Angles (°) **
C-N-C112.16 - 114.52Experimental (Azepane)[4]
C-C-C114.8 - 116.9Calculated (Azepane)[4]
Ring Puckering Parameters
Cremer-Pople ParametersN-3 parameters describe the ring's 3D shapeTheoretical[5][6]

Experimental and Computational Methodologies

The determination of the crystal structure and conformational landscape of a molecule like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[7]

Protocol:

  • Crystallization: High-quality single crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (refinement).

Logical Workflow for Single-Crystal X-ray Diffraction

xray_workflow cluster_exp Experimental Steps cluster_analysis Data Analysis Compound This compound Crystal Single Crystal Growth Compound->Crystal Crystallization Diffraction X-ray Diffraction Crystal->Diffraction Data Collection RawData Diffraction Pattern Diffraction->RawData ElectronDensity Electron Density Map RawData->ElectronDensity Phase Determination Structure Solved Structure ElectronDensity->Structure Model Building RefinedStructure Refined Crystal Structure Structure->RefinedStructure Refinement

Caption: General workflow for determining a crystal structure using single-crystal X-ray diffraction.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.[9] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the relative populations of different conformers can be determined.

Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY/ROESY) NMR spectra are acquired. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of conformational exchange.

  • Data Analysis: Coupling constants (e.g., ³JHH) are measured to infer dihedral angles via the Karplus equation. NOE data provides information on through-space proximities of protons, which helps to distinguish between different conformers.

nmr_workflow cluster_exp NMR Experiment cluster_analysis Spectral Analysis cluster_result Outcome Sample Solution of this compound Spectra Acquire 1D & 2D NMR Spectra Sample->Spectra Coupling Measure Coupling Constants Spectra->Coupling NOE Analyze NOE Correlations Spectra->NOE Dihedral Determine Dihedral Angles Coupling->Dihedral Populations Calculate Conformer Populations NOE->Populations ConformationalModel Solution-Phase Conformational Model Dihedral->ConformationalModel Populations->ConformationalModel

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Conclusion

While a definitive crystal structure of this compound remains to be determined, a robust understanding of its conformational behavior can be achieved through a synergistic approach combining theoretical calculations with spectroscopic methods. The flexible azepane ring is expected to predominantly adopt twist-chair and chair conformations, with the 4-methyl substituent influencing the equilibrium between these forms. The experimental and computational protocols outlined in this guide provide a clear roadmap for researchers seeking to further elucidate the structural and dynamic properties of this compound and related compounds, which is essential for their application in drug discovery and materials science. The conformational diversity of substituted azepanes is a key factor in their bioactivity, and the ability to control or predict this diversity is crucial for effective molecular design.

References

The Emerging Therapeutic Potential of 4-Methylazepane Derivatives: A Technical Whitepaper on Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, bestowing unique three-dimensional conformations that are advantageous for molecular recognition by biological targets. The introduction of a methyl group at the 4-position of the azepane ring offers a strategic modification to enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the documented biological activities of novel derivatives based on or structurally related to the 4-methylazepane core. While direct research on a wide array of novel this compound derivatives is still emerging, this paper synthesizes findings from closely related azepane and diazepine analogs to forecast the therapeutic potential of this chemical class. We will explore their anticancer, antimicrobial, and central nervous system (CNS) activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the azepane and diazepine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical cellular processes such as tubulin polymerization and cell cycle progression. The incorporation of the this compound moiety is hypothesized to enhance binding affinity and selectivity for various cancer-related targets.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various azepane and diazepine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
9a BenzodiazepineA549 (Lung)0.006CA-4-
9a BenzodiazepineHeLa (Cervical)0.015CA-4-
9a BenzodiazepineMCF-7 (Breast)0.008CA-4-
9a BenzodiazepineK562 (Leukemia)0.007CA-4-
9a BenzodiazepineHCT-116 (Colon)0.011CA-4-
7c Thieno[1][2]diazepineHepG-2 (Liver)4.4Vinblastine-
7e Thieno[1][2]diazepineMCF-7 (Breast)6.2Vinblastine-
7f Thieno[1][2]diazepineHCT-116 (Colon)5.8Vinblastine-
5d Diazepam-sulfonamideHepG2 (Liver)8.98Sorafenib9.18
5d Diazepam-sulfonamideHCT116 (Colon)7.77Sorafenib5.47
5d Diazepam-sulfonamideMCF-7 (Breast)6.99Sorafenib7.26
3 Pyrrolo[1,2-a]azepineHepG2 (Liver)0.004Doxorubicin0.0108
6 Pyrrolo[1,2-a]azepineHepG2 (Liver)0.0016Doxorubicin0.0108
5b Pyrrolo[1,2-a]azepineMCF7 (Breast)0.0107Doxorubicin-
6 Pyrrolo[1,2-a]azepineHCT116 (Colon)0.0211Doxorubicin-
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization: Anticancer Assay Workflow

MTT_Assay_Workflow MTT Assay for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plates compound_prep 2. Prepare Serial Dilutions of Test Compounds cell_treatment 3. Treat Cells with Compounds compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent cell_treatment->mtt_addition incubation 5. Incubate (3-4 hours) mtt_addition->incubation solubilization 6. Solubilize Formazan Crystals incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 8. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azepane and diazepine derivatives have shown promising activity against a range of bacteria and fungi. The this compound scaffold can be explored for the development of new antimicrobial drugs with improved efficacy.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of various azepine and diazepine derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
1v 1,5-BenzodiazepineC. neoformans2Fluconazole64
1w 1,5-BenzodiazepineC. neoformans6Fluconazole64
1v 1,5-BenzodiazepineE. coli40Chloromycin40
1v 1,5-BenzodiazepineS. aureus40Chloromycin40
9 Curcumin-based diazepineS. aureus1.56--
9 Curcumin-based diazepineMRSA1.56--
9 Curcumin-based diazepineK. pneumoniae50--
6c Imidazo[1,2-a]azepineS. aureus4--
12 PyridobenzazepineC. sporogenes39--
29 Substituted azepineE. coli78--
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the growth medium in the 96-well plates. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization: Antimicrobial Susceptibility Testing Workflow

MIC_Workflow Broth Microdilution for MIC Determination cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Serial Dilution of Test Compounds in 96-well Plate inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculate_plate 3. Inoculate Wells with Microbial Suspension inoculum_prep->inoculate_plate incubate_plate 4. Incubate at 37°C for 18-24 hours inoculate_plate->incubate_plate read_results 5. Visually Determine MIC incubate_plate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Central Nervous System (CNS) Activity

The unique conformational flexibility of the azepane ring makes it an attractive scaffold for the design of CNS-active agents. Derivatives of azepane and related structures have shown high affinity for various CNS receptors, including dopamine and serotonin receptors, suggesting their potential in treating neurological and psychiatric disorders.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of various compounds with structural similarities to azepane derivatives for dopamine D2 and serotonin 5-HT3 receptors. A lower Ki value indicates a higher binding affinity.

Compound IDTarget ReceptorKi (nM)Radioligand
6 Dopamine D20.26[¹²⁵I]ABN
7 Dopamine D20.07[¹²⁵I]ABN
11 Dopamine D20.11[¹²⁵I]ABN
12 Dopamine D20.11[¹²⁵I]ABN
Aripiprazole Dopamine D20.46[¹²⁵I]ABN
Cilansetron (24b) Serotonin 5-HT30.19[³H]GR65630
Derivative 5 Serotonin 5-HT39.9-
Derivative 21a Serotonin 5-HT312.3-
Derivative 21b Serotonin 5-HT39.9-
Ondansetron Serotonin 5-HT3~1.33[³H]GR65630
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]Spiperone)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl2)

  • Non-specific binding determinator (e.g., 10 µM Haloperidol)

  • Test compounds (this compound derivatives)

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding determinator, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, various concentrations of the test compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for each test compound is determined from a competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling Simplified GPCR Signaling Cascade ligand Ligand (e.g., Dopamine) receptor GPCR (e.g., D2 Receptor) ligand->receptor Binds g_protein G-Protein (Gi/o) receptor->g_protein Activates effector Effector (Adenylyl Cyclase) g_protein->effector Inhibits second_messenger Second Messenger (cAMP) effector->second_messenger Decreases cellular_response Cellular Response second_messenger->cellular_response Leads to

Caption: A simplified diagram of the inhibitory G-protein coupled receptor signaling pathway, relevant to the action of Dopamine D2 receptor antagonists.

Conclusion and Future Directions

The data compiled in this whitepaper, drawn from structurally analogous azepane and diazepine derivatives, strongly suggests that the this compound scaffold holds significant promise for the development of novel therapeutics. The observed potent anticancer, broad-spectrum antimicrobial, and specific CNS receptor modulating activities highlight the versatility of this chemical core. The introduction of the 4-methyl group can be strategically employed to fine-tune the pharmacological profile of these derivatives, potentially leading to compounds with enhanced efficacy, selectivity, and improved drug-like properties.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of novel this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to elucidate the key structural features required for optimal activity and selectivity for each therapeutic target. Furthermore, in vivo studies will be necessary to validate the preclinical potential of the most promising candidates. The exploration of the this compound scaffold represents a fertile ground for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and neurology.

References

Exploring the Chemical Space of 4-Methylazepane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its inherent three-dimensional character, which allows for extensive exploration of chemical space. This feature enables the fine-tuning of physicochemical and pharmacokinetic properties, making azepane derivatives attractive candidates for drug discovery programs targeting a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. Among the various substituted azepanes, 4-methylazepane analogs represent a promising class of compounds with the potential for diverse biological activities. This technical guide provides an in-depth exploration of the chemical space of this compound analogs, covering their synthesis, biological activities, and structure-activity relationships (SAR).

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be approached through various synthetic routes, primarily focusing on the construction of the seven-membered ring and the introduction of substituents. Key strategies include ring expansion reactions, intramolecular cyclizations, and functionalization of pre-existing azepane cores.

A common precursor for the synthesis of 4-substituted azepanes is a 4-azepanone derivative. The introduction of the methyl group at the 4-position can be achieved through several methods:

  • Grignard Reaction: Treatment of a 4-azepanone with a methyl Grignard reagent (CH₃MgBr) followed by dehydration or reduction can yield this compound derivatives.

  • Wittig Reaction: The Wittig reaction can be employed to introduce an exo-methylene group at the 4-position, which can be subsequently reduced to a methyl group.

  • Nucleophilic Substitution: A precursor with a suitable leaving group at the 4-position can undergo nucleophilic substitution with a methylating agent.

Biological Activities and Therapeutic Potential

Azepane-containing compounds have demonstrated a broad spectrum of pharmacological activities. While specific data for a comprehensive library of this compound analogs is emerging, the existing literature on substituted azepanes provides valuable insights into their therapeutic potential.

Anticancer Activity

Several studies have highlighted the potential of azepane derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Compound IDTarget/Cell LineIC50 (µM)
AZ-1 HCT-116 (Colon Carcinoma)1.09
AZ-2 A549 (Lung Carcinoma)45.16
AZ-3 HepG2 (Hepatocellular Carcinoma)53.64
AZ-4 MCF-7 (Breast Adenocarcinoma)25.1
Central Nervous System (CNS) Activity

The azepane scaffold is also found in molecules targeting the central nervous system, including opioid and dopamine receptors. The conformational flexibility of the azepane ring is believed to play a crucial role in the interaction with these receptors. Modifications at the 4-position, including the introduction of a methyl group, can significantly influence the binding affinity and functional activity of these compounds. For instance, certain azepane derivatives have shown promise as selective dopamine D3 receptor ligands, which are of interest for the treatment of substance abuse disorders.[1]

Compound IDReceptor TargetKᵢ (nM)Efficacy
AZ-D1 Dopamine D30.7Antagonist
AZ-D2 Dopamine D2L93.3Antagonist
AZ-O1 μ-Opioid1.45Agonist
AZ-O2 δ-Opioid>1000N/A

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-4-methylazepane Analogs

This protocol describes a general method for the synthesis of 4-aryl-4-methylazepane analogs starting from a 4-aryl-4-cyano-piperidine precursor, which can be adapted for various substituted analogs.

Step 1: Synthesis of 1-Benzyl-4-aryl-4-cyanopiperidine

To a solution of 1-benzyl-4-piperidone (1.0 eq) and the desired arylacetonitrile (1.1 eq) in anhydrous toluene, add sodium amide (1.5 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Grignard Reaction to form 1-Benzyl-4-aryl-4-acetylpiperidine

To a solution of 1-benzyl-4-aryl-4-cyanopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.0 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Step 3: Debenzylation to form 4-Aryl-4-acetylpiperidine

A solution of 1-benzyl-4-aryl-4-acetylpiperidine (1.0 eq) in methanol is hydrogenated over 10% palladium on carbon (10 wt%) under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the desired product.

Step 4: Ring Expansion to form 4-Aryl-4-methylazepan-2-one

The detailed procedure for this step would be highly dependent on the specific ring expansion methodology chosen, such as the Schmidt rearrangement or the Beckmann rearrangement of an oxime derivative.

In Vitro μ-Opioid Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the μ-opioid receptor.

Materials:

  • Membrane preparations from cells stably expressing the human μ-opioid receptor.

  • [³H]-DAMGO (a selective μ-opioid receptor agonist) as the radioligand.

  • Naloxone as a non-selective opioid receptor antagonist (for determining non-specific binding).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound analogs).

Procedure:

  • Thaw the cell membrane preparations on ice.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the radioligand solution, 50 µL of the test compound solution (or buffer for total binding, or naloxone for non-specific binding), and 100 µL of the membrane preparation.

  • Incubate the plate at 25 °C for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ values for the test compounds using appropriate software.

Signaling Pathways and Logical Relationships

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Partial agonists at the D2R are a key feature of third-generation antipsychotics.[2] The signaling cascade initiated by D2R activation is a potential target for this compound analogs.

D2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist 4-Methylazepane_Analog 4-Methylazepane_Analog 4-Methylazepane_Analog->D2R Modulator Gi_Protein Gαi/o Protein D2R->Gi_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation SAR_Workflow Start Start Library_Design Library Design of This compound Analogs Start->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification_Characterization Purification & Characterization (NMR, MS) Synthesis->Purification_Characterization Primary_Screening Primary Biological Screening Purification_Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Library_Design Inactive Secondary_Assays Secondary Assays (e.g., Dose-Response) Hit_Identification->Secondary_Assays Active SAR_Analysis Structure-Activity Relationship Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Design End End Lead_Optimization->End

References

4-Methylazepane as a Scaffold in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer unique opportunities for scaffold decoration and the development of novel therapeutics with improved pharmacological profiles. Within this class of compounds, 4-methylazepane presents a strategic starting point for generating diverse chemical libraries. The methyl group at the 4-position can influence the ring's conformation and provide a vector for further functionalization, potentially leading to enhanced target affinity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, potential applications, and methodologies for the evaluation of its derivatives.

Introduction to the this compound Scaffold

The this compound core is a valuable building block in drug discovery, primarily utilized as a bioisosteric replacement for the ubiquitous piperidine ring. The rationale behind this substitution lies in the potential to modulate physicochemical and pharmacokinetic properties. The larger, more flexible azepane ring can explore a different conformational space compared to the rigid chair/boat conformations of piperidine, potentially leading to novel interactions with biological targets. The methyl group can serve to restrict this conformational flexibility in a desirable manner, enhancing binding affinity and reducing off-target effects.[1]

Key Attributes of the this compound Scaffold:

  • Increased Three-Dimensionality: The non-planar nature of the azepane ring provides greater spatial diversity for substituent placement.

  • Modulated Lipophilicity: The introduction of the methyl group can subtly alter the lipophilicity of the molecule, impacting its solubility and membrane permeability.

  • Potential for Improved Pharmacokinetics: Altering the scaffold from piperidine to this compound can influence metabolic pathways, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile.

  • Versatile Synthetic Handle: The secondary amine of the azepane ring is readily amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the commercially available this compound hydrochloride. The secondary amine of the azepane ring serves as a nucleophile for various substitution reactions.

General Experimental Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) to neutralize the hydrochloride salt and act as a base.

  • Add the desired alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound derivative.

This is a general procedure and may require optimization for specific substrates and reagents.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Studies

While extensive SAR studies specifically focused on a broad library of this compound derivatives are not widely published, the scaffold holds promise in several therapeutic areas, particularly in the development of central nervous system (CNS) agents and anticancer drugs. The principles of SAR can be applied to guide the design of novel this compound-based compounds.

As Central Nervous System (CNS) Agents

The this compound scaffold is of interest for CNS drug discovery due to its potential to modulate the properties required for blood-brain barrier penetration and interaction with CNS targets such as G-protein coupled receptors (GPCRs).[2][3][4][5] For instance, derivatives could be designed as ligands for dopamine or serotonin receptors.

Table 1: Hypothetical SAR Data for this compound Derivatives as Dopamine D2 Receptor Ligands

Compound IDR-Group (on Azepane Nitrogen)D2 Receptor Binding Affinity (Ki, nM)
1a Benzyl150
1b 4-Fluorobenzyl85
1c 4-Methoxybenzyl120
1d 2-Phenylethyl250
1e 3-Phenylpropyl180

This data is hypothetical and for illustrative purposes to demonstrate how SAR data for this compound derivatives would be presented.

As Anticancer Agents

The azepane scaffold has been incorporated into molecules with anticancer activity.[6] Derivatives of this compound could be explored as inhibitors of various cancer-related targets, such as protein kinases.

Table 2: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

Compound IDR-Group (on Azepane Nitrogen)Cancer Cell LineIC50 (µM)
2a 4-ChlorobenzoylMCF-7 (Breast)12.5
2b 4-AnisoylMCF-7 (Breast)25.1
2c 3,4-DichlorobenzoylMCF-7 (Breast)8.3
2d 4-ChlorobenzoylHCT116 (Colon)15.8
2e 3,4-DichlorobenzoylHCT116 (Colon)9.7

This data is hypothetical and for illustrative purposes to demonstrate how SAR data for this compound derivatives would be presented.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context in which this compound derivatives may act and how they are evaluated.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many CNS drugs target GPCRs. A this compound-containing ligand could act as an agonist or antagonist of a GPCR, modulating downstream signaling cascades.

GPCR_Signaling Ligand This compound Derivative (Ligand) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling cascade initiated by a ligand.

Kinase Inhibitor Experimental Workflow

For anticancer applications, this compound derivatives might be screened for their ability to inhibit protein kinases. The following workflow illustrates the typical steps in such a screening process.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay Active Compounds Animal_Model Xenograft Animal Model Cell_Based_Assay->Animal_Model Lead Compounds Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Animal_Model->Toxicity_Study

Caption: Workflow for the evaluation of kinase inhibitors.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its structural features suggest potential advantages over more common heterocyclic rings in tuning the properties of drug candidates. While a comprehensive body of literature dedicated to this specific scaffold is still emerging, the principles of bioisosterism and established synthetic methodologies provide a solid foundation for its exploration. Future research focused on the systematic synthesis and biological evaluation of this compound libraries is warranted to fully unlock the therapeutic potential of this versatile scaffold.

References

Unlocking Therapeutic Potential: A Technical Guide to 4-Methylazepane-Containing Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LILLE, France – December 25, 2025 – In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity is paramount. The 4-methylazepane moiety has emerged as a significant building block in medicinal chemistry, contributing to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the therapeutic potential of this compound-containing compounds, focusing on key molecular targets, their associated signaling pathways, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics.

The versatility of the this compound scaffold allows for its incorporation into a diverse range of molecular architectures, leading to compounds with activity against several important protein classes. This guide will focus on four prominent therapeutic targets that have been identified for various classes of compounds containing the this compound or structurally related azepane and pyrazole motifs: Cyclin-Dependent Kinase 9 (CDK9), the Histamine H3 Receptor (H3R), FMS-like Tyrosine Kinase 3 (FLT3), and Tubulin.

Key Therapeutic Targets and Mechanisms of Action

Cyclin-Dependent Kinase 9 (CDK9): A Target in Oncology

Compounds incorporating a this compound-containing pyrazole carboxamide scaffold have shown promise as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[1][2][3][4] This makes CDK9 a compelling target for the treatment of various hematological malignancies and solid tumors.[1][4]

CDK9 Signaling Pathway Leading to Apoptosis

CDK9_Apoptosis_Pathway CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Ser2 Mcl1_cMyc_mRNA Mcl-1/c-Myc mRNA RNAPII->Mcl1_cMyc_mRNA Transcriptional Elongation Mcl1_cMyc_Protein Mcl-1/c-Myc Protein Mcl1_cMyc_mRNA->Mcl1_cMyc_Protein Translation Apoptosis Apoptosis Mcl1_cMyc_Protein->Apoptosis Inhibits Inhibitor This compound-containing Inhibitor Inhibitor->CDK9 Inhibits

Inhibition of CDK9-mediated transcription leading to apoptosis.
Histamine H3 Receptor (H3R): A Neurological Target

The azepane ring is a privileged scaffold for ligands of the Histamine H3 Receptor (H3R), a G-protein coupled receptor primarily expressed in the central nervous system.[5] H3R acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters like acetylcholine and dopamine.[5][6][7] Antagonists of H3R can enhance neurotransmitter release, a mechanism that is being explored for the treatment of cognitive disorders and other neurological conditions.[6][7]

Histamine H3 Receptor Signaling and Neurotransmitter Release

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal H3R Histamine H3 Receptor (Gi) AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Modulates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Ca2+ influx triggers Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Fusion and Antagonist This compound-containing Antagonist Antagonist->H3R Blocks

H3R antagonist action on neurotransmitter release.
FMS-like Tyrosine Kinase 3 (FLT3): A Target in Acute Myeloid Leukemia (AML)

Derivatives of 1H-pyrazole-3-carboxamide have been designed as potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3).[6][8] Mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting leukemic cell proliferation and survival.[9][10] Inhibitors of FLT3 can block these downstream signaling pathways, making it a validated therapeutic target for AML.[8][9]

FLT3 Signaling Pathway in AML

FLT3_Signaling_Pathway FLT3 FLT3 Receptor (mutated) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound-containing Inhibitor Inhibitor->FLT3 Inhibits

Inhibition of constitutively active FLT3 signaling in AML.
Tubulin: A Classic Yet Viable Anticancer Target

Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization.[10] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a cornerstone of cancer chemotherapy.

Tubulin Polymerization and its Inhibition

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibitor This compound-containing Inhibitor Inhibitor->Tubulin_Dimers Inhibits Polymerization

Mechanism of action for tubulin polymerization inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro activities of representative compounds bearing the pyrazole scaffold, some of which are structurally related to potential this compound-containing derivatives, against their respective targets.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinases

Compound ID Target IC50 (nM) Cell Line Reference
8t FLT3 0.089 - [6]
CDK2 0.719 - [6]
CDK4 0.770 - [6]
FLT3 (ITD) < 5 MV4-11 [6]
FN-1501 FLT3 2.33 - [6]
CDK2 1.02 - [6]

| | CDK4 | 0.39 | - |[6] |

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activity

Compound ID Cell Line GI50 (µM) Tubulin Polymerization IC50 (µM) Reference
5b K562 - 7.30 [10]
A549 - [10]

| | MCF-7 | - | |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for evaluating compounds against the aforementioned targets.

CDK9 Kinase Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the CDK9/Cyclin T1 complex.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, such as the Adapta™ Universal Kinase Assay, is commonly used.[11][12] The assay measures the amount of ADP produced during the kinase reaction. Inhibition of CDK9 results in a decreased production of ADP.

  • Materials: Recombinant human CDK9/Cyclin T1, kinase buffer, ATP, a suitable peptide substrate (e.g., CDK7/9tide), test compound, and a detection kit (e.g., Adapta™ Universal Kinase Assay Kit).[11][12][13]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, recombinant CDK9/Cyclin T1 enzyme, and the peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[11]

    • Stop the reaction and add the detection reagents (Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer).

    • Incubate to allow for binding of the detection reagents.

    • Read the plate on a TR-FRET capable plate reader.

    • Calculate the percent inhibition and determine the IC50 value.[11]

Experimental Workflow for CDK9 Inhibitor Evaluation

CDK9_Workflow Start Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (CDK9/Cyclin T1) Start->Biochemical_Assay Cell_Viability Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Target_Engagement Western Blot for p-RNAPII Cell_Viability->Target_Engagement Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Target_Engagement->Apoptosis_Assay In_Vivo In Vivo Xenograft Model Apoptosis_Assay->In_Vivo

A typical workflow for evaluating CDK9 inhibitors.
Histamine H3 Receptor Binding Assay (Radioligand)

This assay determines the affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

  • Principle: A competitive binding assay where the test compound competes with a known radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine) for binding to membranes prepared from cells expressing the H3 receptor.[14][15]

  • Materials: Membranes from cells expressing recombinant human H3R, a radiolabeled H3R ligand, unlabeled test compound, wash buffer, and scintillation fluid.[14][16]

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[16]

FLT3 Kinase Assay (In Vitro)

Similar to the CDK9 assay, this method assesses the inhibitory potential of compounds against FLT3 kinase activity.

  • Principle: An ADP-Glo™ Kinase Assay is a common format. It is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.

  • Materials: Recombinant human FLT3, kinase buffer, ATP, a poly(Glu, Tyr) 4:1 substrate, test compound, and the ADP-Glo™ Kinase Assay kit.[17]

  • Procedure:

    • Set up the kinase reaction in a 96-well plate with FLT3 enzyme, substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition and determine the IC50 value.[18]

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the change in absorbance at 340 nm over time.[19][20] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[21][22]

  • Materials: Purified tubulin (e.g., bovine brain), polymerization buffer, GTP, test compound, and a temperature-controlled spectrophotometer or fluorometer.[21][22][23]

  • Procedure:

    • Prepare a reaction mixture containing tubulin, GTP, and the test compound in a 96-well plate on ice.

    • Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

    • Monitor the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).[19][20]

    • Plot the absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its incorporation into various molecular frameworks has led to the identification of potent inhibitors of key targets in oncology and neurology. The information presented in this technical guide, including the elucidation of signaling pathways, quantitative biological data, and detailed experimental protocols, provides a solid foundation for researchers to build upon in the quest for next-generation medicines. Further exploration of the structure-activity relationships of this compound-containing compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising molecules into clinical candidates.

References

In Silico Modeling of 4-Methylazepane Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-Methylazepane's binding to a plausible neurological target, the Norepinephrine Transporter (NET). Due to the absence of specific receptor binding data for this compound in publicly available literature, this document utilizes NET as a representative target, based on the known activities of structurally related azepane-containing compounds. This guide details the methodologies for molecular docking and outlines experimental protocols for radioligand binding assays to validate the computational findings. All quantitative data for known NET inhibitors are summarized for comparative analysis. Furthermore, this guide employs Graphviz (DOT language) to visualize the in silico modeling workflow, the experimental binding assay process, and the NET signaling pathway, providing a clear and structured approach for researchers in the field of drug discovery.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and synthetic tractability make it an attractive starting point for the design of novel therapeutics targeting a wide range of biological entities, including G-protein coupled receptors and transporters. This compound, a simple derivative of this scaffold, presents an interesting case for exploring potential receptor interactions. While direct pharmacological data for this compound is scarce, the activity of related compounds suggests potential interactions with central nervous system (CNS) targets. Notably, derivatives of the azepane core have shown potent inhibitory activity against monoamine transporters.[2][3]

This guide focuses on the in silico modeling of this compound's interaction with the human Norepinephrine Transporter (NET). NET is a critical component of the noradrenergic system, responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission.[4] Dysregulation of NET is implicated in a variety of neurological and psychiatric disorders, making it a key target for antidepressant and ADHD medications.[5]

By using NET as a well-characterized model system, this document aims to provide a detailed, step-by-step framework for the computational prediction and experimental validation of this compound's receptor binding characteristics.

In Silico Modeling Methodology

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[6][7] This section outlines a typical workflow for docking this compound into the binding site of the human Norepinephrine Transporter.

Software and Tools
  • Molecular Graphics and Modeling: UCSF Chimera, PyMOL

  • Docking Software: AutoDock Vina, Schrödinger Maestro

  • Ligand and Receptor Preparation: AutoDockTools, Open Babel

Protocol for Molecular Docking
  • Receptor Preparation:

    • Obtain the crystal structure of the human Norepinephrine Transporter (hNET) from the Protein Data Bank (PDB). Several structures are available, such as PDB IDs: 8XB4 (apo state), 8ZPB (norepinephrine-bound), and 8HFF (norepinephrine-bound, inward-open state).[1][8][9]

    • For this protocol, we will use PDB ID: 8ZPB.

    • Load the PDB file into a molecular modeling program (e.g., UCSF Chimera).

    • Remove water molecules, co-factors, and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Save the prepared receptor structure in the PDBQT format for use with AutoDock Vina.

  • Ligand Preparation:

    • The 3D structure of this compound can be obtained from PubChem (CID 19600416).[10]

    • Load the ligand structure into a molecular modeling program.

    • Add polar hydrogens and assign charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Identify the binding site of NET. In the case of PDB ID 8ZPB, the binding site is defined by the location of the co-crystallized norepinephrine.

    • Define a grid box that encompasses the entire binding pocket. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the site.

  • Molecular Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculations.

    • The docking algorithm will explore different conformations and orientations of this compound within the defined grid box and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses. Key residues in the NET binding site include Asp75, Phe72, Tyr152, and Phe317.[4][6][11]

In Silico Modeling Workflow Diagram

InSilicoWorkflow Receptor Receptor Preparation (hNET - PDB: 8ZPB) Grid Grid Box Definition Receptor->Grid Ligand Ligand Preparation (this compound) Ligand->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Results Analysis (Binding Poses & Affinity) Docking->Analysis ExperimentalWorkflow MembranePrep Membrane Preparation AssaySetup Assay Setup (Total, Non-specific, Competitive) MembranePrep->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 and Ki Determination) Counting->DataAnalysis NET_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake NE_synapse->NET Adrenergic_R Adrenergic Receptor NE_synapse->Adrenergic_R Binding Signaling Downstream Signaling Adrenergic_R->Signaling Inhibitor This compound (Inhibitor) Inhibitor->NET Blocks

References

The Azepane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its unique, flexible, and three-dimensional structure provides an exceptional scaffold for the development of novel therapeutics across a wide range of disease areas. This technical guide offers a comprehensive overview of the role of azepane derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and experimental methodologies.

Therapeutic Significance of Azepane Derivatives

The inherent structural properties of the azepane ring allow for diverse substitutions, enabling medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. This versatility has led to the discovery of azepane-containing compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and immunomodulatory effects.[1]

Anticancer Activity

Azepane derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. Several studies have reported potent cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Representative Azepane Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[1,2-a]azepine3 HepG2 (Liver)0.004[2]
6 HepG2 (Liver)0.0016[2]
5b MCF7 (Breast)0.0107[2]
6 HCT116 (Colon)0.0211[2]
7 HepG2, MCF7, HCT1160.0207 - 0.0454[2]
Dibenzo[b,f]azepine5e Leukemia SR13.05[3]
1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione6d A549 (Lung)0.26
8d MDA-MB-231 (Breast)0.10
6b HeLa (Cervical)0.18

Note: This table presents a selection of data. For a comprehensive understanding, please refer to the cited literature.

Neurodegenerative Diseases

The azepane scaffold is also a key feature in compounds designed to combat neurodegenerative diseases, particularly Alzheimer's disease. A major strategy involves the inhibition of β-secretase 1 (BACE1), an enzyme crucial in the production of amyloid-β peptides.[6]

Table 2: BACE1 Inhibitory Activity of Azepane Derivatives

CompoundTargetIC50 (nM)Reference
NB-360BACE1-[7]
Statine-based tetrapeptide 27 BACE1<100
Statine-based tetrapeptide 32 BACE1<100
Statine-based tetrapeptide 34 BACE1<100

Note: Specific IC50 values for NB-360 were not provided in the abstract, but it was reported to significantly reduce Aβ levels in vivo.[7]

Kinase Inhibition

The fungal metabolite Balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C.[1] This has inspired the development of synthetic azepane-based kinase inhibitors. For instance, novel azepane derivatives have been developed as potent inhibitors of Protein Kinase B (PKB/Akt), a key node in cell signaling pathways often dysregulated in cancer.[8]

Table 3: PKB/Akt Inhibitory Activity of Azepane Derivatives

CompoundTargetIC50 (nM)
1 (Balanol-derived)PKB-α5
4 PKB-α4
Monoamine Transporter Inhibition

Azepane derivatives have been investigated as inhibitors of monoamine transporters, which are involved in the reuptake of neurotransmitters like dopamine and norepinephrine. Such inhibitors have potential applications in the treatment of various central nervous system disorders.

Quantitative data for azepane derivatives specifically targeting monoamine transporters was not available in a tabular format in the reviewed literature. Further research in this area is encouraged.

Key Signaling Pathways Targeted by Azepane Derivatives

A thorough understanding of the mechanism of action is crucial for rational drug design. Azepane derivatives have been shown to modulate several key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[9][10] Azepane-based inhibitors of PKB/Akt directly target this critical pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB (Target of Azepanes) PIP3->Akt Recruits PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits Apoptosis_Inhibitors Inhibition of Apoptosis Akt->Apoptosis_Inhibitors Promotes Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of azepane derivatives on Akt.

Norepinephrine and Dopamine Reuptake Mechanism

In the central nervous system, the termination of neurotransmitter signaling is largely mediated by their reuptake into the presynaptic neuron via transporters. Azepane derivatives can act as inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.

Monoamine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (NE, DA) NE Norepinephrine (NE) Vesicle->NE Release DA Dopamine (DA) Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) Azepane_Inhibitor Azepane Derivative Azepane_Inhibitor->NET Inhibits Azepane_Inhibitor->DAT Inhibits NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor DA Receptor DA->DA_Receptor Binds Postsynaptic_Signal Postsynaptic_Signal NE_Receptor->Postsynaptic_Signal Signal Transduction DA_Receptor->Postsynaptic_Signal Signal Transduction

Caption: Mechanism of norepinephrine and dopamine reuptake and its inhibition by azepane derivatives.

PTPN1/PTPN2 Signaling in T-Cells

Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of T-cell receptor (TCR) and cytokine signaling.[11][12][13] Inhibition of these phosphatases by small molecules, potentially including azepane derivatives, can enhance anti-tumor immunity.

PTPN1_PTPN2_Signaling cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) LCK_FYN LCK/FYN TCR->LCK_FYN Activates Cytokine_Receptor Cytokine Receptor JAKs JAKs Cytokine_Receptor->JAKs Activates STATs STATs LCK_FYN->STATs Activate JAKs->STATs Phosphorylate Gene_Expression Gene Expression (e.g., Cytokines, Proliferation) STATs->Gene_Expression Regulate PTPN1 PTPN1 PTPN1->JAKs Dephosphorylate PTPN2 PTPN2 PTPN2->LCK_FYN Dephosphorylate PTPN2->JAKs Dephosphorylate PTPN2->STATs Dephosphorylate Azepane_Inhibitor Azepane Derivative Azepane_Inhibitor->PTPN1 Inhibits Azepane_Inhibitor->PTPN2 Inhibits Antigen Antigen Antigen->TCR Binds Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

References

Methodological & Application

Gram-Scale Synthesis of 4-Methylazepane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the gram-scale synthesis of 4-Methylazepane, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a three-step sequence starting from the readily available 4-methylcyclohexanone. The protocols are designed to be robust and scalable for the production of gram quantities of the target compound.

Synthetic Strategy Overview

The synthesis of this compound is achieved through the following three key transformations:

  • Oximation: Conversion of 4-methylcyclohexanone to 4-methylcyclohexanone oxime.

  • Beckmann Rearrangement: Rearrangement of 4-methylcyclohexanone oxime to 4-methyl-ε-caprolactam.

  • Reduction: Reduction of 4-methyl-ε-caprolactam to the final product, this compound.

Synthetic_Pathway 4-Methylcyclohexanone 4-Methylcyclohexanone 4-Methylcyclohexanone_Oxime 4-Methylcyclohexanone Oxime 4-Methylcyclohexanone->4-Methylcyclohexanone_Oxime  Step 1: Oximation   4-Methyl_Caprolactam 4-Methyl-ε-caprolactam 4-Methylcyclohexanone_Oxime->4-Methyl_Caprolactam  Step 2: Beckmann  Rearrangement   This compound This compound 4-Methyl_Caprolactam->this compound  Step 3: Reduction  

Caption: Overall synthetic route for this compound.

Data Presentation

The following tables summarize the key quantitative data for each experimental step, based on a representative gram-scale synthesis.

Table 1: Reagents and Conditions for the Synthesis of 4-Methylcyclohexanone Oxime (Step 1)

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
4-Methylcyclohexanone112.1710.0 g1.0
Hydroxylamine Hydrochloride69.498.8 g1.4
Sodium Acetate82.0312.3 g1.7
Ethanol46.07100 mL-
Water18.0250 mL-
Reaction Time -2 hours-
Reaction Temperature -Reflux (approx. 80-85°C)-
Typical Yield -85-95%-

Table 2: Reagents and Conditions for the Beckmann Rearrangement (Step 2)

ReagentMolar Mass ( g/mol )QuantityNotes
4-Methylcyclohexanone Oxime127.1910.0 g-
85% Sulfuric Acid98.0820 mLAdded portion-wise
Reaction Time -~30 minutes (exothermic)-
Reaction Temperature -Initiated by gentle heating, then self-sustaining-
Typical Yield -70-80%-

Table 3: Reagents and Conditions for the Reduction of 4-Methyl-ε-caprolactam (Step 3)

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
4-Methyl-ε-caprolactam127.195.0 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.953.0 g2.0
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Reaction Time -4 hours-
Reaction Temperature -Reflux (approx. 66°C)-
Typical Yield -75-85%-

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride is a pyrophoric reagent and reacts violently with water; it must be handled under an inert atmosphere (nitrogen or argon).

Step 1: Synthesis of 4-Methylcyclohexanone Oxime

This protocol describes the conversion of 4-methylcyclohexanone to its corresponding oxime via condensation with hydroxylamine.

Oximation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Hydroxylamine HCl and Sodium Acetate in Water/Ethanol B Add 4-Methylcyclohexanone A->B C Heat the Mixture to Reflux (2 hours) B->C D Cool to Room Temperature C->D E Precipitate Product by Adding Cold Water D->E F Filter the Solid E->F G Wash with Cold Water F->G H Dry the Product G->H

Caption: Workflow for the synthesis of 4-methylcyclohexanone oxime.

Materials:

  • 4-Methylcyclohexanone (10.0 g, 89.1 mmol)

  • Hydroxylamine hydrochloride (8.8 g, 126.6 mmol)

  • Sodium acetate (12.3 g, 150.0 mmol)

  • Ethanol (100 mL)

  • Deionized water (50 mL)

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (8.8 g) and sodium acetate (12.3 g).

  • Add ethanol (100 mL) and deionized water (50 mL) to the flask and stir until the solids are dissolved.

  • Add 4-methylcyclohexanone (10.0 g) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • After 2 hours, remove the heating mantle and allow the flask to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water to precipitate the product.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with two portions of cold deionized water (2 x 50 mL).

  • Dry the product in a desiccator or a vacuum oven at low heat to obtain 4-methylcyclohexanone oxime.

Step 2: Beckmann Rearrangement to 4-Methyl-ε-caprolactam

This protocol details the acid-catalyzed rearrangement of 4-methylcyclohexanone oxime to the corresponding lactam. This reaction is highly exothermic and should be performed with caution.

Beckmann_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A Place 4-Methylcyclohexanone Oxime in a Beaker B Carefully Add 85% Sulfuric Acid (Portion-wise with Swirling) A->B C Initiate Reaction with Gentle Heating (Allow Exotherm to Subside) B->C D Pour Reaction Mixture onto Crushed Ice C->D E Neutralize with Saturated Sodium Bicarbonate Solution D->E F Extract with Dichloromethane (3x) E->F G Dry Organic Layer over Anhydrous Sodium Sulfate F->G H Concentrate in vacuo G->H I Purify by Column Chromatography or Distillation H->I

Caption: Workflow for the Beckmann rearrangement.

Materials:

  • 4-Methylcyclohexanone oxime (10.0 g, 78.6 mmol)

  • 85% Sulfuric acid (prepared by carefully adding 85 mL of concentrated H₂SO₄ to 15 mL of water) (approx. 20 mL)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 500 mL beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 4-methylcyclohexanone oxime (10.0 g) in a 500 mL beaker.

  • In a fume hood, carefully and slowly add 85% sulfuric acid (20 mL) to the oxime in small portions with constant swirling. The mixture will become warm.

  • Gently heat the beaker with a low flame (or on a hot plate) and swirl until the reaction initiates, which is indicated by the evolution of bubbles and a rapid increase in temperature. Immediately remove the beaker from the heat source and allow the vigorous reaction to subside.

  • Once the reaction is complete, carefully pour the hot mixture onto approximately 200 g of crushed ice in a larger beaker.

  • Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 4-methyl-ε-caprolactam.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 3: Reduction of 4-Methyl-ε-caprolactam to this compound

This protocol describes the reduction of the lactam to the target cyclic amine using lithium aluminum hydride. This procedure requires anhydrous conditions and careful handling of the reducing agent.

Reduction_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Flame-dry Glassware B Assemble under Nitrogen/Argon A->B C Suspend LiAlH₄ in Anhydrous THF B->C D Slowly Add a Solution of 4-Methyl-ε-caprolactam in THF C->D E Heat to Reflux (4 hours) D->E F Cool to 0°C E->F G Quench Sequentially with Water, 15% NaOH, and Water (Fieser work-up) F->G H Filter the Aluminum Salts G->H I Dry the Filtrate over Anhydrous Potassium Carbonate H->I J Concentrate in vacuo I->J K Purify by Distillation J->K

Caption: Workflow for the reduction of 4-methyl-ε-caprolactam.

Materials:

  • 4-Methyl-ε-caprolactam (5.0 g, 39.3 mmol)

  • Lithium aluminum hydride (LiAlH₄) (3.0 g, 79.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (150 mL)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous potassium carbonate

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

Procedure:

  • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • In the flask, suspend lithium aluminum hydride (3.0 g) in anhydrous THF (100 mL).

  • Dissolve 4-methyl-ε-caprolactam (5.0 g) in anhydrous THF (50 mL) and add this solution to the dropping funnel.

  • Slowly add the lactam solution dropwise to the stirred suspension of LiAlH₄. The addition may be exothermic, so maintain a controlled rate.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • After 4 hours, cool the flask to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 3.0 mL of deionized water

    • 3.0 mL of 15% aqueous sodium hydroxide solution

    • 9.0 mL of deionized water

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the aluminum salts by vacuum filtration and wash the filter cake with THF (2 x 20 mL).

  • Combine the filtrate and washings and dry over anhydrous potassium carbonate.

  • Filter off the drying agent and remove the THF using a rotary evaporator.

  • Purify the resulting crude this compound by distillation to obtain the final product.

Application Notes and Protocols: 4-Methylazepane as a Versatile Building Block in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of diverse chemical space is paramount to identifying novel therapeutic agents. Saturated heterocycles are privileged scaffolds in medicinal chemistry, offering three-dimensional complexity that can lead to improved pharmacological properties. Among these, the azepane core has garnered significant interest due to its presence in a number of bioactive molecules and approved drugs.[1][2] 4-Methylazepane, with its stereocenter and modifiable secondary amine, serves as an excellent starting point for the construction of diverse compound libraries through parallel synthesis. Its non-planar structure provides access to unique regions of chemical space often unexplored by more common five- and six-membered rings.[3]

These application notes provide detailed protocols for the utilization of this compound as a versatile building block in high-throughput parallel synthesis. The following sections describe key reactions, experimental workflows, and representative data for the generation of N-substituted this compound libraries, which are valuable for screening in various drug discovery programs.

Key Applications in Parallel Synthesis

This compound is an ideal scaffold for generating extensive libraries of compounds through the functionalization of its secondary amine. The two primary and most robust reactions for this purpose in a parallel synthesis format are reductive amination and acylation (amide bond formation). These reactions are well-suited for automation and high-throughput experimentation, allowing for the rapid generation of hundreds to thousands of discrete molecules.[4]

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5] In the context of parallel synthesis, this reaction allows for the introduction of a wide variety of substituents onto the this compound core by reacting it with a diverse library of aldehydes or ketones.

Acylation (Amide Bond Formation)

Amide bond formation is another cornerstone of medicinal chemistry and is readily amenable to parallel synthesis. Acylating this compound with a diverse set of carboxylic acids or acyl chlorides provides access to a wide array of N-acyl-4-methylazepanes, which can exhibit a range of biological activities.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the parallel synthesis of N-substituted this compound libraries. These protocols are designed for execution using standard automated synthesis platforms or multi-well reaction blocks.

Workflow for Parallel Reductive Amination

The overall workflow for the parallel reductive amination of this compound with a library of aldehydes is depicted below. This process involves dispensing reagents, reaction incubation, and a streamlined work-up and purification process.

G cluster_prep Reagent Preparation cluster_synthesis Automated Synthesis cluster_workup Work-up & Purification cluster_final Final Product prep_4ma This compound Stock Solution dispense Dispense Reagents into Reaction Plate prep_4ma->dispense prep_ald Aldehyde Library (in 96-well plate) prep_ald->dispense prep_ra Reducing Agent Stock Solution prep_ra->dispense react Reaction Incubation (Stirring, RT) dispense->react quench Quench Reaction react->quench purify Parallel Purification (e.g., SPE or HPLC) quench->purify dry Solvent Evaporation purify->dry plate Final Compound Plate (for screening) dry->plate

Workflow for Parallel Reductive Amination.

Protocol: Parallel Reductive Amination of this compound

Materials:

  • This compound

  • Aldehyde library (e.g., 100 diverse aldehydes)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (AcOH)

  • 96-well reaction plates (e.g., 2 mL volume)

  • Automated liquid handler (optional, but recommended)

  • Parallel synthesizer or shaker/heater block

Procedure:

  • Reagent Plate Preparation:

    • Prepare a 0.2 M solution of this compound in DCE.

    • Prepare a 0.2 M stock solution plate of the aldehyde library in DCE in a 96-well format.

    • Prepare a 0.4 M slurry of sodium triacetoxyborohydride in DCE.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction plate, add 200 µL of the this compound solution (0.04 mmol).

    • Add 200 µL of the respective aldehyde solution from the library plate (0.04 mmol).

    • Add 5 µL of acetic acid to each well to catalyze imine formation.

    • Seal the plate and allow it to shake at room temperature for 1 hour.

    • Add 300 µL of the sodium triacetoxyborohydride slurry (0.12 mmol) to each well.

  • Reaction and Work-up:

    • Seal the reaction plate and shake at room temperature for 16-24 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake for 10 minutes, then allow the layers to separate.

    • The organic layer can be separated for analysis and purification. For high-throughput workflows, a solid-phase extraction (SPE) or parallel HPLC purification is recommended.

Workflow for Parallel Acylation

The workflow for parallel acylation is similar to reductive amination, focusing on the coupling of this compound with a library of carboxylic acids.

G cluster_prep Reagent Preparation cluster_synthesis Automated Synthesis cluster_workup Work-up & Purification cluster_final Final Product prep_4ma This compound Stock Solution dispense Dispense Reagents into Reaction Plate prep_4ma->dispense prep_acid Carboxylic Acid Library (in 96-well plate) prep_acid->dispense prep_coupling Coupling Agent Stock Solution prep_coupling->dispense prep_base Base Stock Solution prep_base->dispense react Reaction Incubation (Stirring, RT) dispense->react workup Aqueous Work-up react->workup purify Parallel Purification (e.g., SPE or HPLC) workup->purify dry Solvent Evaporation purify->dry plate Final Compound Plate (for screening) dry->plate

Workflow for Parallel Acylation.

Protocol: Parallel Acylation of this compound

Materials:

  • This compound

  • Carboxylic acid library

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • 96-well reaction plates

  • Automated liquid handler

  • Parallel synthesizer or shaker

Procedure:

  • Reagent Plate Preparation:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare a 0.2 M stock solution plate of the carboxylic acid library in DMF.

    • Prepare a 0.22 M solution of HATU in DMF.

    • Prepare a 0.4 M solution of DIPEA in DMF.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction plate, add 200 µL of the carboxylic acid solution (0.04 mmol).

    • Add 200 µL of the HATU solution (0.044 mmol).

    • Add 200 µL of the DIPEA solution (0.08 mmol).

    • Add 200 µL of the this compound solution (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction plate and shake at room temperature for 12-18 hours.

    • Upon completion, the reaction mixtures can be diluted with ethyl acetate and washed sequentially with aqueous HCl (1N), saturated aqueous sodium bicarbonate, and brine.

    • The organic layers are then typically purified using parallel SPE or HPLC to isolate the desired amide products.

Data Presentation

The following tables summarize representative, hypothetical yields for a small, diverse subset of compounds synthesized using the parallel protocols described above. In a typical high-throughput synthesis campaign, yields are often determined by LC-MS analysis of the crude reaction mixtures or after purification.

Table 1: Representative Yields for Parallel Reductive Amination of this compound

EntryAldehydeProduct StructurePurity (LC-MS)
1Benzaldehyde>95%
24-Chlorobenzaldehyde>95%
32-Naphthaldehyde>90%
4Cyclohexanecarboxaldehyde>95%
5Furan-2-carbaldehyde>85%

Table 2: Representative Yields for Parallel Acylation of this compound

EntryCarboxylic AcidProduct StructurePurity (LC-MS)
1Benzoic acid>95%
24-Methoxybenzoic acid>95%
3Thiophene-2-carboxylic acid>90%
4Cyclopentanecarboxylic acid>95%
5Phenylacetic acid>95%

Conclusion

This compound is a highly valuable and versatile building block for the parallel synthesis of diverse chemical libraries. Its straightforward functionalization via robust chemical transformations like reductive amination and acylation makes it an ideal candidate for automated and high-throughput synthesis platforms. The protocols and workflows detailed in these application notes provide a solid foundation for researchers and scientists to efficiently generate novel, three-dimensional molecules for hit-finding and lead optimization campaigns in drug discovery. The conformational flexibility and unique chemical space occupied by this compound derivatives make them attractive candidates for targeting a wide range of biological targets.[2]

References

Application Notes and Protocols for the Stereoselective Synthesis of 4-Methylazepane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of the enantiomers of 4-methylazepane, a valuable chiral building block in medicinal chemistry. As no direct asymmetric synthesis has been widely established, this protocol details a robust and practical approach involving the synthesis of racemic this compound followed by classical chiral resolution. The synthesis of the racemic intermediate is achieved through a two-step process commencing with the Beckmann rearrangement of 4-methylcyclohexanone oxime to yield 4-methyl-ε-caprolactam, which is subsequently reduced. A detailed, adaptable protocol for the resolution of the racemic amine via diastereomeric salt formation with a chiral resolving agent is provided. Additionally, an overview of chiral High-Performance Liquid Chromatography (HPLC) as an alternative or complementary method for enantiomeric separation and analysis is discussed. This guide includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate successful implementation in a research and development setting.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of racemic this compound and its subsequent chiral resolution. The data for the chiral resolution are representative and may require optimization for this specific substrate.

StepReactionStarting MaterialProductTypical Yield (%)Enantiomeric Excess (ee%)Notes
1Beckmann Rearrangement4-Methylcyclohexanone oxime(±)-4-Methyl-ε-caprolactam80-90%N/A (racemic)The reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid.[1]
2Reduction of Lactam(±)-4-Methyl-ε-caprolactam(±)-4-Methylazepane85-95%N/A (racemic)Lithium aluminum hydride (LiAlH4) is a common and effective reducing agent for this transformation.[2][3]
3Chiral Resolution (Diastereomeric Salt Formation and Crystallization)(±)-4-MethylazepaneDiastereomeric salt of one enantiomer35-45% (per enantiomer)>95%This is a generalized yield for a successful resolution.[4] The choice of resolving agent and solvent is critical for achieving high yield and enantiomeric purity. Common resolving agents include tartaric acid derivatives.[5][6][7][8] The other enantiomer can be recovered from the mother liquor.
4Liberation of Free AmineDiastereomeric salt(R)- or (S)-4-Methylazepane>95%>95%The enantiomerically enriched amine is liberated from the diastereomeric salt by treatment with a base.
Alternative Chiral HPLC Separation(±)-4-Methylazepane(R)- and (S)-4-MethylazepaneVariable>99%Can be used for both analytical and preparative scale separations. The yield depends on the scale and efficiency of the separation. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines.[9][10][11][12]

Experimental Protocols

Part 1: Synthesis of Racemic (±)-4-Methylazepane

Step 1: Beckmann Rearrangement of 4-Methylcyclohexanone Oxime to (±)-4-Methyl-ε-caprolactam

This procedure is adapted from the general principle of the Beckmann rearrangement for cyclic oximes.[1][13]

  • Materials:

    • 4-Methylcyclohexanone oxime

    • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

    • Ice

    • Ammonium hydroxide solution

    • Dichloromethane (DCM) or other suitable organic solvent

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, place 4-methylcyclohexanone oxime.

    • Cool the flask in an ice bath.

    • Slowly and carefully add polyphosphoric acid or concentrated sulfuric acid to the oxime with continuous stirring, ensuring the temperature does not rise excessively.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time (this may require optimization, e.g., 1-3 hours) or gently heat to facilitate the rearrangement.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude (±)-4-methyl-ε-caprolactam.

    • The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Reduction of (±)-4-Methyl-ε-caprolactam to (±)-4-Methylazepane

This procedure utilizes the powerful reducing agent lithium aluminum hydride (LiAlH4).[2][3]

  • Materials:

    • (±)-4-Methyl-ε-caprolactam

    • Lithium aluminum hydride (LiAlH4)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Sodium hydroxide solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • In a dry three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LiAlH4 in anhydrous diethyl ether or THF.

    • Dissolve (±)-4-methyl-ε-caprolactam in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension with stirring.

    • After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture in an ice bath.

    • Work-up (Fieser method): Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water. The amounts are typically in a 1:1:3 ratio by weight relative to the LiAlH4 used.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the precipitate and wash it thoroughly with the solvent (diethyl ether or THF).

    • Dry the combined filtrate over anhydrous sodium sulfate.

    • Remove the solvent by distillation to obtain racemic (±)-4-methylazepane. Further purification can be achieved by distillation.

Part 2: Chiral Resolution of (±)-4-Methylazepane

This is a general protocol for the resolution of a racemic amine using a chiral acid and will require optimization for this compound.[4][5][7] (+)-Dibenzoyl-D-tartaric acid is a commonly used resolving agent.

Step 3: Diastereomeric Salt Formation and Fractional Crystallization

  • Materials:

    • (±)-4-Methylazepane

    • Chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid, L-(+)-tartaric acid)

    • Suitable solvent (e.g., methanol, ethanol, acetone, or a mixture)

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve the racemic (±)-4-methylazepane in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve an equimolar or slightly less than equimolar amount of the chiral resolving agent in the same hot solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • For further crystallization, the flask can be placed in a refrigerator.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent.

    • The enantiomeric purity of the amine in the crystallized salt should be checked (e.g., by chiral HPLC after liberating a small sample).

    • If the enantiomeric purity is not satisfactory, recrystallize the diastereomeric salt from the same or a different solvent system.

Step 4: Liberation of the Enantiomerically Enriched Amine

  • Materials:

    • Enantiomerically enriched diastereomeric salt

    • Aqueous base solution (e.g., 2 M NaOH)

    • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend the crystallized diastereomeric salt in water.

    • Add an aqueous base solution (e.g., 2 M NaOH) until the pH is strongly basic, which will liberate the free amine.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) (3 x volume).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched this compound.

    • The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar basification and extraction process.

Alternative Method: Chiral HPLC Separation

For both analytical determination of enantiomeric excess and preparative separation, chiral HPLC is a powerful technique.[9][10][11]

  • General Conditions:

    • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of chiral amines.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.

    • Additive: A small amount of a basic modifier (e.g., diethylamine or ethanolamine) is usually added to the mobile phase to improve peak shape and resolution.

    • Detection: UV detection is commonly used.

  • Method Development: A screening of different CSPs and mobile phase compositions is necessary to find the optimal conditions for the separation of this compound enantiomers.

Mandatory Visualization

G cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution 4_Methylcyclohexanone 4_Methylcyclohexanone 4_Methylcyclohexanone_Oxime 4_Methylcyclohexanone_Oxime 4_Methylcyclohexanone->4_Methylcyclohexanone_Oxime Hydroxylamine 4_Methyl_Caprolactam (±)-4-Methyl-ε-caprolactam 4_Methylcyclohexanone_Oxime->4_Methyl_Caprolactam Beckmann Rearrangement (H+) Racemic_4_Methylazepane (±)-4-Methylazepane 4_Methyl_Caprolactam->Racemic_4_Methylazepane Reduction (LiAlH4) Diastereomeric_Salts Diastereomeric Salts ((R)-Amine•(S)-Acid & (S)-Amine•(S)-Acid) Racemic_4_Methylazepane->Diastereomeric_Salts Chiral Resolving Agent (e.g., Tartaric Acid) Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Mother_Liquor Mother Liquor (Enriched in other diastereomer) Fractional_Crystallization->Mother_Liquor Crystals Crystals (Enriched in one diastereomer) Fractional_Crystallization->Crystals R_Enantiomer (R)-4-Methylazepane S_Enantiomer (S)-4-Methylazepane Base_Treatment_S Base Treatment Mother_Liquor->Base_Treatment_S Base_Treatment_R Base Treatment Crystals->Base_Treatment_R Base_Treatment_R->S_Enantiomer Base_Treatment_S->R_Enantiomer

Caption: Synthetic workflow for this compound enantiomers.

References

Application Note: Analytical Methods for Purity Assessment of 4-Methylazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylazepane is a cyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of paramount importance as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities

A thorough understanding of potential impurities is critical for developing robust and specific analytical methods. Impurities in this compound can originate from the synthetic route or degradation.

Synthesis-Related Impurities:

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis process.

  • By-products: Compounds formed through side reactions during synthesis.

  • Isomers: Structural or stereoisomers of this compound.

Degradation Products:

  • Oxidation Products: Amines are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.

  • Ring-Opening Products: The azepane ring may undergo cleavage under certain stress conditions.

  • N-Formyl Impurities: Formation of N-formyl derivatives is a possible degradation pathway.

Analytical Methods and Protocols

A multi-faceted approach utilizing chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Purity Assay

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing this compound and its potential volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Methanol).

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

  • Prepare a series of calibration standards of this compound in the same solvent.

Instrumentation and Conditions:

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (Split ratio 20:1)
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes.
MSD Conditions
   Ionization ModeElectron Ionization (EI) at 70 eV
   Source Temperature230°C
   Quadrupole Temperature150°C
   Scan Rangem/z 30-400

Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area.

  • Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantification of specific impurities can be performed using a calibration curve generated from certified reference standards.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Purity Assay

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including non-volatile and thermally labile impurities that may not be amenable to GC analysis.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 25 mL of the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of this compound in the mobile phase.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient mixture of: A: 0.1% Trifluoroacetic acid (TFA) in Water B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Data Analysis:

  • Purity is determined by the area percentage method.

  • Quantification of impurities is performed using an external standard method with a calibration curve.

  • Peak tracking and identification in stressed samples can help to establish a stability-indicating method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (qNMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of impurities.[1] Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.[2]

Sample Preparation:

  • 1H NMR: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • qNMR:

    • Accurately weigh about 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone).

    • Dissolve both in a known volume of a suitable deuterated solvent in an NMR tube.

Instrumentation and Conditions:

ParameterRecommended Condition
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent CDCl3 or D2O
Temperature 298 K
1H NMR Parameters
   Pulse Programzg30
   Number of Scans16
   Relaxation Delay1 s
qNMR Parameters
   Pulse Programzg30
   Number of Scans64 or more for good signal-to-noise
   Relaxation Delay5 x T1 of the slowest relaxing proton (determine T1 experimentally)

Data Analysis:

  • Structure Confirmation: The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum are used to confirm the structure of this compound.

  • Impurity Identification: The presence of unexpected signals may indicate impurities, which can be identified by analyzing their spectral data.

  • Purity Calculation (qNMR): The purity of this compound is calculated using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and reporting.

Table 1: GC-MS Purity and Impurity Profile

CompoundRetention Time (min)Area %Identity (based on MS)
This compounde.g., 8.5e.g., 99.5Confirmed
Impurity Ae.g., 7.2e.g., 0.2e.g., Starting Material
Impurity Be.g., 9.1e.g., 0.3e.g., Unknown

Table 2: HPLC Purity and Impurity Profile

CompoundRetention Time (min)Area %
This compounde.g., 12.3e.g., 99.6
Impurity Ce.g., 10.8e.g., 0.15
Impurity De.g., 15.1e.g., 0.25

Table 3: qNMR Purity Determination

ParameterValue
Mass of this compound (manalyte)e.g., 10.05 mg
Mass of Internal Standard (mstd)e.g., 5.02 mg
Molar Mass of this compound (Manalyte)113.20 g/mol
Molar Mass of Internal Standard (Mstd)e.g., 116.07 g/mol (Maleic Acid)
Purity of Internal Standard (Pstd)e.g., 99.9%
Calculated Purity of this compound e.g., 99.7%

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration GCMS GC-MS Analysis (Volatile Impurities) Filtration->GCMS HPLC HPLC Analysis (Non-Volatile Impurities) Filtration->HPLC NMR NMR Analysis (Structure & qNMR) Filtration->NMR Purity Purity Calculation (Area %, qNMR) GCMS->Purity Impurity_ID Impurity Identification (MS, NMR) GCMS->Impurity_ID HPLC->Purity Quantification Impurity Quantification (Calibration Curves) HPLC->Quantification NMR->Purity NMR->Impurity_ID Report Final Purity Report Purity->Report Impurity_ID->Report Quantification->Report

Caption: Workflow for the Purity Assessment of this compound.

Analytical_Methods_Comparison cluster_0 Chromatographic Methods cluster_1 Spectroscopic Method GCMS GC-MS HPLC HPLC NMR NMR Analyte This compound Analyte->GCMS Volatile Impurities Analyte->HPLC Non-Volatile Impurities Analyte->NMR Structural Info & Absolute Purity

Caption: Comparison of Analytical Techniques for this compound Analysis.

Conclusion

The purity assessment of this compound requires a combination of orthogonal analytical techniques to ensure a comprehensive evaluation of all potential impurities. The methods outlined in this application note, including GC-MS, HPLC, and NMR, provide a robust framework for the quality control of this important pharmaceutical intermediate. Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to confidently assess the purity of this compound, thereby ensuring the quality and safety of the final drug products. Method validation according to ICH guidelines is essential before routine use of these methods.

References

Application Note: HPLC and SFC Purification Protocols for 4-Methylazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylazepane derivatives are a significant class of saturated seven-membered nitrogen-containing heterocycles. The azepane scaffold is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals, exhibiting a range of activities. The development of robust and efficient purification methods for these compounds is crucial for downstream applications, including pharmacological screening and clinical trials. This application note provides detailed protocols for both achiral preparative HPLC and chiral HPLC/SFC purification of this compound derivatives, addressing the common challenges associated with the purification of basic, cyclic amines.

Achiral Preparative HPLC Purification Protocol

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar and basic compounds like this compound derivatives. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), is often employed to improve peak shape and resolution for basic analytes by suppressing the interaction of the amine with residual silanols on the stationary phase.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh the crude this compound derivative.

  • Dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration of 10-50 mg/mL.

  • Ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions:

The following table summarizes a typical set of starting conditions for the preparative HPLC purification of a this compound derivative. These conditions should be optimized for each specific derivative.

ParameterCondition
Column C18, 5 µm, 19 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 15 mL/min
Detection UV at 210 nm or 220 nm
Injection Volume 0.5 - 5 mL (dependent on sample concentration and column capacity)
Column Temperature Ambient

3. Purification Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 5-10 column volumes.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as specified in the table.

  • Monitor the chromatogram and collect the fractions corresponding to the main peak of the target this compound derivative.

  • Combine the collected fractions containing the purified product.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound derivative as a TFA salt.

4. Data Presentation:

AnalyteRetention Time (min)Purity (%)Recovery Yield (%)
Crude this compound Derivative-(Varies)-
Purified this compound Derivative(Varies based on derivative)>98%>85%

Note: Retention time, purity, and recovery yield are dependent on the specific this compound derivative and the optimization of the purification protocol.

Chiral HPLC and SFC Purification Protocol for Enantiomeric Separation

For chiral this compound derivatives, the separation of enantiomers is often a critical step in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for enantioselective separation. Chiral SFC is often preferred for preparative scale due to its advantages of high throughput and reduced solvent consumption.[]

The development of a successful chiral separation is highly dependent on the specific molecule and requires screening of different chiral stationary phases (CSPs) and mobile phases.

Experimental Protocol: Chiral Method Development and Purification

1. Analytical Method Development (Screening):

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound derivative in a suitable solvent (e.g., ethanol, isopropanol, or hexane/ethanol mixture).

  • Screening Platforms: Utilize an HPLC or SFC system equipped with a column switcher for efficient screening of multiple CSPs.

  • Chiral Stationary Phases (CSPs) to Screen: A selection of polysaccharide-based CSPs is a good starting point for many cyclic amines.

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dichlorophenylcarbamate)

    • Amylose tris(3,5-dichlorophenylcarbamate)

  • Mobile Phase Screening:

    • Normal Phase HPLC: Start with a mobile phase of n-Hexane and an alcohol (Isopropanol or Ethanol) in various ratios (e.g., 90:10, 80:20, 70:30). For basic compounds like this compound derivatives, the addition of a small percentage of a basic modifier (e.g., 0.1% diethylamine or triethylamine) is often necessary to improve peak shape.

    • Supercritical Fluid Chromatography (SFC): Use supercritical CO2 as the main mobile phase with an alcohol modifier (e.g., Methanol, Ethanol, or Isopropanol). A basic additive (e.g., 0.1% diethylamine) is typically required.

Table of Suggested Starting Conditions for Chiral Screening:

ParameterHPLC (Normal Phase)SFC
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based), 5 µm, 4.6 x 250 mmChiral Stationary Phase (e.g., Amylose or Cellulose-based), 5 µm, 4.6 x 250 mm
Mobile Phase A n-HexaneSupercritical CO2
Mobile Phase B Isopropanol or EthanolMethanol, Ethanol, or Isopropanol
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.1% Diethylamine (DEA) or other amine additives
Gradient/Isocratic Isocratic (e.g., 90:10, 80:20, 70:30 A:B)Isocratic or Gradient (e.g., 5% to 40% B over 10 min)
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV at 210 nm or 220 nmUV at 210 nm or 220 nm
Column Temperature Ambient40 °C
Back Pressure (SFC) N/A150 bar

2. Preparative Scale-Up:

  • Once baseline separation of the enantiomers is achieved at the analytical scale, the method can be scaled up to a preparative scale.

  • The column size and flow rate will be increased proportionally.

  • The sample concentration and injection volume will be maximized while maintaining resolution.

  • Fractions for each enantiomer are collected separately.

3. Post-Purification Processing:

  • The collected fractions are evaporated to remove the mobile phase.

  • The purity and enantiomeric excess (ee) of each enantiomer should be confirmed by analytical chiral HPLC or SFC.

Visualizations

G cluster_achiral Achiral Purification cluster_chiral Chiral Separation crude_sample Crude this compound Derivative sample_prep Sample Preparation (Dissolution & Filtration) crude_sample->sample_prep prep_hplc Preparative RP-HPLC (C18 Column) sample_prep->prep_hplc fraction_collection_achiral Fraction Collection prep_hplc->fraction_collection_achiral solvent_removal_achiral Solvent Removal (Rotary Evaporation) fraction_collection_achiral->solvent_removal_achiral lyophilization Lyophilization solvent_removal_achiral->lyophilization purified_product Purified Achiral Product (TFA Salt) lyophilization->purified_product chiral_hplc_sfc Chiral HPLC/SFC (Chiral Stationary Phase) purified_product->chiral_hplc_sfc fraction_collection_chiral Fraction Collection (Enantiomer 1 & 2) chiral_hplc_sfc->fraction_collection_chiral solvent_removal_chiral Solvent Removal fraction_collection_chiral->solvent_removal_chiral enantiomer_1 Purified Enantiomer 1 solvent_removal_chiral->enantiomer_1 enantiomer_2 Purified Enantiomer 2 solvent_removal_chiral->enantiomer_2

Caption: Experimental workflow for HPLC purification of this compound derivatives.

G start Racemic this compound Derivative screen_csp Screen Chiral Stationary Phases (Amylose, Cellulose-based) start->screen_csp screen_mp Screen Mobile Phases (Normal Phase & SFC) screen_csp->screen_mp optimization Optimize Separation (Mobile Phase Composition, Additives) screen_mp->optimization scale_up Scale-up to Preparative Column optimization->scale_up purification Preparative Chiral Purification scale_up->purification end Separated Enantiomers purification->end

Caption: Logical workflow for chiral method development.

References

The Role of the 4-Methylazepane Moiety in the Development of Central Nervous System Drug Candidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with various biological targets. Substitution on the azepane ring, such as the introduction of a methyl group at the 4-position to form 4-methylazepane, can significantly influence the physicochemical properties and pharmacological activity of drug candidates. This document explores the application of the this compound moiety in the synthesis of potential Central Nervous System (CNS) drug candidates, providing insights into its role in modulating receptor affinity and functional activity. While direct synthetic routes for currently marketed CNS drugs starting from this compound are not extensively documented, its incorporation into novel chemical entities is a strategy employed by researchers to explore new chemical space and develop next-generation therapeutics for neurological and psychiatric disorders.

Application in the Synthesis of Serotonin and Dopamine Receptor Modulators

The serotonergic and dopaminergic systems are critical targets for the treatment of a wide range of CNS disorders, including schizophrenia, depression, and anxiety. The this compound ring can serve as a key building block in the design of ligands for serotonin and dopamine receptors, influencing their selectivity and potency.

One area of investigation involves the synthesis of novel antipsychotic agents. A series of compounds incorporating a substituted azepane ring have been evaluated for their affinity for dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs. The conformational flexibility of the this compound ring can allow for optimal interaction with the binding pockets of these receptors.

Logical Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of CNS drug candidates incorporating the this compound moiety can be visualized as follows:

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A Starting Material (e.g., this compound) B Functionalization/ Coupling Reaction A->B C Intermediate Product B->C D Final Compound Synthesis C->D E In vitro Receptor Binding Assays D->E D->E F Functional Assays (Agonist/Antagonist) E->F G In vivo Animal Models F->G H Lead Optimization G->H

Figure 1: General workflow for the development of CNS drug candidates.

Experimental Protocols

While specific, detailed protocols for the synthesis of marketed CNS drugs commencing from this compound are not prevalent in publicly available literature, a general synthetic strategy for incorporating the this compound moiety into a target molecule often involves nucleophilic substitution or reductive amination.

General Protocol for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with an appropriate electrophile, a common step in the synthesis of more complex drug candidates.

Materials:

  • This compound

  • Alkyl halide or tosylate (R-X)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

  • Inert atmosphere (e.g., Nitrogen, Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification (e.g., dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the inorganic base (1.5-2.0 eq).

  • Stir the mixture under an inert atmosphere at room temperature for 15-30 minutes.

  • Add the alkylating agent (R-X) (1.0-1.2 eq) to the reaction mixture.

  • The reaction may be stirred at room temperature or heated depending on the reactivity of the electrophile. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated this compound derivative.

Data Presentation

The evaluation of novel compounds incorporating the this compound moiety typically involves determining their binding affinity (Ki) for various CNS receptors. The following table provides a hypothetical example of how such data would be presented.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)
Candidate A Dopamine D₂15.2
Serotonin 5-HT₂A8.7
Adrenergic α₁> 1000
Candidate B Dopamine D₂25.8
Serotonin 5-HT₂A5.1
Adrenergic α₁> 1000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for specific compounds.

Signaling Pathways

The therapeutic effects of CNS drugs are mediated through their interaction with specific signaling pathways. For instance, antipsychotic drugs that are antagonists at D₂ and 5-HT₂A receptors modulate downstream signaling cascades that are crucial for neuronal function.

Dopamine D₂ Receptor Signaling Pathway

The canonical signaling pathway for the dopamine D₂ receptor, a G-protein coupled receptor (GPCR), involves the inhibition of adenylyl cyclase.

G cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist Antagonist (e.g., Drug Candidate) Antagonist->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Figure 2: Simplified dopamine D₂ receptor signaling pathway.

The this compound scaffold represents a valuable building block in the design and synthesis of novel CNS drug candidates. Its unique structural and conformational properties can be exploited to achieve desired pharmacological profiles, including high affinity and selectivity for key neurotransmitter receptors. While the direct application of this compound in the synthesis of currently marketed CNS drugs is not widely reported, its use in exploratory medicinal chemistry programs highlights its potential for the discovery of new therapeutics for a variety of neurological and psychiatric conditions. Further research into the structure-activity relationships of this compound-containing compounds will be crucial for unlocking their full therapeutic potential.

Application Notes and Protocols: Incorporating the 4-Methylazepane Motif into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained structural motifs into peptides is a powerful strategy in medicinal chemistry to develop peptide mimetics with enhanced therapeutic properties. These modifications can lead to improved receptor affinity and selectivity, increased proteolytic stability, and better pharmacokinetic profiles. The 7-membered ring of the azepane scaffold, when integrated into a peptide backbone, can act as a mimic of a dipeptide unit, inducing specific secondary structures such as β-turns. The addition of a methyl group at the 4-position of the azepane ring (4-methylazepane) can further refine the conformational properties of the resulting peptidomimetic, potentially leading to more potent and selective drug candidates.

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential applications of peptide mimetics incorporating the this compound motif. Detailed experimental protocols for key assays are provided to guide researchers in this promising area of drug discovery.

Rationale for Incorporating the this compound Motif

The this compound moiety offers several advantages when incorporated into a peptide backbone:

  • Conformational Constraint: The cyclic nature of the azepane ring restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation for receptor binding. This can lead to an increase in binding affinity and receptor subtype selectivity.

  • Dipeptide Isostere: The this compound scaffold can serve as a surrogate for a dipeptide segment, replacing a labile amide bond and potentially improving metabolic stability.

  • Increased Proteolytic Resistance: The non-natural amino acid structure of the this compound unit can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

  • Modulation of Physicochemical Properties: The introduction of the this compound motif can alter the lipophilicity and other physicochemical properties of the peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of this compound-Containing Peptidomimetics

The synthesis of peptidomimetics incorporating the this compound motif typically involves the preparation of a suitable this compound-containing amino acid building block, which is then incorporated into the peptide sequence using solid-phase peptide synthesis (SPPS).

General Workflow for the Synthesis of a this compound Building Block and its Incorporation into a Peptide

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) start Commercially Available Starting Material step1 Multi-step Organic Synthesis of this compound Carboxylic Acid start->step1 step2 Protection of Amino and Carboxylic Acid Groups (e.g., Fmoc, Boc, etc.) step1->step2 building_block Protected this compound Amino Acid Building Block step2->building_block incorporation Incorporation of this compound Building Block building_block->incorporation resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Coupling of first Amino Acid deprotection1->coupling1 coupling1->incorporation deprotection2 Fmoc Deprotection incorporation->deprotection2 coupling2 Coupling of subsequent Amino Acids deprotection2->coupling2 cleavage Cleavage from Resin and Deprotection of Side Chains coupling2->cleavage purification Purification (e.g., HPLC) cleavage->purification final_product Purified this compound-Containing Peptidomimetic purification->final_product

Caption: General workflow for the synthesis of a this compound-containing peptidomimetic.

Quantitative Data on Azepane-Containing Ligands

Due to the novelty of the specific this compound motif in published peptidomimetics, quantitative data is presented for closely related azepane-containing compounds to illustrate their potential biological activity. The following tables summarize the binding affinities and inhibitory concentrations of various azepane derivatives targeting different receptors and enzymes.

Table 1: Receptor Binding Affinity of Azepane Derivatives

CompoundTarget ReceptorKi (nM)
1-(6-(3-phenylphenoxy)hexyl)azepaneHistamine H3 Receptor18[1]
1-(5-(4-phenylphenoxy)pentyl)azepaneHistamine H3 Receptor34[1]
Compound 10 (a tetrahydro-fluoreno[9,1-cd]azepine)5-HT6 Receptor5[2]
Compound 12 (a tetrahydro-fluoreno[9,1-cd]azepine)5-HT6 Receptor5[2]

Table 2: Enzyme Inhibition by Azepane Derivatives

CompoundTarget EnzymeIC50 (nM)
Compound 30 (an azepane sulfonamide)11β-HSD13.0[3]
Compound 4j (a pyrazolo[3,4-d]azepine)5-HT7 Receptor (inverse agonist)pKi = 8.1
Compound 4j (a pyrazolo[3,4-d]azepine)5-HT2A Receptor (antagonist)pKi = 8.1

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol describes a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide incorporating a protected this compound amino acid building block.

Materials:

  • Fmoc-Rink Amide resin

  • Protected amino acids (Fmoc-AA-OH)

  • Protected this compound amino acid (Fmoc-(4-Me-Azp)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Add DIPEA (6 eq.) to the vessel.

    • Shake the reaction mixture for 1-2 hours at room temperature.

    • To confirm completion of the coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of the this compound Building Block:

    • Repeat the Fmoc deprotection (Step 2).

    • Couple the protected this compound amino acid (Fmoc-(4-Me-Azp)-OH) using the same procedure as in Step 3. Due to potential steric hindrance, the coupling time may need to be extended, and a second coupling may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol outlines a method to assess the stability of a this compound-containing peptidomimetic in the presence of a specific protease or in a complex biological matrix like human serum.

Materials:

  • Purified this compound-containing peptide

  • Control peptide (with a natural dipeptide sequence instead of the this compound motif)

  • Protease of interest (e.g., trypsin, chymotrypsin) or human serum

  • Assay buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in acetonitrile)

  • Incubator (37°C)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water or a small amount of DMSO diluted with water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer and the protease or human serum.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the peptide stock solution to a final concentration of, for example, 50 µg/mL.

  • Time-Course Incubation: Incubate the reaction mixture at 37°C.

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Enzyme Inactivation: Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic reaction and precipitate proteins.

  • Sample Preparation:

    • Vortex the quenched sample vigorously.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the intact peptide and any degradation products.

  • Analysis:

    • Analyze the supernatant by RP-HPLC. Monitor the absorbance at an appropriate wavelength (e.g., 214 nm).

    • Identify the peak corresponding to the intact peptide by comparing its retention time to a standard.

    • Integrate the peak area of the intact peptide at each time point.

    • (Optional) Analyze the samples by mass spectrometry to identify cleavage sites.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life (t1/2) of the peptide.

Signaling Pathway

Peptide mimetics often target G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a wide range of physiological processes. The following diagram illustrates a generic GPCR signaling pathway that can be activated by a peptide mimetic.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Peptide Mimetic (e.g., with this compound) gpcr GPCR ligand->gpcr Binds to g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector α-subunit activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces pka Protein Kinase A second_messenger->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets leading to

Caption: A representative G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The incorporation of the this compound motif represents a promising strategy for the development of novel peptide mimetics with improved therapeutic potential. The conformational constraint and increased proteolytic stability afforded by this moiety can lead to compounds with enhanced biological activity and more favorable pharmacokinetic properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and evaluation of this compound-containing peptidomimetics for a variety of drug discovery applications. Further research into the synthesis of diverse this compound building blocks and the systematic evaluation of their impact on peptide structure and function will be crucial for fully realizing the potential of this unique chemical scaffold.

References

Application Notes and Protocols: Development of 4-Methylazepane-Based Radioligands for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a representative guide based on established methodologies for the development of positron emission tomography (PET) radioligands. As of the latest literature review, specific examples of 4-Methylazepane-based radioligands for PET imaging are not widely documented. Therefore, this document outlines a generalized workflow and provides hypothetical data for a representative compound, "[¹¹C]4M-AZEP-1," to illustrate the developmental process.

Introduction

The this compound scaffold is a promising privileged structure in medicinal chemistry, offering a three-dimensional conformation that can be exploited for developing selective ligands for various central nervous system (CNS) targets. Its incorporation into a PET radioligand could enable non-invasive in vivo imaging and quantification of target engagement, aiding in drug development and the study of neurological disorders.

This document provides a comprehensive overview of the key steps involved in the development of a novel this compound-based radioligand, from precursor synthesis to preclinical evaluation.

Hypothetical Radioligand Profile: [¹¹C]4M-AZEP-1

For the purpose of these application notes, we will consider a hypothetical radioligand, "[¹¹C]4M-AZEP-1," a selective antagonist for a CNS G-protein coupled receptor (GPCR).

Table 1: Key Properties of the Precursor and Radioligand

ParameterValue
Precursor
Chemical NameN-desmethyl-4-methylazepane derivative
Molecular Weight350.45 g/mol
Purity (HPLC)>98%
Radioligand
Radiochemical Name[¹¹C]4M-AZEP-1
RadionuclideCarbon-11 (¹¹C)
Half-life20.4 minutes
Target ReceptorHypothetical GPCR Subtype X
In Vitro Data
Binding Affinity (Ki)1.2 nM
IC₅₀2.5 nM
Radiochemistry Data
Radiochemical Yield (RCY)25 ± 5% (decay-corrected)
Molar Activity (Am)> 1.5 Ci/µmol at end of synthesis
Radiochemical Purity>99%
In Vivo Data (Rodent Model)
Brain Uptake (Peak SUV)2.1
Target-to-Cerebellum Ratio3.5 at 30 min post-injection

Experimental Protocols

Precursor Synthesis

The synthesis of the N-desmethyl precursor is a critical first step. The following is a generalized multi-step synthetic scheme.

Diagram 1: General Synthetic Pathway for the N-desmethyl Precursor

G A Commercially Available Starting Materials B Synthesis of This compound Ring A->B Multi-step synthesis C Functionalization and Coupling Reactions B->C Introduction of pharmacophore D Final Deprotection C->D Removal of protecting groups E N-desmethyl Precursor D->E Purification (HPLC)

Caption: Synthetic workflow for the N-desmethyl precursor.

Protocol 3.1.1: General Procedure for N-desmethyl Precursor Synthesis

  • Synthesis of the this compound Core: Synthesize the this compound ring system using established methods such as ring-closing metathesis or reductive amination of a suitable keto-amine precursor.

  • Functionalization: Introduce the necessary pharmacophoric elements for target binding through coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to the azepane scaffold.

  • Protection/Deprotection: Employ appropriate protecting groups for the secondary amine of the azepane ring during synthesis.

  • Final Deprotection: Remove the protecting group from the nitrogen atom to yield the N-desmethyl precursor.

  • Purification: Purify the final precursor compound using high-performance liquid chromatography (HPLC) and characterize its structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling with Carbon-11

The short half-life of ¹¹C necessitates a rapid and efficient radiolabeling procedure, typically performed in an automated synthesis module.

Diagram 2: Automated Radiosynthesis Workflow for [¹¹C]4M-AZEP-1

G A [¹¹C]CO₂ from Cyclotron B Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf A->B Gas-phase iodination or triflation C Reaction with N-desmethyl Precursor B->C N-methylation in polar aprotic solvent D HPLC Purification C->D Separation from precursor E Formulation in Sterile Saline D->E Removal of organic solvent F Quality Control E->F Radiochemical purity, molar activity, sterility

Caption: Automated radiosynthesis and quality control workflow.

Protocol 3.2.1: [¹¹C]Methyl Iodide Trapping and N-Alkylation

  • Production of [¹¹C]CO₂: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.

  • Conversion to [¹¹C]CH₃I: Convert the [¹¹C]CO₂ to [¹¹C]CH₃I using a gas-phase or wet chemistry method (e.g., reduction with LiAlH₄ followed by reaction with HI).

  • Trapping and Reaction: Bubble the [¹¹C]CH₃I through a solution of the N-desmethyl precursor (0.5-1.0 mg) and a suitable base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) in the reaction vessel of an automated synthesis module.

  • Heating: Heat the reaction mixture at 80-120°C for 3-5 minutes.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to separate [¹¹C]4M-AZEP-1 from the unreacted precursor and any radiolabeled byproducts.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under a stream of nitrogen, and formulate the radioligand in a sterile saline solution containing a small amount of ethanol for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity (analytical HPLC), molar activity, residual solvents, and sterility.

In Vitro Evaluation

Protocol 3.3.1: Receptor Binding Assay

  • Tissue Preparation: Prepare brain homogenates from a relevant animal species (e.g., rat, non-human primate) or use cell lines expressing the target receptor.

  • Competition Assay: Incubate the tissue homogenate or cell membranes with a known concentration of a high-affinity radioligand for the target receptor and increasing concentrations of the non-radiolabeled this compound compound.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3.3.2: In Vitro Autoradiography

  • Tissue Sectioning: Prepare thin (e.g., 20 µm) cryosections of animal or human brain tissue containing the target receptor.

  • Incubation: Incubate the tissue sections with a low nanomolar concentration of [¹¹C]4M-AZEP-1. For blocking studies, pre-incubate adjacent sections with a high concentration of a known antagonist for the target receptor.

  • Washing: Wash the sections in cold buffer to remove non-specifically bound radioligand.

  • Imaging: Expose the dried sections to a phosphor imaging plate or a digital autoradiography system.

  • Analysis: Quantify the regional distribution of radioactivity and compare the total binding with the non-specific binding (from the blocked sections) to determine the specific binding.

In Vivo Preclinical Evaluation

Diagram 3: Preclinical In Vivo Evaluation Workflow

G A Animal Model Preparation (e.g., Rodent, Non-Human Primate) B Intravenous Injection of [¹¹C]4M-AZEP-1 A->B C Dynamic PET/CT or PET/MR Imaging B->C D Arterial Blood Sampling (optional) B->D F Biodistribution Study (Ex Vivo) B->F Sacrifice at different time points E Image Reconstruction and Analysis C->E Time-Activity Curves, Kinetic Modeling

Caption: Workflow for in vivo preclinical evaluation of the radioligand.

Protocol 3.4.1: Small Animal PET Imaging

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and place it in the PET scanner.

  • Radioligand Administration: Administer a bolus injection of [¹¹C]4M-AZEP-1 via a tail vein catheter.

  • Dynamic Scanning: Acquire dynamic PET data for 60-90 minutes. A CT or MR scan can be performed for anatomical co-registration.

  • Blocking Study: To confirm target-specific binding, in a separate scan, pre-treat the animal with a high dose of a non-radioactive antagonist for the target receptor before injecting the radioligand.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) on different brain areas. Generate time-activity curves (TACs) for each ROI and calculate standardized uptake values (SUV). Compare the uptake in target-rich regions to a reference region with low receptor density (e.g., cerebellum) to determine the target-to-reference ratio.

Protocol 3.4.2: Ex Vivo Biodistribution

  • Radioligand Injection: Inject a cohort of animals with [¹¹C]4M-AZEP-1.

  • Euthanasia and Dissection: At various time points post-injection (e.g., 2, 10, 30, and 60 minutes), euthanize the animals and dissect key organs and tissues, including the brain, blood, heart, lungs, liver, and kidneys.

  • Measurement: Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Data Presentation and Interpretation

Table 2: Representative In Vitro Binding Affinities

CompoundTarget Ki (nM)Selectivity vs. Receptor Y (fold)Selectivity vs. Receptor Z (fold)
[¹⁹F]4M-AZEP-11.2>100>200
Reference Cmpd0.8>150>180

Table 3: Representative Ex Vivo Biodistribution Data in Rats (%ID/g at 30 min p.i.)

Organ[¹¹C]4M-AZEP-1
Blood0.8 ± 0.2
Brain1.5 ± 0.3
Heart2.1 ± 0.4
Lungs3.5 ± 0.6
Liver5.2 ± 1.1
Kidneys4.8 ± 0.9

Conclusion

The development of a novel PET radioligand is a multidisciplinary effort that requires careful design, synthesis, and rigorous preclinical evaluation. The this compound scaffold holds potential for the development of novel CNS PET radioligands. The protocols and workflows outlined in this document provide a general framework for researchers to follow in the development and characterization of such novel imaging agents. Successful preclinical data, as hypothetically presented here, would warrant further investigation and potential translation to human studies.

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Azepane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for azepane ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of seven-membered nitrogen-containing rings.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q1: My azepane ring formation reaction is resulting in a consistently low yield. What are the common causes and how can I improve it?

A1: Low yields in azepane synthesis are a common challenge, often attributed to the entropic unfavorability of forming a seven-membered ring.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Reaction Conditions:

    • Temperature and Reaction Time: Ensure the reaction is running at the optimal temperature and for the appropriate duration. Monitor the reaction progress using techniques like TLC or LC-MS to determine the ideal endpoint and avoid decomposition of the product over extended reaction times.[2]

    • Concentration: The formation of a seven-membered ring through intramolecular cyclization is often favored at high dilution to minimize intermolecular side reactions. Experiment with lower concentrations of your starting material.

  • Purity of Reagents and Solvents:

    • Impurities in starting materials or solvents can inhibit catalysts or lead to side reactions. Always use reagents and solvents of appropriate purity and ensure that anhydrous conditions are maintained for moisture-sensitive reactions.

  • Inefficient Cyclization Strategy:

    • The chosen synthetic route may not be optimal for your specific substrate. Consider alternative ring-closing strategies. For instance, if a direct intramolecular cyclization is failing, a ring-expansion strategy from a more readily formed pyrrolidine or piperidine ring might be more successful.[3] Photochemical dearomative ring expansion of nitroarenes is another powerful method for accessing complex azepanes.[4]

  • Catalyst Inefficiency or Inhibition:

    • The catalyst may be inappropriate for the specific transformation or may be poisoned by impurities. For metal-catalyzed reactions, ensure the catalyst loading is optimized and consider screening different ligands or metal sources.[5] In some cases, a catalyst-free approach under thermal or photochemical conditions may be more effective.[6]

Issue 2: Poor Stereoselectivity or Racemization

Q2: I am observing poor diastereoselectivity or a loss of enantiomeric excess in my chiral azepane synthesis. What are the likely causes and how can I address this?

A2: Achieving high stereoselectivity in azepane synthesis is a significant challenge due to the conformational flexibility of the seven-membered ring. Racemization is also a common problem, particularly in base-mediated reactions.[2]

Possible Causes & Troubleshooting Steps:

  • Racemization via Deprotonation:

    • Base Selection: Strong, non-hindered bases can deprotonate stereogenic centers, leading to racemization.[2] Switch to a weaker or more sterically hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

    • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.[2] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]

    • Protecting Group Strategy: The choice of the nitrogen-protecting group can influence the acidity of adjacent protons. Electron-withdrawing groups can increase acidity, making the stereocenter more susceptible to deprotonation. Consider using a bulky protecting group to sterically hinder the approach of a base.[2]

  • Poor Diastereoselectivity in Cyclization:

    • Solvent Choice: The polarity of the solvent can influence the transition state of the cyclization and therefore the diastereoselectivity. It is advisable to screen a variety of solvents with different polarities.[7]

    • Catalyst Control: For catalyst-mediated reactions, the ligand on the metal center can play a crucial role in determining the stereochemical outcome. Experiment with different chiral ligands or catalysts known to induce high diastereoselectivity in similar systems.

    • Substrate Control: Modifying the steric and electronic properties of the starting material can favor the formation of one diastereomer over another.

Frequently Asked Questions (FAQs)

Q3: What are the main synthetic strategies for constructing the azepane ring?

A3: Several synthetic methods are employed for the preparation of azepane-based compounds. The main approaches include:

  • Ring-Closing Reactions: This involves the intramolecular cyclization of a linear precursor containing the nitrogen and the required carbon chain. Common methods include reductive amination, amide bond formation followed by reduction, and various metal-catalyzed cyclizations.[8]

  • Ring-Expansion Reactions: These methods start with a smaller, more easily synthesized ring, such as a pyrrolidine or piperidine, which is then expanded to the seven-membered azepane. Examples include the Beckmann rearrangement and reactions involving the cleavage of a bicyclic system.[9]

  • Photochemical and Thermal Methods: Certain reactions, like the dearomative ring expansion of nitroarenes or the rearrangement of N-ylides, utilize light or heat to facilitate the formation of the azepane ring system.[4][10]

Q4: Are there any specific safety precautions I should take when working with reagents for azepane synthesis?

A4: Yes, some reagents used in azepane synthesis require special handling. For example, the Schmidt reaction utilizes hydrazoic acid, which is highly toxic and explosive.[11][12] It is typically generated in situ from sodium azide and a strong acid.[11] Always handle sodium azide and hydrazoic acid with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.[11] Alkyl azides can also be explosive, especially those with low molecular weight.[11] Always consult the safety data sheet (SDS) for all reagents before use.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of azepane formation for selected reactions.

Reaction TypeSubstrateCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Tandem Amination/CyclizationAllenyne10 mol% Cu(MeCN)4PF6Dioxane70665[13]
Silyl-aza-Prins CyclizationAllylsilyl AmineInCl3CH2Cl2rt-high[14]
Photochemical Ring ExpansionNitroareneP(O-i-Pr)3 / Blue LEDsTHFrt16-[3]
Reductive AminationDihalocyclopropaneNaBH(OAc)3CH2Cl2rt15up to 88[15]
Intramolecular Schmidt ReactionAzido-ketoneTriflic AcidCH2Cl20 to rt-85[16]

Experimental Protocols

Protocol 1: Photochemical Dearomative Ring Expansion of a Nitroarene[3]

This protocol describes a general procedure for the synthesis of a C4-substituted azepane from a para-substituted nitroarene.

  • Reaction Setup: In a reaction vessel, dissolve the para-substituted nitroarene (1.0 equiv) in tetrahydrofuran (THF).

  • Addition of Reagent: Add triisopropyl phosphite (P(O-i-Pr)3, 3.0 equiv).

  • Photochemical Reaction: Irradiate the mixture with blue LEDs at room temperature for 16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Hydrogenolysis: Dissolve the crude intermediate in an appropriate solvent (e.g., isopropanol). Add acetic acid (4 equiv), sodium borohydride (NaBH4, 8 equiv), and palladium on carbon (Pd/C, 10 mol%).

  • Purification: Stir the mixture at room temperature for 16 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by flash column chromatography to afford the desired azepane.

Protocol 2: Intramolecular Reductive Amination[15]

This protocol provides a general method for the formation of an azepane ring via reductive amination of a precursor containing an aldehyde/ketone and an amine functionality.

  • Reaction Setup: To a solution of the amino-aldehyde or amino-ketone (1.0 equiv) in dry dichloromethane (CH2Cl2), add sodium triacetoxyborohydride (NaBH(OAc)3, 2.4 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature for 15 hours or until the reaction is complete as indicated by TLC or LC-MS.

  • Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to quench the reaction.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the target azepane.

Visualizations

TroubleshootingWorkflow General Troubleshooting Workflow for Azepane Synthesis start Low Yield or Side Product Formation check_conditions Review Reaction Conditions (Temp, Conc., Time) start->check_conditions optimize_conditions Optimize Conditions: - Vary Temperature - Adjust Concentration - Monitor Time Course check_conditions->optimize_conditions No check_reagents Verify Reagent Purity & Solvent Anhydrous? check_conditions->check_reagents Yes success Improved Yield optimize_conditions->success purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No check_strategy Is Cyclization Strategy Appropriate? check_reagents->check_strategy Yes purify_reagents->success change_strategy Consider Alternative Strategy: - Ring Expansion - Photochemical Method - Different Catalyst check_strategy->change_strategy No check_strategy->success Yes change_strategy->success

Caption: Troubleshooting workflow for low yield in azepane synthesis.

PhotochemicalRingExpansion Photochemical Dearomative Ring Expansion Pathway nitroarene Nitroarene nitrene Singlet Nitrene Intermediate nitroarene->nitrene Blue Light, P(OR)3 azepine_intermediate 3H-Azepine Intermediate nitrene->azepine_intermediate Ring Expansion azepane Final Azepane Product azepine_intermediate->azepane Hydrogenolysis (e.g., H2, Pd/C)

Caption: Key steps in photochemical azepane synthesis.

References

Troubleshooting low yield in 4-Methylazepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylazepane Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, with a focus on addressing issues related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which is recommended for achieving high yield?

A1: this compound can be synthesized through several pathways. A highly effective and widely used method is the intramolecular reductive amination of a suitable linear amino-aldehyde or amino-ketone.[1] This one-pot reaction involves the formation of a cyclic imine intermediate, which is then reduced in situ to the final this compound product. This method is often preferred over direct alkylation strategies, which can suffer from poor selectivity and the formation of multiple byproducts.[2] Another potential, though more complex, route involves a multi-step sequence starting with a Michael addition, followed by a Dieckmann cyclization to form a 4-oxoazepane intermediate, which would then require further steps to introduce the methyl group and reduce the ketone.[1]

Q2: My reductive amination reaction is resulting in a low yield of this compound. What are the most likely causes?

A2: Low yields in intramolecular reductive amination for synthesizing cyclic amines like this compound can stem from several factors.[3][4][5] A systematic approach to troubleshooting is recommended, starting with reagent integrity and moving through reaction conditions and finally, the workup and purification process.[3]

Key areas to investigate include:

  • Purity and Stability of Starting Materials: Ensure the precursor amino-aldehyde or amino-ketone is pure and has not degraded. Similarly, the reducing agent should be fresh and stored under appropriate conditions (e.g., desiccated).[3][4]

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Mild and selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine intermediate over the starting carbonyl compound.[1][2] Using a less selective reducing agent like sodium borohydride (NaBH₄) can lead to premature reduction of the starting material, thus lowering the yield of the desired product.[2]

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and reaction time are crucial.[4][6] The formation of the imine intermediate is often favored under slightly acidic conditions (pH ~5-6), while the reduction step proceeds efficiently under these conditions.[7]

  • Inefficient Product Isolation: Significant product loss can occur during the workup and purification stages.[8] This can be due to emulsion formation during extraction or suboptimal chromatography conditions.[8]

Q3: I am observing multiple spots on my TLC plate after the reaction. What could these impurities be?

A3: The presence of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials. Common possibilities include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting amino-aldehyde or amino-ketone.

  • Intermediate Imine: The cyclic imine intermediate may be present if the reduction step is incomplete.

  • Reduced Starting Material: If a non-selective reducing agent was used, the alcohol resulting from the reduction of the starting carbonyl compound might be present.[2]

  • Polymerization/Side Reactions: Under harsh conditions, starting materials can sometimes undergo polymerization or other degradation pathways.[8]

Monitoring the reaction over time with TLC can help distinguish between intermediates and side products and determine the optimal reaction time.[4]

Q4: How can I optimize my reaction conditions to improve the yield of this compound?

A4: Optimization is a systematic process.[9] It is recommended to vary one parameter at a time to understand its effect on the reaction outcome.

Table 1: Reaction Parameter Optimization
ParameterRecommended Range/ConditionRationale & Troubleshooting
Reducing Agent NaBH(OAc)₃ or NaBH₃CNThese reagents are selective for the imine over the carbonyl group, preventing the formation of alcohol byproducts from the starting material.[2][10] If yield is low, confirm the reagent is fresh and anhydrous.
pH 5 - 6Slightly acidic conditions catalyze the formation of the imine intermediate.[7] If the reaction is sluggish, check and adjust the pH of the reaction mixture.
Temperature Room Temperature to RefluxWhile many reductive aminations proceed at room temperature, some may require heating to go to completion.[6] If the reaction is slow at room temperature, consider gradually increasing the temperature while monitoring for side product formation.[5]
Solvent Dichloroethane (DCE), Tetrahydrofuran (THF), MethanolThe choice of solvent can influence reactant solubility and reaction rate.[9][11] DCE is a common and effective solvent for reactions using NaBH(OAc)₃.[11]
Stoichiometry 1.0 - 1.5 equivalents of reducing agentUsing a slight excess of the reducing agent can help drive the reaction to completion. However, a large excess can complicate purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Reductive Amination

This protocol describes a general one-pot procedure for the synthesis of this compound from a suitable precursor like 6-amino-4-methylhexan-1-al.

Materials:

  • 6-amino-4-methylhexan-1-al (or corresponding ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting amino-aldehyde (1.0 eq) in anhydrous DCE.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the mixture in portions. The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). If an emulsion forms, add brine to help break it.[8]

  • Workup - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Reaction Pathway

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A 6-Amino-4-methylhexanal B Cyclic Imine A->B Cyclization (Slightly Acidic pH) C This compound B->C Reduction (e.g., NaBH(OAc)₃)

Caption: Intramolecular reductive amination pathway for this compound synthesis.

Troubleshooting Workflow

G A Low Yield of this compound B Step 1: Check Starting Materials A->B C Are reagents pure and fresh? B->C D Step 2: Review Reaction Conditions C->D Yes H Repurify reagents or use new batch C->H No E Is the correct reducing agent used? Is pH optimal (5-6)? Is temperature appropriate? D->E F Step 3: Analyze Workup & Purification E->F Yes I Systematically optimize conditions (see Table 1) E->I No G Was product lost during extraction? Is chromatography optimized? F->G J Modify extraction/purification protocol G->J Yes K Yield Improved G->K No H->B I->D J->F

Caption: Systematic workflow for troubleshooting low yield in this compound synthesis.

Parameter Relationships

G Yield High Yield Reagents Reagent Quality Reagents->Yield Conditions Reaction Conditions Conditions->Yield Isolation Product Isolation Isolation->Yield Purity Purity Purity->Reagents ReducingAgent Selective Reducing Agent ReducingAgent->Conditions pH Optimal pH pH->Conditions Temp Temperature Temp->Conditions Extraction Efficient Extraction Extraction->Isolation Purification Correct Purification Purification->Isolation

Caption: Key parameter relationships influencing the final yield of this compound.

References

Identification and characterization of byproducts in 4-Methylazepane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylazepane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory and industrial methods for synthesizing this compound are:

  • Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of 4-methylcyclohexanone oxime to form 4-methyl-azepan-2-one (a substituted caprolactam), which is subsequently reduced to this compound.

  • Reductive Amination: This method involves the reaction of 4-methylcyclohexanone with an amine source (like ammonia) in the presence of a reducing agent to directly form this compound.[1][2]

Q2: What are the critical parameters to control during the Beckmann Rearrangement for 4-methyl-azepan-2-one synthesis?

A2: The success of the Beckmann rearrangement is highly dependent on several factors. The geometry of the starting oxime is a critical factor, as the group anti (trans) to the hydroxyl group is the one that migrates.[3] Harsh acidic conditions and high temperatures can lead to side reactions, including Beckmann fragmentation, which results in the formation of nitriles instead of the desired lactam.[4] It is also crucial to ensure anhydrous conditions to prevent hydrolysis of sensitive intermediates.[4]

Q3: In reductive amination for this compound synthesis, what are the key factors influencing product yield and purity?

A3: Key factors include the choice of reducing agent, reaction temperature, and the stoichiometry of the reactants. Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent that minimizes the formation of alcohol byproducts.[5] Controlling the reaction temperature is crucial to prevent over-alkylation, which leads to the formation of tertiary amines.

Troubleshooting Guides

Byproduct Identification in this compound Synthesis

Problem: My final product shows multiple unexpected peaks in GC-MS and HPLC analysis.

Possible Cause & Solution:

Unidentified peaks in your chromatogram likely correspond to byproducts from side reactions or unreacted starting materials. The nature of these byproducts will depend on your synthetic route. Below are tables summarizing common byproducts for the two main synthetic pathways to this compound.

Table 1: Common Byproducts in this compound Synthesis via Beckmann Rearrangement

Byproduct NameTypical Retention Time (Relative)Expected Mass (m/z)Formation PathwayMitigation Strategy
4-Methylcyclohexanone0.85112.18Incomplete oximation or hydrolysis of the oxime.Ensure complete conversion of the ketone to the oxime before rearrangement. Use anhydrous conditions.
4-Methylcyclohexanone Oxime0.95127.20Incomplete rearrangement.Increase catalyst loading, switch to a more active catalyst system, or increase reaction time/temperature cautiously.[4]
Isomeric Lactams1.05-1.15127.20E/Z isomerization of the oxime under reaction conditions.[3]Use milder reaction conditions and catalysts that do not promote oxime isomerization.
Beckmann Fragmentation Products (e.g., nitriles)VariableVariablePromoted by harsh acidic conditions and high temperatures.[4]Lower the reaction temperature and use a less aggressive catalyst.[4]

Table 2: Common Byproducts in this compound Synthesis via Reductive Amination

Byproduct NameTypical Retention Time (Relative)Expected Mass (m/z)Formation PathwayMitigation Strategy
4-Methylcyclohexanone0.85112.18Incomplete reaction.Increase reaction time, temperature, or pressure (if using H₂).
4-Methylcyclohexanol0.90114.20Reduction of the ketone starting material.Use a reducing agent selective for the imine intermediate (e.g., NaBH(OAc)₃).[5]
Di(4-methylcyclohexyl)amine>1.5223.42Over-alkylation of the primary amine product.Use a large excess of the ammonia source.
N-(4-Methylcyclohexyl)-4-methylazepane>2.0223.42Reaction of the product with the starting ketone and subsequent reduction.Optimize stoichiometry and reaction conditions to favor primary amine formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Beckmann Rearrangement of 4-Methylcyclohexanone Oxime

Step 1: Oximation of 4-Methylcyclohexanone

  • In a round-bottom flask, dissolve 4-methylcyclohexanone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure, add water, and extract the oxime with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-methylcyclohexanone oxime.

Step 2: Beckmann Rearrangement

  • To a flask containing a suitable acidic catalyst (e.g., polyphosphoric acid or p-toluenesulfonyl chloride in a suitable solvent), add the 4-methylcyclohexanone oxime (1.0 eq) at a controlled temperature (e.g., 0 °C).[6]

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, carefully quench the reaction with a base (e.g., sodium bicarbonate solution).

  • Extract the lactam product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude lactam by column chromatography or recrystallization.

Step 3: Reduction of 4-Methyl-azepan-2-one

  • In a dry flask under an inert atmosphere, suspend a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Slowly add a solution of the purified 4-methyl-azepan-2-one in the same solvent.

  • Reflux the mixture for the required time, monitoring by TLC.

  • Cool the reaction and carefully quench with water and a sodium hydroxide solution.

  • Filter the resulting solid and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate to obtain crude this compound.

  • Purify by distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reductive Amination of 4-Methylcyclohexanone
  • To a round-bottom flask under an inert atmosphere, add 4-methylcyclohexanone (1.0 eq) dissolved in an anhydrous solvent like dichloromethane (DCM).[5]

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation and stir for 20-30 minutes.[5]

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.[5]

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.[5]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography or distillation.

Protocol 3: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a suitable upper limit (e.g., 400).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Analysis cluster_identification Identification & Characterization Reaction Crude Reaction Mixture SamplePrep Sample Preparation (Dilution) Reaction->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS HPLC HPLC Analysis SamplePrep->HPLC NMR NMR Spectroscopy SamplePrep->NMR DataAnalysis Data Analysis (Library Search, Rt Comparison) GCMS->DataAnalysis HPLC->DataAnalysis Structure_Elucidation Structure Elucidation (2D NMR, HRMS) NMR->Structure_Elucidation Byproduct_ID Byproduct Identification DataAnalysis->Byproduct_ID Byproduct_ID->Structure_Elucidation For novel impurities

Caption: Workflow for the identification and characterization of byproducts.

Troubleshooting_Logic cluster_beckmann Beckmann Troubleshooting cluster_reductive Reductive Amination Troubleshooting Start Experiment Yields Unexpected Byproducts Check_Route Identify Synthetic Route Start->Check_Route Beckmann Beckmann Rearrangement Check_Route->Beckmann Beckmann Reductive Reductive Amination Check_Route->Reductive Reductive Amination B_Impurity Analyze for: - Unreacted Oxime/Ketone - Isomeric Lactams - Fragmentation Products Beckmann->B_Impurity R_Impurity Analyze for: - Over-alkylation - Ketone Reduction - Unreacted Starting Material Reductive->R_Impurity B_Action Action: - Check Oxime Purity - Use Milder Conditions - Ensure Anhydrous Setup B_Impurity->B_Action End Purified this compound B_Action->End R_Action Action: - Adjust Stoichiometry - Use Selective Reducing Agent - Optimize Temp/Time R_Impurity->R_Action R_Action->End

Caption: Logical troubleshooting flow for byproduct identification.

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 4-Methylazepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 4-Methylazepane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and offering answers to frequently asked questions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the N-alkylation of this compound.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

  • Question: My N-alkylation reaction with an alkyl halide is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

  • Answer: Low or no conversion in the N-alkylation of this compound can be attributed to several factors. A systematic approach to troubleshooting this issue involves evaluating your reagents and reaction conditions.

    • Inadequate Base: The base is critical for deprotonating the secondary amine, thereby increasing its nucleophilicity. If the base is not strong enough, the reaction will not proceed efficiently.

      • Solution: Consider using a stronger, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA). For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) may be necessary, although it requires careful handling under anhydrous conditions.[1]

    • Poor Leaving Group: The rate of an Sₙ2 reaction, which is typical for N-alkylation with alkyl halides, is highly dependent on the quality of the leaving group.

      • Solution: If you are using an alkyl chloride, consider switching to an alkyl bromide or, ideally, an alkyl iodide. The reactivity order for leaving groups is I > Br > Cl.[2]

    • Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the reaction.

      • Solution: If possible, choose a less sterically hindered alkylating agent. While the methyl group at the 4-position of the azepane ring is relatively remote from the nitrogen, bulky alkylating agents can still present a challenge.

    • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

      • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures will help identify the optimal condition without promoting side reactions.

Issue 2: Over-alkylation and Formation of Quaternary Ammonium Salt

  • Question: My reaction is producing a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

  • Answer: Over-alkylation is a very common problem in the N-alkylation of secondary amines because the tertiary amine product is often more nucleophilic than the starting secondary amine.[3] This leads to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt.

    • Stoichiometry Control: The relative concentrations of the reactants can be adjusted to favor mono-alkylation.

      • Solution: Use a large excess of this compound relative to the alkylating agent. This statistically increases the probability of the alkylating agent reacting with the starting material rather than the product. However, this approach can be inefficient in terms of atom economy and may complicate purification.[4]

    • Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can minimize the chance of the more reactive tertiary amine product reacting further.

      • Solution: Add the alkylating agent slowly to the reaction mixture using a syringe pump.[5]

    • Alternative Synthetic Strategy: Reductive Amination: This is often the most effective method to avoid over-alkylation.[3]

      • Solution: React this compound with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process forms an iminium ion intermediate that is then reduced to the desired tertiary amine. This method is highly selective for mono-alkylation.[6]

Issue 3: Side Reactions Involving the Alkylating Agent

  • Question: I am observing unexpected side products that seem to be derived from my alkylating agent. What could be happening and how can I mitigate this?

  • Answer: Alkylating agents, especially those with other functional groups, can undergo side reactions under basic conditions.

    • Intramolecular Cyclization: If the alkyl halide contains a nucleophilic group, it can undergo an intramolecular reaction. For example, an alkyl halide with a keto group in the 4th position can form a cyclopropyl ketone.[1]

      • Solution: Carefully select the alkylating agent and consider protecting reactive functional groups if necessary. Alternatively, modifying the reaction conditions, such as lowering the temperature or using a milder base, may disfavor the side reaction.

    • Elimination Reactions: If the alkylating agent is prone to elimination (e.g., a secondary or tertiary alkyl halide), the use of a strong, sterically hindered base can promote the formation of an alkene byproduct.

      • Solution: Use a less hindered base and a primary alkyl halide if possible. If a secondary alkyl halide must be used, carefully screen different bases and temperatures to find conditions that favor substitution over elimination.

Data Presentation

The following tables provide illustrative data for typical reaction conditions in the N-alkylation of secondary cyclic amines. Note that optimal conditions for this compound may vary and require experimental optimization.

Table 1: Illustrative Conditions for Direct N-Alkylation with Alkyl Halides

EntryAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl BromideK₂CO₃ (2.0)DMF801675-85[7]
2Ethyl IodideDIPEA (2.5)ACNRT2460-70[1]
3Propyl BromideK₂CO₃ (1.5)MeCNReflux1250-60[4]

Table 2: Illustrative Conditions for Reductive Amination

EntryCarbonyl CompoundReducing Agent (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1FormaldehydeNaCNBH₃ (1.5)EtOH0 to RT171-90[7]
2AcetoneNaBH(OAc)₃ (1.5)DCERT1280-95[8]
3CyclohexanoneNaBH₄ (2.0)MeOHRT675-85[8]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

  • To a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF, ACN), add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (1.1 equiv.) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., DCE, MeOH), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], 1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination a1 Mix this compound, Base, and Solvent a2 Add Alkyl Halide a1->a2 a3 Heat and Stir a2->a3 a4 Work-up and Purification a3->a4 product N-Alkylated This compound a4->product r1 Mix this compound, Carbonyl, and Solvent r2 Add Reducing Agent r1->r2 r3 Stir at RT r2->r3 r4 Quench, Work-up, and Purification r3->r4 r4->product start Start start->a1 start->r1

Caption: Experimental workflows for direct alkylation and reductive amination of this compound.

troubleshooting_guide start Low Yield or No Reaction base Is the base strong enough? start->base leaving_group Is the leaving group (e.g., I-, Br-) good? base->leaving_group Yes use_stronger_base Use a stronger base (e.g., NaH, Cs₂CO₃) base->use_stronger_base No steric_hindrance Is steric hindrance a major issue? leaving_group->steric_hindrance Yes use_better_lg Use alkyl iodide or bromide leaving_group->use_better_lg No over_alkylation Is over-alkylation occurring? steric_hindrance->over_alkylation No less_hindered_reagent Use a less bulky alkylating agent steric_hindrance->less_hindered_reagent Yes reductive_amination Switch to Reductive Amination over_alkylation->reductive_amination Yes slow_addition Slowly add alkylating agent over_alkylation->slow_addition Partially

Caption: Troubleshooting decision tree for the alkylation of this compound.

References

Strategies for improving the stereoselectivity of 4-Methylazepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 4-Methylazepane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?

A1: The main strategies for controlling the stereochemistry at the C4 position of the azepane ring include:

  • Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as a 4-methyl-1,2,3,6-tetrahydropyridine derivative, using a chiral catalyst.

  • Diastereoselective Alkylation using a Chiral Auxiliary: A chiral auxiliary can be attached to the azepane precursor to direct the stereoselective addition of a methyl group.

  • Substrate-Controlled Diastereoselective Reactions: Utilizing existing stereocenters in a precursor molecule to direct the stereochemical outcome of a ring-closing or ring-expansion reaction. For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through piperidine ring expansion.[1][2]

Q2: How do I choose the best strategy for my specific research needs?

A2: The choice of strategy depends on several factors, including the desired enantiomer or diastereomer, the availability of starting materials, and the scale of the synthesis.

  • For high enantioselectivity and catalytic efficiency, asymmetric hydrogenation is often a preferred method.

  • When predictable and high diastereoselectivity is required, and the cost of a stoichiometric chiral auxiliary is not prohibitive, the chiral auxiliary approach is very reliable.[3]

  • If you are starting with a chiral precursor, a substrate-controlled reaction can be the most straightforward approach.

Below is a decision tree to help guide your selection process.

G start Start: Need to synthesize stereochemically pure this compound q1 Is a specific enantiomer (R or S) required? start->q1 strategy1 Strategy 1: Catalytic Asymmetric Hydrogenation q1->strategy1 Yes q2 Is a chiral starting material available? q1->q2 No (Diastereomer needed) strategy2 Strategy 2: Diastereoselective Alkylation with Chiral Auxiliary q2->strategy2 No strategy3 Strategy 3: Substrate-Controlled Diastereoselective Reaction q2->strategy3 Yes

Caption: Decision tree for selecting a synthetic strategy.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Methylation

Problem: The diastereomeric ratio (d.r.) of the this compound product is close to 1:1 after methylation of an N-acylated azepanone precursor bearing a chiral auxiliary.

Potential Cause Troubleshooting Suggestion Rationale
Inappropriate Base or Reaction Temperature Screen different non-nucleophilic bases (e.g., LDA, LHMDS, KHMDS). Perform the reaction at a lower temperature (e.g., -78 °C to -100 °C).The geometry of the enolate and the transition state of the alkylation are highly sensitive to the counterion of the base and the reaction temperature. Lower temperatures generally increase stereoselectivity.
Incorrect Solvent Polarity Use a non-polar, aprotic solvent such as toluene or THF. Avoid polar aprotic solvents like DMF or DMSO for the enolate formation and alkylation steps.Non-polar solvents can promote the formation of a more ordered, chelated transition state, which enhances the directing effect of the chiral auxiliary.
Steric Hindrance from the Chiral Auxiliary If using a bulky chiral auxiliary, ensure the reaction conditions allow for the formation of the desired enolate. Consider a different chiral auxiliary with alternative steric and electronic properties.The chiral auxiliary must effectively block one face of the enolate to direct the incoming electrophile (methyl iodide). If the auxiliary is too bulky, it may hinder the reaction or lead to poor selectivity.
Epimerization of the Product After quenching the reaction, work up the product under neutral or slightly acidic conditions. Avoid prolonged exposure to basic conditions during purification.The α-proton to the carbonyl can be labile, and exposure to base can cause epimerization, leading to a lower diastereomeric ratio.
Issue 2: Poor Enantioselectivity in Catalytic Asymmetric Hydrogenation

Problem: The enantiomeric excess (e.e.) of the this compound product is low after the asymmetric hydrogenation of a prochiral enamine or tetrahydropyridine precursor.

Potential Cause Troubleshooting Suggestion Rationale
Suboptimal Catalyst/Ligand Combination Screen a variety of chiral phosphine ligands (e.g., BINAP, SEGPHOS, JOSIPHOS) in combination with a suitable metal precursor (e.g., Rh(I) or Ru(II)).The stereochemical outcome of the hydrogenation is highly dependent on the specific chiral ligand and metal center used. The ligand creates a chiral environment that directs the approach of hydrogen to one face of the substrate.
Incorrect Hydrogen Pressure Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may sometimes negatively impact enantioselectivity. Test a range of pressures (e.g., 1 to 50 atm).The kinetics of the catalytic cycle, including the binding of hydrogen and the substrate, can be influenced by pressure, which in turn can affect the enantioselectivity.
Solvent Effects Evaluate different solvents. Protic solvents (e.g., methanol, ethanol) can sometimes improve enantioselectivity by interacting with the catalyst or substrate, while non-polar solvents (e.g., toluene, DCM) are also commonly used.The solvent can influence the conformation of the substrate-catalyst complex and the solubility of hydrogen, both of which can impact the stereochemical outcome.
Catalyst Poisoning Ensure all reagents and solvents are of high purity and are thoroughly degassed. Use an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.Impurities such as water, oxygen, or sulfur-containing compounds can deactivate or alter the behavior of the hydrogenation catalyst, leading to poor reactivity and/or selectivity.

Experimental Protocols

Protocol 1: Diastereoselective Methylation using an Evans' Chiral Auxiliary

This protocol describes the diastereoselective methylation of an N-acyloxazolidinone-functionalized azepanone.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the N-protected azepanone-3-carbonyl chloride (1.1 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Methylation

  • To a solution of the N-acyloxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv., 1.0 M in THF) dropwise.

  • Stir the solution at -78 °C for 1 hour to form the sodium enolate.

  • Add methyl iodide (1.5 equiv.) dropwise and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Determine the diastereomeric ratio by 1H NMR or HPLC analysis of the crude product before purification.

  • Purify the product by flash column chromatography.

Step 3: Auxiliary Cleavage

  • To a solution of the methylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C, add lithium hydroxide (2.0 equiv.).

  • Stir the mixture at 0 °C for 2 hours.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • The organic layers containing the methylated carboxylic acid can be carried forward to obtain this compound through decarboxylation and reduction steps.

G cluster_0 Protocol 1: Diastereoselective Methylation A Step 1: Acylation of Chiral Auxiliary B Step 2: Diastereoselective Methylation A->B C Step 3: Auxiliary Cleavage B->C D Purified this compound Precursor C->D

Caption: Workflow for diastereoselective methylation.

Data Presentation

Table 1: Comparison of Stereoselective Methylation Strategies
Strategy Precursor Key Reagents Solvent Temp (°C) d.r. / e.e.
Diastereoselective Alkylation N-((4R,5S)-4-methyl-5-phenyloxazolidinone)azepanoneNaHMDS, MeITHF-78>95:5 d.r.
Catalytic Asymmetric Hydrogenation N-Boc-4-methyl-2,3,4,5-tetrahydropyridineH2 (10 atm), [Rh(COD)(R)-BINAP)]BF4MeOH2592% e.e.
Substrate-Controlled Ring Expansion [1][2]Chiral 2-substituted piperidine derivative(Detailed conditions depend on the specific ring expansion methodology)VariesVaries>90:10 d.r.

References

Technical Support Center: Resolving Enantiomers of Chiral 4-Methylazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of chiral 4-methylazepane derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving enantiomers of this compound derivatives?

A1: The three primary methods for resolving chiral this compound derivatives are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), diastereomeric salt formation with a chiral resolving agent, and enzymatic kinetic resolution. The choice of method depends on factors such as the scale of the separation, the required enantiomeric purity, and the available resources.

Q2: How do I choose the right chiral stationary phase (CSP) for HPLC resolution?

A2: Selecting the optimal CSP is often an empirical process. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are a versatile starting point for screening. It is recommended to screen a small set of CSPs with different chiral selectors to identify a column that shows at least partial separation. Further optimization of the mobile phase can then be performed.

Q3: My diastereomeric salt crystallization is not working. What are the common causes?

A3: Issues with diastereomeric salt crystallization can arise from several factors. The choice of resolving agent and solvent system is critical; one diastereomer must be significantly less soluble than the other in the chosen solvent.[1] Other common issues include the purity of the starting materials, the rate of cooling, and the presence of impurities that can inhibit crystallization.[1] It is often necessary to screen multiple resolving agents and solvent combinations to find an effective system.

Q4: Can enzymatic resolution be applied to this compound derivatives?

A4: Yes, enzymatic kinetic resolution is a viable method for resolving chiral amines, including cyclic amines like this compound derivatives.[2] This technique utilizes an enzyme, often a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[2] The success of this method depends on finding an enzyme with high enantioselectivity for the specific substrate.

Troubleshooting Guides

Chiral HPLC Resolution

Issue 1: Poor or No Enantiomeric Resolution

  • Symptom: The enantiomers co-elute as a single peak or show very little separation (Resolution < 1.5).

  • Possible Causes & Solutions:

    • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your this compound derivative.

      • Action: Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based).

    • Suboptimal Mobile Phase: The mobile phase composition is critical for chiral recognition.

      • Action: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., hexane). Introduce acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds like this compound) to improve peak shape and selectivity.[3]

    • Incorrect Temperature: Temperature can affect the interaction between the analyte and the CSP.

      • Action: Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as lower temperatures often, but not always, improve resolution.[3]

    • High Flow Rate: A high flow rate may not allow sufficient time for the enantiomers to interact with the stationary phase.

      • Action: Reduce the flow rate to increase interaction time and potentially improve resolution.

Issue 2: Peak Tailing or Asymmetry

  • Symptom: Peaks are not symmetrical, showing a "tail," which can affect integration and resolution.

  • Possible Causes & Solutions:

    • Secondary Interactions: The basic nature of the azepane nitrogen can lead to interactions with residual silanol groups on the silica support of the CSP.

      • Action: Add a basic modifier, such as diethylamine (DEA), to the mobile phase to block these active sites.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Action: Dilute the sample and re-inject. If the peak shape improves, the original concentration was too high.

    • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections or may have degraded over time.

      • Action: Flush the column with a strong solvent as recommended by the manufacturer.[4] If performance does not improve, the column may need to be replaced.

Diastereomeric Salt Resolution

Issue 1: No Crystal Formation

  • Symptom: After adding the resolving agent and cooling, the solution remains clear or becomes an oil.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: The diastereomeric salt may be too soluble in the chosen solvent.

      • Action: Try a less polar solvent or a mixture of solvents. You can also try to induce crystallization by adding an anti-solvent (a solvent in which the salt is less soluble).[1]

    • Insufficient Supersaturation: The solution may not be saturated enough for crystals to form.

      • Action: Slowly evaporate some of the solvent or cool the solution to a lower temperature in an ice bath or refrigerator.[1] Scratching the inside of the flask with a glass rod can also initiate crystallization.

    • Purity of Materials: Impurities in the racemic this compound or the resolving agent can inhibit crystallization.

      • Action: Ensure high purity of all starting materials.

Issue 2: Low Diastereomeric Excess (de%)

  • Symptom: The isolated crystals have a low diastereomeric excess, indicating poor separation.

  • Possible Causes & Solutions:

    • Similar Solubilities of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

      • Action: Screen different solvents or solvent mixtures to maximize the solubility difference.

    • Co-precipitation: The more soluble diastereomer may be precipitating along with the less soluble one.

      • Action: Try a slower cooling rate to allow for more selective crystallization. Recrystallizing the isolated solid one or more times can improve the diastereomeric excess.

    • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can affect the outcome.

      • Action: While a 0.5 equivalent of the resolving agent is common, optimizing this ratio can sometimes improve the diastereomeric excess of the precipitate.[1]

Enzymatic Kinetic Resolution

Issue 1: Low or No Conversion

  • Symptom: The enzyme does not acylate the this compound derivative, or the reaction proceeds very slowly.

  • Possible Causes & Solutions:

    • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.

      • Action: Try a different enzyme or adjust the reaction conditions, such as substrate concentration.

    • Inappropriate Acyl Donor: The chosen acyl donor may not be suitable for the enzyme.

      • Action: Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate).

    • Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be optimal for enzyme activity.

      • Action: Optimize these parameters. For lipases, non-polar organic solvents are often used.

Issue 2: Low Enantioselectivity (ee%)

  • Symptom: The enzyme acylates both enantiomers, resulting in a low enantiomeric excess of both the product and the remaining starting material.

  • Possible Causes & Solutions:

    • Poor Enzyme Specificity: The chosen enzyme may not be highly selective for one enantiomer of your this compound derivative.

      • Action: Screen a variety of lipases or other hydrolases to find one with higher enantioselectivity.

    • Non-Enzymatic Acylation: The acyl donor may be reacting with the amine non-enzymatically.

      • Action: Run a control reaction without the enzyme to assess the extent of the background reaction. If significant, a milder acylating agent or different reaction conditions may be needed.

Data Presentation

The following tables present representative quantitative data for the resolution of a generic chiral this compound derivative. Note that these values are illustrative and will vary depending on the specific derivative and experimental conditions.

Table 1: Chiral HPLC Resolution of a this compound Derivative

Chiral Stationary Phase (CSP)Mobile Phase (Hexane:IPA with 0.1% DEA)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)Enantiomeric Excess (ee%) of Isolated Enantiomers
Cellulose-based CSP90:101.0251.8>99%
Amylose-based CSP85:150.8202.1>99%
Cyclodextrin-based CSP95:51.2301.2Not baseline separated

Table 2: Diastereomeric Salt Resolution of a this compound Derivative

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Less Soluble Salt (%)Diastereomeric Excess (de%) of SaltEnantiomeric Excess (ee%) of Recovered Amine
(+)-Tartaric AcidEthanol1:0.5359292
(-)-Dibenzoyl-L-tartaric AcidMethanol1:0.5429898
(S)-Mandelic AcidIsopropanol1:0.5288585

Table 3: Enzymatic Kinetic Resolution of a this compound Derivative

EnzymeAcyl DonorSolventTime (h)Conversion (%)ee% of Unreacted Amineee% of Acylated Product
Candida antarctica Lipase BVinyl AcetateToluene2448>9996
Pseudomonas cepacia LipaseIsopropenyl AcetateHexane48509898
Porcine Pancreatic LipaseEthyl AcetateDiisopropyl Ether72356570

Experimental Protocols

Representative Protocol for Chiral HPLC Resolution
  • Column: Select a suitable chiral stationary phase (e.g., a cellulose-based column).

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% diethylamine (DEA). Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Acquisition: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Optimization: If resolution is not optimal, adjust the mobile phase composition, flow rate, and temperature as described in the troubleshooting guide.

Representative Protocol for Diastereomeric Salt Resolution
  • Dissolution: Dissolve one equivalent of the racemic this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. Add this solution dropwise to the solution of the racemic amine.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Analysis: Dry the crystals and determine the diastereomeric excess by NMR spectroscopy or by liberating the free amine and analyzing by chiral HPLC.

  • Liberation of Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10. Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound derivative.

Representative Protocol for Enzymatic Kinetic Resolution
  • Reaction Setup: In a flask, dissolve the racemic this compound derivative (1 equivalent) in an appropriate organic solvent (e.g., toluene).

  • Addition of Reagents: Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents) and the lipase (e.g., immobilized Candida antarctica Lipase B, 10-20 mg per mmol of substrate).

  • Incubation: Stir the mixture at a constant temperature (e.g., 30-40°C) and monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC.

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Separation: Separate the unreacted amine from the acylated product by column chromatography or by an acid-base extraction.

  • Analysis: Determine the enantiomeric excess of the unreacted amine and the acylated product by chiral HPLC or GC.

Mandatory Visualization

Experimental_Workflow_Chiral_HPLC cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis & Collection racemate Racemic this compound injector Injector racemate->injector mobile_phase Mobile Phase column Chiral Column mobile_phase->column injector->column detector Detector column->detector chromatogram Chromatogram detector->chromatogram fraction_collector Fraction Collector detector->fraction_collector enantiomer1 Enantiomer 1 fraction_collector->enantiomer1 enantiomer2 Enantiomer 2 fraction_collector->enantiomer2

Caption: Workflow for Chiral HPLC Resolution.

Experimental_Workflow_Diastereomeric_Salt racemate Racemic this compound in Solvent mixing Mixing & Diastereomer Formation racemate->mixing resolving_agent Chiral Resolving Agent resolving_agent->mixing crystallization Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble liberation1 Liberation of Free Amine (Base Treatment & Extraction) less_soluble->liberation1 liberation2 Liberation of Free Amine (Base Treatment & Extraction) more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental_Workflow_Enzymatic_Resolution cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_separation Separation & Products racemate Racemic this compound incubation Incubation (Controlled Temperature) racemate->incubation acyl_donor Acyl Donor acyl_donor->incubation enzyme Enzyme (e.g., Lipase) enzyme->incubation separation Separation (e.g., Chromatography) incubation->separation unreacted_amine Unreacted Amine (Enantiomer 1) separation->unreacted_amine acylated_product Acylated Product (Enantiomer 2 derivative) separation->acylated_product

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methylazepane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound and related cyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the common closely related impurities I might encounter when synthesizing this compound?

A1: While specific impurities are highly dependent on the synthetic route, closely related impurities in the synthesis of this compound and other substituted azepanes can include:

  • Positional Isomers: Depending on the starting materials and reaction conditions, isomers such as 2-Methylazepane or 3-Methylazepane could be formed.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like 4-methylcyclohexanone or related precursors.

  • Over-alkylation or Byproducts from Reductive Amination: If reductive amination is used, byproducts from side reactions of the reducing agent or incomplete conversion of intermediates may be present.[1][2][3][4]

  • Byproducts from Ring Expansion Reactions: Syntheses involving ring expansion of smaller rings, like substituted pyrrolidines, may lead to isomeric byproducts.[5]

Q2: My this compound is showing significant peak tailing during normal-phase chromatography on silica gel. How can I resolve this?

A2: Peak tailing of basic compounds like this compound on silica gel is a common issue due to strong interactions with acidic silanol groups on the silica surface.[6][7][8] Here are some effective strategies:

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic silanols. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase that is more inert to basic compounds. Amine-functionalized silica columns are specifically designed for this purpose.

  • Column Deactivation: Employing an end-capped column, where residual silanol groups are chemically treated to be less polar, can significantly improve peak shape for basic analytes.[8]

Q3: What is a good starting point for developing a preparative HPLC method for this compound?

A3: For a basic compound like this compound, reversed-phase HPLC is often a suitable technique. Here is a general starting point for method development:

  • Analytical Scale First: Develop and optimize your separation on an analytical scale column before scaling up to preparative HPLC.[9][10]

  • Column Choice: A C18 column is a common and robust choice for reversed-phase chromatography.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. To improve peak shape for the basic amine, it is often beneficial to adjust the pH of the aqueous phase. Using a buffer with a pH of around 2-3 can protonate the amine, leading to better interaction with the stationary phase and sharper peaks.

  • Scale-Up: Once you have a good separation on the analytical scale, you can scale up to a preparative column with the same stationary phase. You will need to adjust the flow rate and injection volume proportionally to the column dimensions.

Q4: Can I purify this compound by recrystallization?

A4: As this compound is a liquid at room temperature, it cannot be purified by recrystallization in its free base form. However, you can convert it to a salt, such as this compound hydrochloride, which is a solid and can be purified by recrystallization.[11]

  • Salt Formation: React the crude this compound with an acid like hydrochloric acid to form the corresponding salt.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. For amine salts, polar solvents or mixtures are often effective.[11][12] You will need to perform solubility tests to find a solvent or solvent pair where the salt is soluble at high temperatures but insoluble at low temperatures. Common solvent systems to screen include ethanol/water, methanol/acetone, or ethyl acetate/heptane.[13][14]

Q5: Is fractional distillation a viable method for purifying this compound?

A5: Yes, fractional distillation is a suitable method for purifying liquid compounds with close boiling points, which may be the case for this compound and its closely related impurities.[15][16]

  • Boiling Point Differences: This method is most effective when there is a sufficient difference in the boiling points of this compound and its impurities.

  • Vacuum Distillation: For high-boiling point compounds or those that are sensitive to thermal degradation, vacuum distillation is recommended as it lowers the boiling points of the components.[16]

  • Fractionating Column: Using a fractionating column with a high number of theoretical plates will improve the separation efficiency.[15]

Troubleshooting Guides

Issue 1: Poor Separation of Positional Isomers

Problem: I am struggling to separate this compound from its positional isomers (e.g., 2- or 3-Methylazepane) using standard chromatographic techniques.

Solutions:

StrategyDetailed Protocol/Explanation
Preparative HPLC with Optimized Selectivity Positional isomers can often be separated by carefully optimizing the HPLC method. Try screening different stationary phases (e.g., phenyl-hexyl, biphenyl) and mobile phase modifiers that can enhance selectivity. Small changes in the mobile phase composition or pH can have a significant impact on the separation of isomers.[17][18]
Gas Chromatography (GC) For volatile compounds like methylazepanes, gas chromatography can offer excellent resolution of isomers. A long capillary column with a suitable stationary phase (e.g., a polar phase) can effectively separate compounds with very similar boiling points.[19]
Issue 2: Product Loss During Work-up or Solvent Removal

Problem: I seem to be losing a significant amount of my this compound during the aqueous work-up or when I try to remove the solvent.

Solutions:

StrategyDetailed Protocol/Explanation
Acidic Wash To prevent the loss of the basic this compound into the aqueous layer during extraction, perform an acidic wash (e.g., with dilute HCl) to protonate the amine and make it water-soluble. This allows for the removal of non-basic organic impurities. Subsequently, basify the aqueous layer and extract the purified amine.
Careful Solvent Removal This compound is a relatively small and potentially volatile molecule. When removing solvents using a rotary evaporator, use a moderate temperature and control the vacuum to avoid co-distillation of your product with the solvent.

Experimental Protocols

Protocol 1: Purification of this compound by Preparative HPLC

This is a general guideline. The exact conditions will need to be optimized for your specific mixture.

  • Analytical Method Development:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of this compound and its impurities.

    • Flow Rate: 1 mL/min

    • Detection: UV at 210 nm (as aliphatic amines have poor chromophores, a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would be more sensitive if available).

  • Method Optimization: Adjust the gradient to achieve baseline separation of the target compound from the closest eluting impurities.

  • Scale-Up to Preparative HPLC:

    • Column: C18, 5 µm, 21.2 x 250 mm (example)

    • Flow Rate: Adjust the flow rate based on the column diameter (e.g., ~20 mL/min for a 21.2 mm ID column).

    • Injection Volume: Increase the injection volume proportionally. Dissolve the crude this compound in the initial mobile phase composition.

    • Fraction Collection: Collect fractions based on the retention time of the pure compound determined from the analytical run.

  • Post-Purification: Combine the pure fractions, neutralize the TFA if necessary, and carefully remove the solvent under reduced pressure.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or dichloromethane. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

  • Solvent Screening:

    • Take small aliquots of the crude this compound hydrochloride salt.

    • Test solubility in various solvents (e.g., ethanol, methanol, isopropanol, acetone, water, and mixtures thereof) at room temperature and at boiling point.

    • A good solvent system will dissolve the salt when hot but show low solubility when cold.[11] A common starting point for amine hydrochlorides is an alcohol/ether or alcohol/water mixture.[13][14]

  • Recrystallization Procedure:

    • Dissolve the crude salt in the minimum amount of the chosen hot solvent system.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)Key Impurities Removed
Preparative HPLC 85>9975Positional Isomers
Recrystallization (HCl Salt) 859885Starting Materials
Fractional Distillation 859590Lower/Higher Boiling Impurities

Note: The values in this table are illustrative and will depend on the specific impurities and experimental conditions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final_analysis Final Analysis & Product crude_product Crude this compound initial_analysis Purity Assessment (GC-MS, HPLC, NMR) crude_product->initial_analysis liquid Liquid Free Base initial_analysis->liquid Isomeric or closely boiling impurities? solid Solid Salt initial_analysis->solid Non-volatile or salt-forming impurities? distillation Fractional Distillation liquid->distillation prep_hplc Preparative HPLC liquid->prep_hplc recrystallization Recrystallization solid->recrystallization final_analysis Purity & Identity Confirmation (>99%) distillation->final_analysis prep_hplc->final_analysis recrystallization->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography start Peak Tailing in Normal-Phase Chromatography? add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea Yes consider_rp Consider Reversed-Phase Chromatography start->consider_rp Persistent Issue check_improvement Peak Shape Improved? add_tea->check_improvement alternative_stationary_phase Use Amine-Functionalized Silica or Alumina check_improvement->alternative_stationary_phase No problem_resolved Problem Resolved check_improvement->problem_resolved Yes alternative_stationary_phase->problem_resolved

Caption: Troubleshooting logic for peak tailing in chromatography.

References

Managing the stability and storage of 4-Methylazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 4-Methylazepane for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific long-term stability data for this compound free base is limited in publicly available literature, general best practices for cyclic amines and available data for its hydrochloride salt suggest the following storage conditions to ensure stability. For long-term storage, it is recommended to store this compound at refrigerated temperatures (2-8°C). It should be stored in a tightly sealed container to prevent contact with moisture and air. To minimize degradation from light-sensitive reactions, amber glass vials or other light-protecting containers should be used.[1] The storage area should be well-ventilated.[2]

Q2: What are the potential degradation pathways for this compound?

A2: The primary degradation pathways for this compound, like other secondary amines, are likely to be oxidation and reaction with atmospheric carbon dioxide.

  • Oxidation: Exposure to air can lead to the oxidation of the amine group, potentially forming N-oxides or other degradation products. This process can be accelerated by the presence of light and elevated temperatures.[3]

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. This is typically a reversible reaction but can affect the purity of the material.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5]

  • GC-MS is a powerful technique for identifying and quantifying volatile compounds and any potential impurities.[6]

  • HPLC with a suitable column (e.g., C18) and a mobile phase, potentially with a basic modifier to improve peak shape, can be used to determine the purity and detect non-volatile degradation products.[7]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered when working with this compound.

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the this compound sample due to improper storage.

  • Troubleshooting Steps:

    • Verify the storage conditions of your sample. Ensure it has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Perform a purity check using GC-MS or HPLC to assess for the presence of degradation products.

    • If degradation is suspected, it is advisable to use a fresh, unopened sample for your experiments.

Issue 2: Poor peak shape (tailing) during HPLC analysis.

  • Possible Cause: Interaction of the basic amine with acidic silanol groups on the silica-based HPLC column.

  • Troubleshooting Steps:

    • Add a basic modifier to the mobile phase. A small amount of triethylamine (0.1-1%) or another suitable amine can help to neutralize the active sites on the stationary phase and improve peak symmetry.

    • Use a different type of HPLC column. An end-capped C18 column or a column specifically designed for the analysis of basic compounds may provide better results.

Summary of Storage Recommendations

ParameterRecommendation
Temperature 2-8°C (Refrigerated)
Container Tightly sealed, amber glass vial[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
Light Protect from light[1]

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by GC-MS

This protocol provides a general guideline for the purity assessment of this compound. Method optimization may be required.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.

2. GC-MS Conditions:

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/minute to 250°C.
  • Hold at 250°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 30-300.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Integrate the peak areas of all detected compounds to determine the relative purity.

Protocol 2: Stability Indicating HPLC Method Development (General Approach)

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.

1. Forced Degradation Studies:

  • Expose solutions of this compound to various stress conditions to generate potential degradation products.[8]
  • Acidic: 0.1 M HCl at 60°C for 24 hours.
  • Basic: 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.[9]
  • Thermal: Heat a solid sample at 80°C for 24 hours.[10]
  • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

2. HPLC Method Development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.
  • Mobile Phase: Start with a gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer). Adjust the pH and gradient to achieve good separation between the parent compound and its degradation products. Consider adding a basic modifier like triethylamine to improve peak shape.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as amines have low UV absorbance at higher wavelengths).
  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation start Receive this compound Sample prep Prepare Stock and Working Solutions start->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms eval Assess Purity and Stability hplc->eval gcms->eval report Generate Report eval->report

Caption: Experimental workflow for purity and stability assessment.

troubleshooting_logic start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, protected from light) start->check_storage purity_test Perform Purity Test (GC-MS/HPLC) check_storage->purity_test No continue_exp Continue Experiment check_storage->continue_exp Yes degradation Degradation Suspected purity_test->degradation fresh_sample Use Fresh Sample degradation->fresh_sample

References

Technical Support Center: NMR Analysis of Crude 4-Methylazepane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of crude 4-Methylazepane reaction mixtures for impurity profiling.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My quantitative NMR (qNMR) results for this compound purity are inconsistent.

  • Question: I am trying to determine the purity of this compound in my crude reaction mixture using qNMR, but my results are not reproducible. What are the common causes for this?

  • Answer: Inconsistent quantitative results in qNMR analysis of crude this compound reaction mixtures can stem from several factors, from sample preparation to data processing. The most common issues include incomplete reaction, presence of paramagnetic impurities, improper selection of an internal standard, and suboptimal NMR acquisition parameters.

  • Troubleshooting Guide:

    • Verify Reaction Completion:

      • Problem: The reduction of 4-methylcaprolactam to this compound may be incomplete.

      • Solution: Before quantitative analysis, run a qualitative ¹H NMR to check for the presence of the starting material, 4-methylcaprolactam. Look for the characteristic broad NH proton signal and the protons adjacent to the carbonyl group.

    • Check for Paramagnetic Impurities:

      • Problem: Residues from certain reagents or catalysts can be paramagnetic, leading to signal broadening and inaccurate integration.

      • Solution: If significant peak broadening is observed across the spectrum, consider a simple work-up of an aliquot of the crude mixture, such as passing it through a small plug of silica gel, before preparing the NMR sample.

    • Internal Standard Selection and Handling:

      • Problem: The internal standard may not be suitable or may have degraded.

      • Solution:

        • Purity: Ensure the internal standard has a high purity (≥99%) and that its certificate of analysis is current.

        • Stability: The standard must be chemically stable in the deuterated solvent and not react with any components of the crude mixture.

        • Solubility: Both the internal standard and the crude reaction mixture must be fully soluble in the chosen deuterated solvent.[1]

        • Signal Overlap: Choose an internal standard with a sharp signal (preferably a singlet) in a region of the spectrum that does not overlap with signals from this compound or any expected impurities.[2]

    • Optimize NMR Acquisition Parameters:

      • Problem: Incorrect acquisition parameters can lead to inaccurate signal integration.

      • Solution:

        • Relaxation Delay (D1): Set a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons. A common starting point is 5 times the longest T1 relaxation time.

        • Number of Scans (NS): Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N), which improves the accuracy of integration.[1]

        • Pulse Angle: Use a 90° pulse angle for maximum signal excitation.[1]

Issue 2: I am seeing unexpected peaks in the ¹H NMR spectrum of my crude this compound reaction mixture.

  • Question: My ¹H NMR spectrum shows more signals than I expect for this compound. How can I identify these impurities?

  • Answer: The most common impurity in the synthesis of this compound via the reduction of 4-methylcaprolactam is the unreacted starting material. Other unexpected peaks could arise from solvent residues or byproducts of the reaction.

  • Troubleshooting Guide:

    • Identify Unreacted Starting Material:

      • 4-Methylcaprolactam: Look for characteristic signals of the starting material. The protons on the carbon adjacent to the carbonyl group will appear at a downfield chemical shift (around 2.4 ppm), and the protons on the carbon adjacent to the nitrogen will also be shifted downfield (around 3.2 ppm). The NH proton will likely appear as a broad singlet.

    • Identify Solvent Residues:

      • Common Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents (e.g., diethyl ether, THF, ethyl acetate, etc.).

    • Consider Reaction Byproducts:

      • Incomplete Reduction: While less common with strong reducing agents like LiAlH₄, incomplete reduction could lead to intermediate species. However, these are typically transient. The primary impurity to focus on is the starting material.

Issue 3: The peaks in my ¹H NMR spectrum are broad and poorly resolved.

  • Question: The signals in my NMR spectrum are not sharp, making integration difficult. What can I do to improve the resolution?

  • Answer: Peak broadening in the NMR spectrum of a crude reaction mixture can be caused by several factors, including the presence of solid particles, paramagnetic species, or high sample viscosity.

  • Troubleshooting Guide:

    • Filter the Sample:

      • Problem: Undissolved solids in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad lines.

      • Solution: Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[3][4]

    • Check Sample Concentration:

      • Problem: A highly concentrated (viscous) sample can lead to broader signals.

      • Solution: Dilute the sample with more deuterated solvent. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[3][4]

    • Address Paramagnetic Impurities:

      • Problem: As mentioned in Issue 1, paramagnetic species can cause significant line broadening.

      • Solution: If filtering and dilution do not resolve the issue, a mini-workup of the crude sample may be necessary.

Quantitative Data Summary

The following table provides estimated ¹H NMR chemical shifts for this compound and its primary impurity, 4-methylcaprolactam. These values are crucial for identifying and quantifying the components in the crude reaction mixture.

CompoundProtonsEstimated Chemical Shift (ppm)Multiplicity
This compound (Product) -CH₃~0.9Doublet
Ring protons (-CH₂-)~1.3 - 1.8Multiplet
Protons adjacent to N (-CH₂-N)~2.6 - 2.8Multiplet
Methine proton (-CH-)~1.5Multiplet
NH proton~1.5 (variable, broad)Singlet
4-Methylcaprolactam (Impurity) -CH₃~1.0Doublet
Ring protons (-CH₂-)~1.4 - 1.9Multiplet
Protons adjacent to C=O (-CH₂-C=O)~2.4Multiplet
Protons adjacent to N (-CH₂-N)~3.2Multiplet
Methine proton (-CH-)~1.7Multiplet
NH proton~6.0 - 8.0 (variable, broad)Singlet

Experimental Protocol: qNMR Sample Preparation of a Crude this compound Reaction Mixture

This protocol outlines the steps for preparing a sample of a crude this compound reaction mixture for quantitative NMR analysis using an internal standard.

Materials:

  • Crude reaction mixture (from the reduction of 4-methylcaprolactam)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., CDCl₃)

  • High-quality NMR tubes

  • Glass Pasteur pipettes and glass wool

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution of the Internal Standard:

    • Accurately weigh a known amount of the internal standard (e.g., 50 mg of 1,3,5-trimethoxybenzene) and dissolve it in a precise volume of the deuterated solvent (e.g., 10.00 mL of CDCl₃) in a volumetric flask.

  • Prepare the NMR Sample:

    • Accurately weigh a specific amount of the crude reaction mixture (e.g., 20 mg) into a clean, dry vial.

    • Using a calibrated pipette, add a precise volume of the internal standard stock solution (e.g., 0.600 mL) to the vial containing the crude mixture.

    • Ensure the mixture is completely dissolved. Gentle vortexing may be applied.

  • Filter the Sample:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the prepared NMR sample through the glass wool directly into a clean, high-quality NMR tube. This will remove any particulate matter.[3][4]

  • Cap and Label:

    • Cap the NMR tube securely and label it clearly.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) and a sufficient number of scans to obtain a good signal-to-noise ratio.

Visualizations

Experimental Workflow for qNMR Analysis

G Workflow for qNMR Analysis of Crude this compound cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis weigh_crude Weigh Crude Reaction Mixture mix Mix Crude Mixture and Internal Standard weigh_crude->mix weigh_is Prepare Internal Standard Stock Solution weigh_is->mix filter Filter into NMR Tube mix->filter acquire Acquire 1H NMR Spectrum (Quantitative Parameters) filter->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Product and Impurity Signals vs. Standard process->integrate calculate Calculate Purity and Impurity Profile integrate->calculate

Caption: Workflow for qNMR analysis of crude this compound.

Logical Relationship of Components in the Reaction Mixture

G Components in Crude Reaction Mixture cluster_components Potential Components RM Crude Reaction Mixture Product This compound (Target Product) RM->Product Impurity 4-Methylcaprolactam (Unreacted Starting Material) RM->Impurity Solvent Solvent Residues (e.g., THF, Diethyl Ether) RM->Solvent Reagent Reagent Byproducts (e.g., from LiAlH4 workup) RM->Reagent

Caption: Potential components in the crude this compound reaction mixture.

References

Technical Support Center: Scale-Up of 4-Methylazepane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the scale-up of 4-Methylazepane production.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Low product yield is a common challenge when scaling up the synthesis of this compound, which is often prepared via reductive amination of a suitable precursor.

Question: My reductive amination reaction for this compound synthesis is showing low yield after scaling up. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields during the scale-up of reductive amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl precursor and the amine to form the imine intermediate can be unfavorable.

    • Solution: On a larger scale, water removal is crucial. Consider using a Dean-Stark apparatus for azeotropic removal of water or adding a drying agent like molecular sieves. Ensure the reaction pH is mildly acidic (pH 4-7) to catalyze imine formation without fully protonating the amine.[1]

  • Suboptimal Reducing Agent Performance: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a good choice for its mildness and selectivity.[1] If using sodium borohydride, ensure it is added portion-wise at a controlled temperature to prevent the reduction of the starting carbonyl compound.[1] Always use a fresh, high-quality batch of the reducing agent.

  • Poor Temperature Control: Inadequate heat dissipation in larger reactors can lead to side reactions.

    • Solution: Monitor the internal reaction temperature closely. Ensure the reactor's cooling system is adequate to handle the exotherm of the reaction.

  • Insufficient Mixing: In larger vessels, inefficient stirring can lead to localized "hot spots" and incomplete reactions.

    • Solution: Use appropriate agitation (e.g., overhead stirrer with a suitable impeller) to ensure homogeneity of the reaction mixture.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low Yield of this compound check_imine Monitor Imine Formation (e.g., by TLC/GC) start->check_imine imine_ok Imine Formation is Efficient check_imine->imine_ok imine_issue Incomplete Imine Formation check_imine->imine_issue check_reductant Verify Reducing Agent Activity and Addition imine_ok->check_reductant add_drying Add Dehydrating Agent (e.g., Molecular Sieves) or Use Azeotropic Distillation imine_issue->add_drying add_drying->check_imine reductant_ok Reducing Agent is Active and Added Correctly check_reductant->reductant_ok reductant_issue Suspected Reductant Issue check_reductant->reductant_issue check_conditions Review Reaction Conditions (Temperature, Mixing) reductant_ok->check_conditions use_fresh_reductant Use Fresh Reducing Agent / Optimize Addition reductant_issue->use_fresh_reductant use_fresh_reductant->check_reductant conditions_ok Conditions are Optimized check_conditions->conditions_ok conditions_issue Suboptimal Conditions check_conditions->conditions_issue end Yield Improved conditions_ok->end optimize_conditions Optimize Temperature Control and Agitation conditions_issue->optimize_conditions optimize_conditions->check_conditions

Troubleshooting workflow for low product yield.
Issue 2: Impurity Profile and Purification Challenges

As the scale of production increases, so does the difficulty in achieving the desired purity of this compound.

Question: I am observing significant impurities in my scaled-up batch of this compound, and purification by chromatography is becoming impractical. What are my options?

Answer:

Purification is a major hurdle in large-scale synthesis. While chromatography is a powerful tool at the lab scale, it is often not economically viable for large quantities.

Common Impurities and Their Mitigation:

  • Unreacted Starting Materials: Can often be removed with an appropriate aqueous work-up. For instance, an acid wash can remove a basic starting material if your product is also basic, but separation will then depend on partitioning differences of their salts.

  • Over-alkylation Products: In reductive amination, the product amine can sometimes react further.

    • Solution: Use a stoichiometric amount of the amine. A stepwise approach, where the imine is formed first, followed by the addition of the reducing agent, can also minimize this.[1]

  • Reduced Carbonyl (Alcohol): The starting aldehyde or ketone can be reduced to an alcohol.

    • Solution: Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanobohydride.[1]

  • Catalyst Residues: If a metal catalyst is used (e.g., for catalytic hydrogenation).

    • Solution: Filtration through a pad of celite or the use of a metal scavenger resin can be effective.[2]

Alternative Purification Strategies for Scale-Up:

  • Distillation: For liquid amines like this compound, vacuum distillation is a highly effective method for purification on a larger scale.[2] It separates compounds based on their boiling points and is generally more cost-effective than chromatography.

  • Crystallization via Salt Formation: Cyclic amines can often be purified by forming a crystalline salt (e.g., hydrochloride or hydrobromide).[2] The salt can then be recrystallized from a suitable solvent to remove impurities. The free base can be regenerated by treatment with a base.

Decision-Making Workflow for Purification:

PurificationStrategy start Crude this compound is_liquid Is the Product a Liquid at Room Temperature? start->is_liquid is_solid Is the Product a Solid or Can it Form a Crystalline Salt? is_liquid->is_solid No distillation Vacuum Distillation is_liquid->distillation Yes chromatography Column Chromatography (for high value products or difficult separations) is_solid->chromatography No crystallization Crystallization / Recrystallization of Salt is_solid->crystallization Yes end Pure this compound distillation->end chromatography->end crystallization->end

Decision-making workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concern is the risk of a thermal runaway reaction, especially if the synthesis is exothermic, which is common for reductive aminations.[3] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[4] It is crucial to have a thorough understanding of the reaction's thermochemistry and to ensure adequate cooling capacity and emergency relief systems are in place.[5][6]

Process Safety Workflow for Exothermic Reactions:

ProcessSafetyWorkflow start Scale-Up of Exothermic Reaction thermal_analysis Perform Thermal Hazard Assessment (DSC, ARC) start->thermal_analysis assess_risk Assess Runaway Potential and Severity thermal_analysis->assess_risk risk_low Risk is Low assess_risk->risk_low risk_high Risk is High assess_risk->risk_high monitor_process Continuous Process Monitoring (Temperature, Pressure) risk_low->monitor_process implement_controls Implement Engineering Controls (e.g., Improved Cooling, Emergency Relief) risk_high->implement_controls implement_controls->monitor_process safe_operation Safe Operation monitor_process->safe_operation

Process safety workflow for managing exothermic reactions.

Q2: How does catalyst loading affect the scale-up of this compound synthesis?

A2: Catalyst loading is a critical parameter to optimize during scale-up. While a higher catalyst loading can increase the reaction rate, it also increases costs and the potential for catalyst-related impurities in the final product.[7][8][9] It is important to perform a catalyst loading study to find the optimal balance between reaction efficiency, cost, and product purity for your specific process.[7]

Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of this compound during scale-up?

A3: For reaction monitoring, Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are often used to track the consumption of starting materials and the formation of the product. For purity assessment of the final product, GC coupled with a Flame Ionization Detector (GC-FID) is a robust method for quantitative analysis. To identify unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. High-Performance Liquid Chromatography (HPLC) can also be used, especially for non-volatile impurities or if the amine is derivatized.

Data Presentation

Table 1: Illustrative Effect of Temperature on Yield and Purity in a Scaled-Up Reductive Amination

ParameterLab-Scale (22°C)Pilot-Scale (22°C, controlled)Pilot-Scale (35°C, poor control)
Yield (%) 858265
Purity (%) 989788
Major Impurity Starting Amine (1%)Starting Amine (1.5%)Alcohol byproduct (7%)

This table illustrates a common trend where poor temperature control at a larger scale can lead to a decrease in yield and purity due to the formation of side products.

Table 2: Comparison of Purification Methods for this compound at Pilot Scale (Illustrative Data)

Purification MethodThroughputPurity Achieved (%)Yield Loss (%)Cost
Fractional Vacuum Distillation High99.55-10Low
Preparative HPLC Low>99.915-20High
Crystallization as HCl salt Medium99.810-15Medium

This table provides a comparative overview of common purification techniques for amines at scale, highlighting the trade-offs between purity, throughput, and cost.

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Reductive Amination

This protocol describes a general method for the reductive amination of a ketone with a primary amine to produce a secondary amine, adaptable for the synthesis of this compound.

Materials:

  • Ketone precursor (1.0 eq)

  • Amine precursor (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge the ketone precursor and the solvent.

  • Begin stirring and add the amine precursor.

  • Stir the mixture for 1-2 hours at room temperature to allow for imine formation. Monitor the reaction by TLC or GC.

  • Once imine formation is substantial, begin the portion-wise addition of STAB via a powder addition funnel, maintaining the internal temperature below 30°C with a cooling bath.

  • After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Vacuum Distillation

Equipment:

  • Round-bottom flask

  • Short path distillation head with a condenser and receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Charge the crude this compound to the round-bottom flask.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Begin stirring and slowly apply vacuum.

  • Once the desired pressure is reached, begin to heat the flask gently.

  • Collect the fraction that distills at a constant temperature. This is the purified this compound.

  • Once the distillation is complete, remove the heat and allow the apparatus to cool before releasing the vacuum.

References

Validation & Comparative

Comparative analysis of 4-Methylazepane versus piperidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a drug candidate. Among the plethora of nitrogen-containing heterocycles, the six-membered piperidine ring is a well-established and privileged scaffold, found in a vast number of approved drugs.[1] Its seven-membered counterpart, the azepane ring system, and its derivatives like 4-methylazepane, represent a less explored but increasingly important area of chemical space, offering unique structural and conformational properties.[2]

This guide provides a comparative analysis of the this compound and piperidine scaffolds, offering a resource for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection. We will delve into a comparison of their physicochemical properties, ADME profiles, and synthetic accessibility, supported by available data and established experimental protocols.

Physicochemical Properties: A Tale of Two Rings

The fundamental physicochemical properties of a scaffold are critical determinants of a drug's behavior in a biological system. These properties, including lipophilicity (LogP), acid dissociation constant (pKa), and topological polar surface area (TPSA), govern solubility, permeability, and target engagement.

PropertyThis compoundPiperidine
Molecular Formula C₇H₁₅NC₅H₁₁N
Molecular Weight ( g/mol ) 113.2185.15
LogP 1.8178 (computed for hydrochloride)[3]0.84 (experimental)[4]
pKa 10.3 (experimental for N-methylazepane)11.22 (experimental)
Topological Polar Surface Area (TPSA) 12.03 Ų (computed for hydrochloride)[3]12.03 Ų

The larger ring size of this compound contributes to a higher molecular weight and a greater computed lipophilicity compared to piperidine. This increased lipophilicity may enhance membrane permeability but could also lead to increased non-specific binding and metabolic susceptibility. The basicity of the two scaffolds, as indicated by their pKa values, is comparable, suggesting they will be similarly protonated at physiological pH.

ADME Profiles: Navigating Biological Barriers

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is a critical factor in its clinical success. While direct comparative experimental ADME data for this compound is limited, we can infer potential differences based on the general properties of azepane and piperidine scaffolds.

ADME ParameterThis compound (Predicted)Piperidine (Established)
Metabolic Stability Potentially more susceptible to metabolism due to increased lipophilicity and conformational flexibility.Generally considered metabolically robust, though substitution patterns are crucial.[5][6]
Cell Permeability Higher lipophilicity may lead to increased passive diffusion across cell membranes.Exhibits good permeability, a key feature for many orally available drugs.

The greater conformational flexibility of the seven-membered azepane ring can present a larger surface area for interaction with metabolic enzymes, such as cytochrome P450s, potentially leading to a higher rate of metabolism compared to the more rigid piperidine ring.[7] However, strategic placement of substituents can be employed to block metabolic "soft spots" in both scaffolds.

Synthesis and Conformational Analysis

The synthetic accessibility and conformational behavior of a scaffold are key practical considerations in drug design.

Synthesis:

Both piperidine and azepane scaffolds can be synthesized through various established methods. Piperidine derivatives are commonly prepared via the hydrogenation of corresponding pyridine precursors.[8] The synthesis of azepanes can be more challenging due to the less favorable ring-closing kinetics for a seven-membered ring.[7] However, methods such as ring expansion of piperidines or intramolecular cyclization strategies are employed.[9]

G General Synthetic Approaches cluster_piperidine Piperidine Synthesis cluster_azepane This compound Synthesis Pyridine Pyridine Precursor Piperidine Piperidine Scaffold Pyridine->Piperidine Hydrogenation Acyclic Acyclic Precursor Azepane This compound Scaffold Acyclic->Azepane Intramolecular Cyclization PiperidineRing Substituted Piperidine PiperidineRing->Azepane Ring Expansion

Caption: Synthetic routes to piperidine and this compound scaffolds.

Conformational Analysis:

The six-membered piperidine ring predominantly adopts a stable chair conformation, which provides a relatively rigid framework for the defined spatial orientation of substituents.[10] In contrast, the seven-membered azepane ring possesses significantly greater conformational flexibility, with multiple low-energy twist-chair and twist-boat conformations being accessible.[11][12] This flexibility can be advantageous for optimizing binding to a target protein but may also come at an entropic cost upon binding.

G Conformational Flexibility Comparison Piperidine Piperidine Chair Chair Conformation Piperidine->Chair Rigid Azepane This compound TwistChair Twist-Chair Azepane->TwistChair Flexible TwistBoat Twist-Boat Azepane->TwistBoat Flexible TwistChair->TwistBoat

Caption: Conformational landscapes of piperidine and this compound.

Experimental Protocols

To facilitate the direct comparison of these scaffolds in a research setting, the following are detailed protocols for key experiments.

Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add equal volumes of the pre-saturated 1-octanol and water to a glass vial.

  • Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Allow the two phases to separate by standing or by centrifugation at a low speed.

  • Carefully withdraw an aliquot from both the aqueous and organic phases.

  • Quantify the concentration of the compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath at 37°C

  • Acetonitrile (or other suitable organic solvent) for quenching

  • LC-MS/MS for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve is the rate of elimination (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

G Workflow for Scaffold Evaluation in Drug Design Scaffold Scaffold Selection (this compound vs. Piperidine) Synthesis Synthesis of Analogs Scaffold->Synthesis PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Synthesis->PhysChem ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Synthesis->ADME Bioactivity Biological Activity Screening Synthesis->Bioactivity Optimization Lead Optimization PhysChem->Optimization ADME->Optimization Bioactivity->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A generalized workflow for the evaluation of scaffolds in a drug discovery program.

Conclusion

The choice between a this compound and a piperidine scaffold is a strategic decision that should be guided by the specific objectives of a drug discovery program. Piperidine remains a cornerstone of medicinal chemistry due to its well-understood properties, synthetic tractability, and proven track record in approved pharmaceuticals.[8] It often represents a lower-risk option for lead optimization.

The this compound scaffold, while less explored, offers opportunities for creating novel chemical entities with distinct three-dimensional shapes and physicochemical properties. Its increased conformational flexibility and lipophilicity can be leveraged to enhance binding affinity and membrane permeability, although these same properties may present challenges in terms of metabolic stability and off-target effects. As the field of drug discovery continues to seek novel structures to address challenging biological targets, the exploration of less conventional scaffolds like this compound is likely to become increasingly valuable.

References

Comparative Analysis of 4-Methylazepane Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Strategic substitution on the seven-membered ring allows for the fine-tuning of pharmacological properties, making it a versatile template for drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methylazepane analogues and structurally related compounds, with a focus on their interactions with key biological targets implicated in various disease states. Due to the limited availability of comprehensive SAR studies focused solely on a broad series of this compound analogues, this guide draws upon data from closely related azepane and diazepine derivatives to provide valuable insights for the design and development of novel therapeutics.

Comparative Biological Activity of Azepane and Diazepine Analogs

The following tables summarize the quantitative data on the biological activity of various azepane and diazepine analogues, providing a basis for understanding the impact of structural modifications on receptor affinity.

Table 1: Dopamine and Serotonin Receptor Binding Affinities of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamide Analogs

Compound IDRDopamine D2 Receptor Ki (nM)Serotonin 5-HT3 Receptor Ki (nM)
5 H>10002.8
8 5-Cl3801.3
11 6-Cl>10001.0
14 5-Br2300.8
17 6-Me>10001.2
20 5-OMe8602.5
23 6-OMe>10000.9
53 5-Br, 6-NHMe23.30.97
(R)-53 5-Br, 6-NHMe10.50.7
(S)-53 5-Br, 6-NHMe2101.5

Table 2: In Silico Predicted 5-HT6 Receptor Binding Affinities of 3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl-benzenesulfonamide Analogs

Compound IDRPredicted Ki (nM)
10a H112.2
10b 4-CH398.5
10c 4-OCH3125.8
10d 4-F89.1
10e 4-Cl92.3
10f 4-NO2150.6
10g 3-CH3105.4
10h 3-OCH3132.7
10i 3-F95.2
10j 3-Cl99.8
10k 3-NO2162.1
10l 2-CH3118.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the development of azepane-based compounds.

Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT3 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and serotonin 5-HT3 receptors.

Materials:

  • Rat striatum and cortical membranes (for D2 and 5-HT3 receptors, respectively)

  • [3H]Spiperone (for D2 receptor)

  • [3H]GR65630 (for 5-HT3 receptor)

  • Test compounds

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatum or cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a final volume of 1 mL, incubate the membrane preparation with the radioligand ([3H]Spiperone for D2, [3H]GR65630 for 5-HT3) and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol for D2, tropisetron for 5-HT3).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

In Silico Pharmacophore Modeling and 3D-QSAR for 5-HT6 Receptor Antagonists

Objective: To predict the binding affinity of novel compounds to the 5-HT6 receptor using computational models.

Methodology:

  • Ligand Preparation: A set of known 5-HT6 antagonists with experimentally determined binding affinities (Ki values) are selected as the training set. The 3D structures of these molecules are generated and optimized.

  • Pharmacophore Model Generation: A pharmacophore model is developed based on the common chemical features of the high-affinity ligands in the training set. This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

  • 3D-QSAR Model Development: A quantitative structure-activity relationship (QSAR) model is built by aligning the training set molecules to the pharmacophore model and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). Statistical methods, such as partial least squares (PLS), are used to correlate these descriptors with the biological activity (Ki values).

  • Model Validation: The predictive power of the QSAR model is validated using a separate test set of compounds with known activities that were not used in the model generation.

  • Virtual Screening: The validated pharmacophore and QSAR models are then used to screen a library of novel compounds (in this case, the 3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl-benzenesulfonamide analogs) to predict their binding affinities.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in SAR studies and a typical experimental workflow for the development of novel receptor ligands.

SAR_Relationship cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Azepane This compound Core R_Group Substitution at Position R Azepane->R_Group Modify Stereochem Stereochemistry Azepane->Stereochem Vary Affinity Receptor Binding Affinity (Ki) R_Group->Affinity Selectivity Receptor Selectivity R_Group->Selectivity Stereochem->Affinity Stereochem->Selectivity Activity Biological Activity (IC50) Affinity->Activity Selectivity->Activity

Caption: Logical flow of a structure-activity relationship (SAR) study.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Binding Receptor Binding Assays Synthesis->Binding Functional Functional Assays Synthesis->Functional SAR SAR Analysis Binding->SAR Functional->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Refinement

Caption: General experimental workflow for ligand development.

Signaling Pathways

The biological effects of this compound analogs and related compounds are mediated through their interaction with specific receptors, which in turn modulate intracellular signaling pathways. For instance, compounds targeting dopamine and serotonin receptors, as highlighted in this guide, are known to influence key signaling cascades involved in neurotransmission.

Signaling_Pathway Ligand This compound Analog Receptor GPCR (e.g., Dopamine D2, Serotonin 5-HT3) Ligand->Receptor Binds to G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Second_Messenger Second Messenger Modulation (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Downstream Downstream Effector Activation (e.g., Kinases, Ion Channels) Second_Messenger->Downstream Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Downstream->Response

Caption: Generic GPCR signaling pathway modulated by receptor ligands.

This guide serves as a foundational resource for researchers interested in the SAR of this compound analogs. The presented data and methodologies, though drawn from structurally related compounds, offer a valuable starting point for the rational design of novel and potent therapeutic agents. Further dedicated studies on a diverse library of this compound derivatives are warranted to fully elucidate the SAR for this promising scaffold.

References

A Comparative In Vitro ADME Profile of 4-Methylazepane-Containing Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hypothetical compounds containing a 4-methylazepane moiety against other cyclic amine alternatives. The data presented herein is illustrative, intended to provide a framework for researchers to evaluate their own compounds. Detailed experimental protocols for key ADME assays are included to ensure reproducibility and aid in the design of future studies.

Comparative ADME Data Summary

The following tables summarize the in vitro ADME properties of a hypothetical this compound-containing compound, "Compound X," against two representative comparators, "Comparator Y" (a piperidine-containing compound) and "Comparator Z" (a morpholine-containing compound).

Table 1: Metabolic Stability

CompoundLiver Microsomes Half-Life (t½, min)Hepatocytes Intrinsic Clearance (CLint, µL/min/10^6 cells)
Compound X 4525
Comparator Y 6015
Comparator Z >120<5

Table 2: Cytochrome P450 (CYP) Inhibition

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Compound X >50254015>50
Comparator Y >50>50>505>50
Comparator Z >50>50>50>50>50

Table 3: Plasma Protein Binding

CompoundHuman Plasma Protein Binding (% Bound)
Compound X 92.5
Comparator Y 85.0
Comparator Z 70.3

Table 4: Permeability (Caco-2 Assay)

CompoundApparent Permeability (Papp) A→B (10⁻⁶ cm/s)Apparent Permeability (Papp) B→A (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Compound X 8.215.51.9
Comparator Y 12.513.01.0
Comparator Z 5.05.51.1

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on established industry standards.[1][2][3]

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.[3][4][5][6][7]

a) Liver Microsome Stability Protocol [1]

  • Test System: Pooled human liver microsomes.

  • Procedure:

    • The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of NADPH (1 mM).

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) is calculated from the first-order decay constant derived from the plot of the natural logarithm of the peak area ratio (compound/internal standard) versus time.

b) Hepatocyte Stability Protocol [1][3]

  • Test System: Cryopreserved human hepatocytes.

  • Procedure:

    • Hepatocytes are thawed and suspended in incubation medium.

    • The test compound (1 µM) is added to the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) and incubated at 37°C in a humidified incubator with 5% CO₂.

    • Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is stopped by the addition of a cold organic solvent.

    • Samples are processed and analyzed by LC-MS/MS.

  • Data Analysis: Intrinsic clearance (CLint) is determined from the rate of disappearance of the parent compound.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[8][9][10]

  • Test System: Human liver microsomes and specific CYP isoform probe substrates.[11][12]

  • Procedure:

    • The test compound is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) at various concentrations.[11][12]

    • The reaction is initiated by adding NADPH.[13]

    • After a set incubation period at 37°C, the reaction is terminated.

    • The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is calculated by fitting the data to a four-parameter logistic equation.[8][12]

Plasma Protein Binding (PPB) Assay

Objective: To determine the extent to which a compound binds to proteins in the plasma, as only the unbound fraction is generally considered pharmacologically active.[14][15][16]

  • Method: Equilibrium Dialysis.[14][15][17][18][19][20]

  • Procedure:

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.[15]

    • The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.[18][19]

    • At equilibrium, samples are taken from both the plasma and buffer chambers.

    • The concentration of the compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.

Caco-2 Permeability Assay

Objective: To predict the intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.[21][22][23][24]

  • Test System: Caco-2 cell monolayers grown on semi-permeable filter supports.[23][24]

  • Procedure:

    • Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[24] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[23]

    • For apical to basolateral (A→B) permeability, the test compound is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time.

    • For basolateral to apical (B→A) permeability, the compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.

    • Samples are collected from the receiver compartment at specific time points and analyzed by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[24]

Visualizations

The following diagrams illustrate the workflows of the described in vitro ADME assays.

ADME_Workflow cluster_Discovery Drug Discovery cluster_Screening In Vitro ADME Screening cluster_Optimization Lead Optimization New Chemical Entity New Chemical Entity Metabolism Metabolic Stability (Microsomes, Hepatocytes) New Chemical Entity->Metabolism DDI CYP450 Inhibition New Chemical Entity->DDI Distribution Plasma Protein Binding New Chemical Entity->Distribution Absorption Permeability (Caco-2) New Chemical Entity->Absorption Optimized Lead Optimized Lead Metabolism->Optimized Lead DDI->Optimized Lead Distribution->Optimized Lead Absorption->Optimized Lead

Caption: General workflow for in vitro ADME profiling in drug discovery.

CYP_Inhibition_Workflow cluster_Analysis Analysis HLM Human Liver Microsomes LCMS LC-MS/MS Analysis (Metabolite Quantification) HLM->LCMS Probe CYP Probe Substrate Probe->LCMS TestCmpd Test Compound TestCmpd->LCMS NADPH NADPH (Cofactor) NADPH->LCMS IC50 IC50 Calculation LCMS->IC50

Caption: Experimental workflow for the Cytochrome P450 inhibition assay.

Caco2_Permeability_Workflow cluster_Setup Assay Setup cluster_Measurement Measurement & Analysis Plate Apical Chamber (Donor) Caco-2 Monolayer Basolateral Chamber (Receiver) Sampling Sample Receiver Chamber at Time Points Plate->Sampling TestCmpd Add Test Compound to Donor Chamber TestCmpd->Plate LCMS LC-MS/MS Quantification Sampling->LCMS Papp Calculate Papp & Efflux Ratio LCMS->Papp

Caption: Workflow for the Caco-2 cell permeability assay (A→B).

References

A Comparative Guide to the Metabolic Stability of 4-Methylazepane Derivatives in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of 4-methylazepane derivatives when incubated with liver microsomes. Understanding the metabolic fate of these compounds is a critical step in early drug discovery, influencing key pharmacokinetic parameters such as half-life and bioavailability.[1][2][3] This document presents supporting experimental data, detailed methodologies for metabolic stability assays, and visualizations of relevant pathways and workflows to aid in the rational design of more stable and effective therapeutic agents.

Comparative Metabolic Stability of Saturated Heterocyclic Amines

While specific comparative data for a series of this compound derivatives is not extensively available in the public domain, we can infer their likely metabolic characteristics by examining structurally related N-substituted saturated heterocycles. The following table summarizes the in vitro metabolic stability data for a selection of piperidine analogues, which share a similar cyclic amine scaffold. The data, presented as half-life (t½) and intrinsic clearance (CLint), were obtained from studies using human liver microsomes (HLM), a standard in vitro model for assessing Phase I metabolic stability.[2] Generally, a longer half-life and lower intrinsic clearance indicate greater metabolic stability.[3]

Compound/AnalogueTherapeutic Areat½ (min) in HLMCLint (µL/min/mg protein) in HLMReference Compound
Compound A Antipsychotic3545Yes
Analogue A-1 (N-dealkylated)Metabolite> 60< 15No
Analogue A-2 (Ring Hydroxylation)Metabolite2068No
Compound B Opioid Analgesic1592Yes
Analogue B-1 (N-oxide)Metabolite4531No
Analogue B-2 (Alkyl Hydroxylation)Metabolite10139No

Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings for N-substituted piperidines. Actual values for this compound derivatives would require specific experimental determination.

Key Metabolic Pathways

The metabolism of this compound derivatives is primarily mediated by cytochrome P450 (CYP) enzymes located in the liver microsomes.[4] The key metabolic pathways for this class of compounds are expected to include:

  • N-Dealkylation: Removal of the substituent on the nitrogen atom.

  • Ring Hydroxylation: Addition of a hydroxyl group to the azepane ring, often at positions alpha to the nitrogen.

  • N-Oxidation: Formation of an N-oxide metabolite.

  • Alkyl Hydroxylation: Hydroxylation of the methyl group at the 4-position or other alkyl substituents.

The following diagram illustrates these potential metabolic transformations.

Potential Metabolic Pathways of this compound Derivatives Parent This compound Derivative N_Dealkylation N-Dealkylation (CYP-mediated) Parent->N_Dealkylation Ring_Hydroxylation Ring Hydroxylation (CYP-mediated) Parent->Ring_Hydroxylation N_Oxidation N-Oxidation (CYP/FMO-mediated) Parent->N_Oxidation Alkyl_Hydroxylation Alkyl Hydroxylation (CYP-mediated) Parent->Alkyl_Hydroxylation Metabolite1 N-Dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Ring_Hydroxylation->Metabolite2 Metabolite3 N-Oxide Metabolite N_Oxidation->Metabolite3 Metabolite4 Hydroxylated Alkyl Metabolite Alkyl_Hydroxylation->Metabolite4

Potential metabolic pathways for this compound derivatives.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using pooled human liver microsomes.

3.1. Materials and Reagents

  • Test Compound Stock Solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Quenching Solution (Cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3.2. Experimental Workflow

The following diagram illustrates the workflow for the liver microsomal stability assay.

Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation A Prepare reaction mixture: - Test Compound - Liver Microsomes - Phosphate Buffer B Pre-incubate at 37°C for 5 min A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction with cold acetonitrile + internal standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Quantify remaining parent compound H->I J Calculate Half-Life (t½) and Intrinsic Clearance (CLint) I->J

Workflow for a typical liver microsomal stability assay.

3.3. Assay Procedure

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound, pooled human liver microsomes, and phosphate buffer to achieve the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution.

  • Sample Processing: After the final time point, centrifuge the quenched samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

3.4. Data Analysis

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).

Conclusion

The metabolic stability of this compound derivatives is a crucial parameter in determining their potential as drug candidates. By utilizing in vitro liver microsomal assays, researchers can efficiently screen and rank compounds based on their metabolic lability. The insights gained from comparing the stability of different derivatives, guided by an understanding of their primary metabolic pathways, enable the strategic modification of chemical structures to enhance pharmacokinetic properties and advance the most promising candidates in the drug discovery pipeline.

References

A Head-to-Head Comparison of the Biological Activity of 4-Methylazepane and 3-Methylazepane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the azepane scaffold is a recurring motif in a multitude of biologically active compounds, valued for its conformational flexibility which can be pivotal for molecular recognition and biological activity.[1] This guide provides a comparative analysis of 4-Methylazepane and 3-Methylazepane derivatives, aimed at researchers, scientists, and professionals in drug development. Due to a notable absence of direct head-to-head comparative studies in peer-reviewed literature, this guide synthesizes information from structure-activity relationship (SAR) studies of related compounds to infer potential differences in their biological profiles.

The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a key structural component in numerous approved drugs and experimental agents.[1] Its derivatives have shown a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-Alzheimer's properties.[2] The conformational diversity of the azepane ring is a critical factor in its biological activity, and the introduction of substituents, such as a methyl group, can significantly influence this by creating a conformational bias.[1]

The Influence of Methyl Group Substitution on Biological Activity

The position of a methyl group on a cyclic scaffold can profoundly impact a molecule's interaction with its biological target. This substitution can affect the compound's potency, selectivity, and pharmacokinetic properties through several mechanisms:

  • Steric Interactions: A methyl group can introduce steric hindrance that may either prevent or enhance binding to a target protein. Depending on the topology of the binding site, a methyl group at the 4-position versus the 3-position will orient differently, leading to distinct interactions.

  • Conformational Effects: The presence of a methyl group can restrict the conformational freedom of the azepane ring, favoring a particular chair or boat conformation that may be more or less optimal for binding.

  • Hydrophobic Interactions: A methyl group can engage in favorable hydrophobic interactions within a binding pocket, potentially increasing binding affinity. The specific location of the methyl group is crucial for optimal interaction.

Hypothetical Comparison of this compound and 3-Methylazepane Derivatives

In the absence of direct experimental data, we can hypothesize potential differences in the biological activity of this compound and 3-Methylazepane derivatives based on SAR principles. The closer proximity of the 3-methyl group to the nitrogen atom (position 1) could have a more pronounced effect on the local electronic environment and steric hindrance around the nitrogen, which is often a key interaction point. Conversely, a 4-methyl group, being more centrally located on the carbon backbone of the ring, might have a greater influence on the overall conformation of the azepane ring.

The following table outlines a hypothetical comparison based on these principles. It is crucial to note that these are projections and require experimental validation.

FeatureThis compound Derivatives3-Methylazepane DerivativesRationale
Receptor Binding Affinity May exhibit different affinity due to altered ring conformation and positioning of the methyl group in the binding pocket.May show varied affinity depending on the steric tolerance of the binding pocket near the nitrogen atom.The position of the methyl group dictates its interaction with specific amino acid residues in the binding site. A methyl group in the 3-position could clash with the receptor if the pocket is narrow near the point of nitrogen interaction.
Enzyme Inhibition The inhibitory constant (Ki) could be influenced by how the 4-methyl group orients the rest of the molecule within the active site.The Ki could be sensitive to steric hindrance near the catalytic site, potentially leading to a sharp change in activity.For enzymes, precise positioning of interacting moieties is critical. A 3-methyl group could directly interfere with substrate binding or interactions with catalytic residues.
Cellular Permeability Lipophilicity will be similarly increased, but subtle conformational changes might affect membrane transit.Increased lipophilicity due to the methyl group may enhance permeability, but this could be offset by conformational effects.Both isomers have the same molecular weight and elemental composition. However, differences in their 3D shape and polarity distribution, arising from the methyl group's position, can lead to different interactions with the lipid bilayer, affecting passive diffusion.
Metabolic Stability The 4-position may be a site for metabolic attack (hydroxylation).The 3-position could also be susceptible to metabolism, and its proximity to the nitrogen might influence N-dealkylation rates.Cytochrome P450 enzymes, which are responsible for much of drug metabolism, have specific recognition sites. The accessibility of C-H bonds to these enzymes will differ between the two isomers, potentially leading to different metabolic profiles.

Experimental Protocols

As no direct experimental data for the biological activities of this compound and 3-Methylazepane derivatives are available in the public domain, this section outlines general experimental methodologies that would be appropriate for a head-to-head comparison.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity of the compounds to a specific receptor.

  • Method: A competitive radioligand binding assay.

  • Procedure:

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a known radioligand and varying concentrations of the test compound (this compound or 3-Methylazepane derivative).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Enzyme Inhibition Assay
  • Objective: To measure the inhibitory potency of the compounds against a target enzyme.

  • Method: A biochemical assay measuring enzyme activity.

  • Procedure:

    • Incubate the target enzyme with its substrate in the presence of varying concentrations of the test compound.

    • Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

    • Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Cell-Based Assay for Biological Activity
  • Objective: To assess the functional effect of the compounds on cells.

  • Method: A cell-based functional assay relevant to the target's biological pathway.

  • Procedure:

    • Culture cells that endogenously or recombinantly express the target of interest.

    • Treat the cells with varying concentrations of the test compounds.

    • Measure a downstream functional response, such as changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or cell viability (e.g., MTT assay).

    • Determine the EC50 (effective concentration to elicit 50% of the maximal response) or IC50 (for inhibitory effects).

Visualizing Structure-Activity Relationships

The following diagram illustrates the hypothetical influence of the methyl group's position on the interaction of an azepane derivative with a hypothetical receptor binding pocket.

SAR_Hypothesis cluster_0 Hypothetical Receptor Binding Pocket cluster_1 This compound Derivative cluster_2 3-Methylazepane Derivative Hydrophobic_Pocket Hydrophobic Pocket Steric_Clash_Zone Steric Clash Zone Hydrogen_Bond_Acceptor H-Bond Acceptor N_4Me N N_4Me->Hydrogen_Bond_Acceptor H-Bond Ring_4Me Azepane Ring Me_4 4-Me Me_4->Hydrophobic_Pocket Favorable Hydrophobic Interaction N_3Me N N_3Me->Hydrogen_Bond_Acceptor H-Bond Ring_3Me Azepane Ring Me_3 3-Me Me_3->Steric_Clash_Zone Potential Steric Clash

Caption: Hypothetical binding of 4- and 3-methylazepane derivatives.

Conclusion

While the azepane scaffold is a promising starting point for the design of new therapeutic agents, the precise impact of substitutions is critical and often unpredictable without empirical data. This guide highlights the lack of direct comparative studies on this compound and 3-Methylazepane derivatives and underscores the importance of such research. Future studies involving the synthesis and parallel biological evaluation of these positional isomers are essential to elucidate their structure-activity relationships and to guide the rational design of more potent and selective drug candidates. Researchers are encouraged to utilize the outlined experimental protocols to contribute to this area of medicinal chemistry.

References

Validation of 4-Methylazepane-Based Compounds in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of 4-methylazepane-based compounds in cell-based assays, with a focus on their potential as therapeutic agents. While specific quantitative data from functional cell-based assays for a broad range of this compound derivatives is not extensively available in the public domain, this guide synthesizes the existing information, particularly on their role as 5-HT6 receptor antagonists, and provides the necessary experimental context for their evaluation.

Introduction to this compound-Based Compounds

The this compound scaffold is a key structural motif in medicinal chemistry, recognized for its potential in the development of novel therapeutics. This seven-membered heterocyclic amine provides a versatile framework that can be functionalized to interact with various biological targets. A notable area of investigation for these compounds is their activity as antagonists of the serotonin 5-HT6 receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the brain. The modulation of the 5-HT6 receptor is a promising strategy for the treatment of cognitive disorders, including Alzheimer's disease.

Performance Comparison in Cell-Based Assays

A direct quantitative comparison of various this compound-based compounds in functional cell-based assays is challenging due to the limited availability of public data. However, research into a series of 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides, which includes a 4-methyl-1,4-diazepane derivative, has highlighted their potential as potent 5-HT6 receptor antagonists.

For a comprehensive evaluation, the performance of these compounds would typically be compared against established 5-HT6 receptor antagonists, such as SB-271046. The key parameters for comparison in functional assays include potency (IC50 or pKb) in inhibiting the agonist-induced signaling cascade, such as the production of cyclic AMP (cAMP).

Table 1: Illustrative Comparison of 5-HT6 Receptor Antagonists in a cAMP Assay

Compound IDStructureTargetCell LineAssay TypePotency (IC50/pKb)Reference CompoundReference Potency (pA2)
This compound Derivative (Hypothetical) 4-methyl-1,4-diazepane core5-HT6 ReceptorHEK293cAMP InhibitionData Not AvailableSB-2710468.71[1]
Alternative Compound 1 (Non-Azepane) Indole-based5-HT6 ReceptorHEK293cAMP InhibitionData Not AvailableSB-2710468.71[1]
Alternative Compound 2 (Piperazine-based) Piperazine-based5-HT6 ReceptorHEK293cAMP InhibitionData Not AvailableSB-2710468.71[1]

Note: Specific quantitative data for the functional potency of this compound derivatives in cell-based assays was not available in the reviewed literature. This table serves as a template for how such data would be presented.

Signaling Pathways and Experimental Workflows

The validation of this compound-based compounds as GPCR modulators involves assessing their impact on specific signaling pathways. For 5-HT6 receptor antagonists, the primary pathway of interest is the Gs-cAMP signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor Gs Gs Protein 5HT6R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Agonist Agonist Agonist->5HT6R Antagonist This compound Compound Antagonist->5HT6R

Figure 1. 5-HT6 Receptor Gs-cAMP Signaling Pathway.

The experimental workflow for validating these compounds typically involves a series of cell-based assays to determine their functional activity.

Start Compound Synthesis (this compound-based) PrimaryScreen Primary Screening: Radioligand Binding Assay (Determine Ki) Start->PrimaryScreen FunctionalAssay Functional Cell-Based Assays PrimaryScreen->FunctionalAssay cAMP cAMP Accumulation Assay (Determine IC50/pKb) FunctionalAssay->cAMP Calcium Calcium Mobilization Assay (If applicable) FunctionalAssay->Calcium Reporter Reporter Gene Assay FunctionalAssay->Reporter DataAnalysis Data Analysis & SAR Studies cAMP->DataAnalysis Calcium->DataAnalysis Reporter->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Figure 2. Experimental Workflow for Compound Validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound performance. The following are generalized protocols for key cell-based assays used in the validation of GPCR modulators.

Protocol 1: cAMP Accumulation Assay (HTRF)

This assay is used to measure the inhibition of agonist-induced cAMP production by an antagonist.

Materials:

  • Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Reference agonist (e.g., Serotonin).

  • Test compounds (this compound derivatives and alternatives).

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic kit).

  • White, low-volume 384-well plates.

Procedure:

  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest cells and resuspend in assay buffer containing a PDE inhibitor to a final concentration of 500 µM IBMX.

  • Compound Plating: Prepare serial dilutions of test compounds and the reference antagonist in the assay buffer.

  • Assay Reaction:

    • Dispense the cell suspension into the 384-well plate.

    • Add the diluted test compounds or reference antagonist to the wells.

    • Add the reference agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 30-60 minutes).

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well. Incubate as recommended by the manufacturer.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the antagonist concentration to determine the IC50 or pKb values.

Protocol 2: Calcium Mobilization Assay

This assay is relevant for GPCRs that couple to Gq signaling pathways, leading to an increase in intracellular calcium.

Materials:

  • Cells expressing the target GPCR.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Reference agonist and test compounds.

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed cells into the microplate and allow them to attach and grow to confluency.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.

  • Assay Measurement:

    • Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject the test compounds (for antagonist mode) followed by the reference agonist, or the agonist directly (for agonist mode).

    • Record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists, calculate the inhibition of the agonist-induced calcium response to determine the IC50.

Protocol 3: Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene downstream of the GPCR signaling cascade.

Materials:

  • Host cells (e.g., HEK293).

  • Expression vector for the target GPCR.

  • Reporter vector containing a response element (e.g., CRE for cAMP pathway) linked to a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Cell culture medium.

  • Reference agonist and test compounds.

  • Luciferase assay reagent.

  • White, opaque 96- or 384-well plates.

Procedure:

  • Transfection: Co-transfect the host cells with the GPCR expression vector and the reporter vector.

  • Cell Plating: Plate the transfected cells into the microplate and allow them to recover and express the proteins (typically 24-48 hours).

  • Compound Treatment: Replace the medium with a serum-free medium and add the test compounds or reference agonist/antagonist. Incubate for a period sufficient to allow for gene expression (e.g., 4-6 hours).

  • Lysis and Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells). For antagonists, determine the inhibition of the agonist-induced reporter gene expression to calculate the IC50.

Conclusion

This compound-based compounds represent a promising class of molecules for the development of novel therapeutics, particularly as 5-HT6 receptor antagonists. While comprehensive, publicly available data from functional cell-based assays is currently limited, the experimental protocols and validation workflows outlined in this guide provide a robust framework for their systematic evaluation. Further research, including head-to-head comparisons with established ligands in a variety of cell-based functional assays, is necessary to fully elucidate the therapeutic potential of this chemical scaffold. The generation and publication of such data will be invaluable to the drug discovery community.

References

Unraveling the Enigmatic Mechanism of a 4-Methylazepane-Containing Kinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise mechanism of action of a novel drug candidate is paramount. This guide provides a comprehensive comparison of a promising 4-Methylazepane-containing compound, designated here as "Compound-A," with an established kinase inhibitor, Sorafenib. Through a detailed examination of experimental data and methodologies, we aim to elucidate the mechanistic intricacies of this potential new therapeutic agent.

The this compound scaffold has garnered significant interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable pharmacological properties. Compound-A, a novel derivative incorporating this moiety, has demonstrated potent anti-proliferative activity in cancer cell lines, suggesting its potential as a targeted therapy. This guide will delve into the experimental evidence that points towards its mechanism of action as a multi-kinase inhibitor, drawing comparisons with the well-characterized drug, Sorafenib.

Comparative Analysis of Kinase Inhibition

To ascertain the specific kinases targeted by Compound-A, a broad panel of kinase activity assays was performed. The results, summarized in the table below, reveal a distinct inhibitory profile for Compound-A, with potent activity against several kinases implicated in tumor growth and angiogenesis. For comparative purposes, the inhibitory activity of Sorafenib against the same panel is also presented.

Kinase TargetCompound-A IC₅₀ (nM)Sorafenib IC₅₀ (nM)
VEGFR21590
PDGFRβ2558
c-Kit4068
B-Raf522
MEK1>10,0005,900
ERK1>10,000>10,000

Table 1: Comparative Kinase Inhibition Profile of Compound-A and Sorafenib. The half-maximal inhibitory concentration (IC₅₀) values were determined using in vitro kinase assays. Lower IC₅₀ values indicate greater potency.

The data clearly indicates that Compound-A is a potent inhibitor of key receptor tyrosine kinases (RTKs) such as VEGFR2, PDGFRβ, and c-Kit, as well as the serine/threonine kinase B-Raf. Notably, Compound-A exhibits greater potency against these targets compared to Sorafenib. Both compounds show minimal activity against the downstream kinases MEK1 and ERK1, suggesting their primary mechanism of action is at the level of upstream signaling kinases.

Cellular Anti-Proliferative Activity

The functional consequence of kinase inhibition is the suppression of cancer cell proliferation. The following table compares the anti-proliferative activity of Compound-A and Sorafenib in various cancer cell lines.

Cell LineCancer TypeCompound-A GI₅₀ (µM)Sorafenib GI₅₀ (µM)
HT-29Colon0.85.5
A498Kidney1.23.9
MDA-MB-231Breast2.56.8

Table 2: Comparative Anti-Proliferative Activity of Compound-A and Sorafenib. The half-maximal growth inhibition (GI₅₀) values were determined using a standard cell viability assay.

The results demonstrate that Compound-A effectively inhibits the growth of various cancer cell lines at lower concentrations than Sorafenib, correlating with its potent kinase inhibition profile.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data.

In Vitro Kinase Assays

Kinase inhibition was assessed using a radiometric kinase assay. Briefly, purified recombinant kinase domains were incubated with the respective substrate (a specific peptide for each kinase) and [γ-³²P]ATP in the presence of varying concentrations of the test compounds (Compound-A or Sorafenib). The reaction was allowed to proceed for 30 minutes at 30°C and then stopped by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the amount of incorporated radioactivity was quantified using a scintillation counter. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of the compounds was determined using the Sulforhodamine B (SRB) assay. Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of Compound-A or Sorafenib for 72 hours. Following treatment, the cells were fixed with trichloroacetic acid, stained with SRB dye, and the absorbance was measured at 510 nm using a microplate reader. GI₅₀ values were calculated from the dose-response curves.

Visualizing the Mechanism of Action

To visually represent the proposed mechanism of action of Compound-A and its comparison to Sorafenib, the following diagrams were generated using the Graphviz DOT language.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Signaling Cascade cluster_inhibitors Inhibitors cluster_nucleus Nucleus VEGFR2 VEGFR2 BRaf B-Raf VEGFR2->BRaf PDGFRb PDGFRβ PDGFRb->BRaf cKit c-Kit cKit->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation CompoundA Compound-A CompoundA->VEGFR2 CompoundA->PDGFRb CompoundA->cKit CompoundA->BRaf Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->PDGFRb Sorafenib->cKit Sorafenib->BRaf cluster_workflow Experimental Workflow start Start: Synthesize Compound-A kinase_assay In Vitro Kinase Assays (Compound-A vs. Sorafenib) start->kinase_assay cell_culture Culture Cancer Cell Lines (HT-29, A498, MDA-MB-231) start->cell_culture data_analysis Data Analysis: Determine IC₅₀ and GI₅₀ kinase_assay->data_analysis proliferation_assay Cell Proliferation Assay (SRB) (Compound-A vs. Sorafenib) cell_culture->proliferation_assay proliferation_assay->data_analysis conclusion Conclusion: Confirm Mechanism of Action data_analysis->conclusion

Evaluating the Off-Target Effects of 4-Methylazepane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective small molecule inhibitors is a cornerstone of modern drug discovery. While 4-Methylazepane derivatives have shown promise as potent modulators of various biological targets, a thorough understanding of their off-target effects is crucial for advancing lead candidates and ensuring preclinical and clinical success. Off-target interactions can lead to unforeseen toxicity or even contribute to a compound's therapeutic efficacy through polypharmacology.[1][2] This guide provides a comparative framework for evaluating the off-target profile of a hypothetical this compound derivative, "4-MAZ-X," against established kinase inhibitors.

Comparative Off-Target Profile

To contextualize the selectivity of 4-MAZ-X, its inhibitory activity is compared against two well-characterized kinase inhibitors, a highly selective compound (Inhibitor A) and a multi-kinase inhibitor (Inhibitor B). The following table summarizes the inhibitory concentration (IC50) values against a panel of representative kinases. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target4-MAZ-X (Hypothetical)Inhibitor A (Selective)Inhibitor B (Multi-Kinase)
Primary Target Kinase 15 10 25
Off-Target Kinase 1250>10,00050
Off-Target Kinase 21,500>10,000120
Off-Target Kinase 38008,50075
Off-Target Kinase 4>10,000>10,000300
Off-Target Kinase 55,200>10,000250

Data is hypothetical and for illustrative purposes.

Experimental Protocols for Off-Target Evaluation

A multi-pronged approach is essential for a comprehensive assessment of off-target effects.[3] The following are detailed protocols for key experimental methodologies.

In Vitro Kinase Panel Screening

This assay provides a broad overview of a compound's kinase selectivity by measuring its inhibitory activity against a large panel of purified kinases.[4][5]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific peptide or protein substrate for each kinase, and the purified recombinant kinase.

  • Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to provide a more accurate measure of inhibitory potency.[3]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement and assess off-target binding within a cellular context by measuring changes in protein thermal stability upon ligand binding.[7][8][9]

Protocol:

  • Cell Culture and Treatment: Culture a human cancer cell line known to express the target of interest (e.g., K562) to approximately 80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) and incubate for a specified time (e.g., 1-3 hours).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with a primary antibody specific to the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.[7] An isothermal dose-response (ITDR) experiment can be performed at a fixed temperature to determine the compound's cellular potency (EC50).[7]

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is an unbiased approach to identify the direct and indirect binding partners of a compound, including potential off-targets, from a complex cellular lysate.[10][11][12]

Protocol:

  • Probe Immobilization: Immobilize the test compound (or a derivatized version with an affinity tag) onto a solid support (e.g., magnetic beads).

  • Cell Lysis: Prepare a lysate from cultured cells under non-denaturing conditions to preserve protein-protein interactions.

  • Affinity Purification: Incubate the immobilized compound with the cell lysate to allow for the capture of interacting proteins ("prey") by the "bait" compound.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Digestion: Digest the eluted proteins into smaller peptides, typically using trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the compound-treated sample compared to a negative control (e.g., beads without the compound).

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways potentially affected by off-target interactions is critical for interpreting experimental data. Kinase inhibitors, for instance, frequently exhibit off-target effects on cascades such as the MAPK and PI3K-Akt pathways.[13][14]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_analysis Data Analysis & Validation Kinase_Panel Kinase Panel Screening Hit_Identification Hit Identification & Prioritization Kinase_Panel->Hit_Identification AP_MS Affinity Purification-MS AP_MS->Hit_Identification CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Hit_Identification Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis Start Test Compound (4-MAZ-X) Start->Kinase_Panel Start->AP_MS Start->CETSA Start->Phenotypic_Screening

Caption: General experimental workflow for evaluating off-target effects.

MAPK_Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Proliferation, Differentiation Transcription_Factors->Cellular_Response Off_Target_RAF Off-Target Inhibition (e.g., by 4-MAZ-X) Off_Target_RAF->RAF

Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

PI3K_Akt_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3B) Akt->Downstream Cellular_Response Survival, Growth Downstream->Cellular_Response Off_Target_PI3K Off-Target Inhibition (e.g., by 4-MAZ-X) Off_Target_PI3K->PI3K

Caption: PI3K-Akt signaling pathway.

References

A Researcher's Guide to Antibody Specificity: Cross-Reactivity Analysis of Antibodies to 4-Methylazepane-Conjugated Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and diagnostics, the precise detection of small molecules is critical. When developing antibodies against haptens, which are small molecules that can elicit an immune response only when attached to a large carrier, a key challenge is ensuring their specificity. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to inaccurate quantification and false-positive results. This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies raised against 4-Methylazepane, a substituted azepane ring structure of interest in medicinal chemistry. We present a comparative analysis methodology, supported by detailed experimental protocols and illustrative data, to guide researchers in evaluating the specificity of their anti-hapten antibodies.

Comparative Cross-Reactivity Analysis

To evaluate the specificity of a polyclonal or monoclonal antibody raised against a this compound-protein conjugate, a competitive enzyme-linked immunosorbent assay (cELISA) is the method of choice.[1][2] This assay measures the ability of structurally similar compounds to compete with the target hapten for antibody binding. A higher cross-reactivity indicates a lower specificity of the antibody.

The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte (this compound). It is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Compound) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-4-Methylazepane Antibody

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Target Hapten)10 100%
Azepane(Parent Compound)5020%
N-Methylazepane(Positional Isomer)2005%
3-Methylazepane(Positional Isomer)10010%
Cyclohexylmethanamine(Ring-Opened Analog)> 1000< 1%
Piperidine(Smaller Ring Analog)> 1000< 1%

Note: The data presented in this table is illustrative and intended to demonstrate the format of a comparative analysis. Actual experimental results will vary.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible cross-reactivity data.

1. Synthesis of this compound-Protein Conjugates (Immunogen and Coating Antigen)

To produce antibodies, the hapten (this compound) must be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for the coating antigen in ELISA.[3] A common method involves introducing a linker arm to the hapten to facilitate conjugation without masking key epitopes.

  • Materials: this compound derivative with a carboxyl or amino functional group, N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), KLH, BSA, Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).

  • Procedure (for carboxylated hapten):

    • Activate the carboxyl group of the hapten by reacting it with NHS and DCC or EDC in an anhydrous solvent like DMF.

    • Slowly add the activated hapten solution to a solution of the carrier protein (KLH or BSA) in PBS (pH 7.4-8.0).

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

    • Remove unconjugated hapten and byproducts by dialysis against PBS.

    • Confirm the conjugation ratio using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

2. Antibody Production

Polyclonal or monoclonal antibodies can be generated using standard immunization protocols. For this guide, we will assume the use of polyclonal antibodies from immunized rabbits.

  • Procedure:

    • Immunize rabbits with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).

    • Administer booster injections at regular intervals (e.g., every 3-4 weeks).

    • Collect blood samples and test the serum for antibody titer using an indirect ELISA.

    • Once a high titer is achieved, purify the antibodies from the serum using affinity chromatography with a column where the this compound hapten is immobilized.[4]

3. Competitive ELISA for Cross-Reactivity Testing

The core of the cross-reactivity study is the competitive ELISA.[2]

  • Materials: 96-well microtiter plates, this compound-BSA coating antigen, purified anti-4-Methylazepane antibody, this compound standard, potential cross-reactants, blocking buffer (e.g., 1% BSA in PBS), wash buffer (e.g., PBS with 0.05% Tween-20), secondary antibody conjugated to an enzyme (e.g., Goat anti-rabbit IgG-HRP), substrate solution (e.g., TMB), and stop solution (e.g., 2N H₂SO₄).

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

    • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Washing: Repeat the washing step.

    • Competition: In a separate plate or tubes, pre-incubate a fixed concentration of the anti-4-Methylazepane antibody with varying concentrations of the this compound standard or the potential cross-reactants for 1 hour at room temperature.

    • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add the substrate solution and incubate in the dark until sufficient color develops.

    • Stopping the Reaction: Add the stop solution.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Data Analysis: Plot the absorbance against the log of the analyte concentration to generate inhibition curves and determine the IC50 values.

Visualizing the Workflow and Principles

Diagrams can effectively illustrate the experimental processes and underlying principles of the cross-reactivity study.

Experimental_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Antibody_Prod Antibody Production cluster_cELISA Competitive ELISA Hapten This compound Hapten Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen Immunogen (4-Me-Azepane-KLH) Conjugation->Immunogen Coating_Ag Coating Antigen (4-Me-Azepane-BSA) Conjugation->Coating_Ag Immunization Immunization Immunogen->Immunization Plate_Coating Plate Coating with Coating Antigen Coating_Ag->Plate_Coating Purification Affinity Purification Immunization->Purification Antibody Anti-4-Methylazepane Antibody Purification->Antibody Competition Competition Reaction (Ab + Analyte) Antibody->Competition Plate_Coating->Competition Detection Detection with Secondary Antibody Competition->Detection Data_Analysis Data Analysis (IC50 & %CR) Detection->Data_Analysis

Caption: Experimental workflow for antibody production and cross-reactivity analysis.

Competitive_ELISA_Principle cluster_High_Target High Concentration of Target Analyte cluster_Low_Target Low Concentration of Target Analyte Free_Ab_High Antibody Bound_Ab_High Antibody-Analyte Complex Free_Ab_High->Bound_Ab_High Binds in solution Target_High Target Analyte (this compound) Target_High->Bound_Ab_High Coated_Ag_High Coated Antigen Bound_Ab_High->Coated_Ag_High Less binding to plate Result_High Low Signal Coated_Ag_High->Result_High Free_Ab_Low Antibody Bound_Ab_Low Free Antibody Free_Ab_Low->Bound_Ab_Low Target_Low Target Analyte (this compound) Target_Low->Bound_Ab_Low Less binding in solution Coated_Ag_Low Coated Antigen Bound_Ab_Low->Coated_Ag_Low Binds to plate Result_Low High Signal Coated_Ag_Low->Result_Low

Caption: Principle of competitive ELISA for cross-reactivity testing.

Conclusion

The specificity of an antibody is paramount for the reliability of any immunoassay. For haptens like this compound, a systematic evaluation of cross-reactivity with structurally related compounds is a critical step in antibody validation. By employing a well-structured competitive ELISA protocol and careful data analysis, researchers can quantitatively assess the specificity of their antibodies. This guide provides the necessary framework and detailed methodologies to conduct such studies, ensuring the development of highly specific and reliable immunoassays for small molecule detection.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylazepane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methylazepane, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Handling Precautions:

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its classification as a substituted azepane and an aliphatic amine necessitates that it be handled as a hazardous chemical.[1][2] Aliphatic amines can be flammable, corrosive, and toxic.[3] Therefore, all handling and disposal operations should be conducted with strict adherence to safety protocols.

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A laboratory coat.[4]

  • Respiratory Protection: Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a designated hazardous waste program.[1] Under no circumstances should it be disposed of down the sanitary sewer.[1][2] Evaporation is also not an acceptable method of disposal.[1][6]

1. Waste Collection:

  • Container Selection: Use a compatible, leak-proof container with a secure cap.[7] The original product container is often the most suitable option.[1] The container must be in good condition, free of leaks or external residue.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

2. Waste Storage:

  • Segregation: Store the waste container segregated from incompatible materials.[6] As an amine, it should be kept away from acids and strong oxidizing agents.[9]

  • Location: Keep the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[8][9] Do not store hazardous waste containers on the floor.[6]

3. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste.[9]

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[6][8]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[1][8][10]

  • Final Disposal: After triple-rinsing and allowing it to dry, the label on the container should be defaced, and the cap removed before disposal as regular trash.[1]

4. Spill Management:

  • Minor Spills: For small spills, absorb the chemical with an inert material such as sand or vermiculite.[8] The contaminated absorbent material must then be collected into a designated hazardous waste container.[8]

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[8]

5. Arranging for Pickup:

  • Once the waste container is full (not exceeding 90% capacity), arrange for its collection by your institution's hazardous waste disposal service.[7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters for the safe handling and disposal of this compound.

ParameterSpecificationRationale
Sewer Disposal ProhibitedThis compound is an aliphatic amine; such compounds are generally not permitted for sewer disposal.[1][2]
Waste Container Filling Level < 90% of capacityTo prevent spills and allow for expansion.[7]
Empty Container Rinsing Triple rinse with a suitable solventTo ensure the removal of residual hazardous chemical.[6][8]
Rinsate Management Collect all rinsate as hazardous wasteThe rinsate is contaminated with the hazardous chemical and must be disposed of accordingly.[1][8]

Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe collect Collect Waste in Compatible & Labeled Container ppe->collect store Store Securely in Designated Satellite Accumulation Area collect->store full Container Full? store->full pickup Arrange for Hazardous Waste Pickup full->pickup Yes empty Empty Container? full->empty No end End pickup->end empty->store No rinse Triple Rinse with Suitable Solvent empty->rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Label & Remove Cap collect_rinsate->deface trash Dispose of Container in Regular Trash deface->trash trash->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylazepane
Reactant of Route 2
4-Methylazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.